molecular formula C5H9N3O2S B1525111 N,N-dimethyl-1H-imidazole-4-sulfonamide CAS No. 58768-16-4

N,N-dimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B1525111
CAS No.: 58768-16-4
M. Wt: 175.21 g/mol
InChI Key: LBUFCZMUMBMNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-1H-imidazole-4-sulfonamide ( 58768-16-4) is a chemical compound with the molecular formula C5H9N3O2S and a molecular weight of 175.21 g/mol . It is characterized as a heterocyclic building block, a class of compounds essential in medicinal chemistry and drug discovery for the synthesis of more complex molecular structures . The product is offered with a typical purity of 95% . As a versatile sulfonamide derivative of imidazole, it serves as a key synthetic intermediate for researchers. This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use . For comprehensive quality assurance, analytical documentation such as NMR and HPLC data can be provided.

Properties

IUPAC Name

N,N-dimethyl-1H-imidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-4-7-5/h3-4H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUFCZMUMBMNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,N-dimethyl-1H-imidazole-4-sulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N-Dimethyl-1H-imidazole-4-sulfonamide Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Identity

This compound (CAS 58768-16-4 ) is a specialized heterocyclic building block distinct from its more common isomer, N,N-dimethyl-1H-imidazole-1-sulfonamide. While the 1-sulfonamide is a labile reagent used for sulfonyl transfer (a "sulfonyl imidazolide"), the 4-sulfonamide features a stable sulfonamide bond attached to the carbon backbone of the imidazole ring. This stability makes it a critical pharmacophore in medicinal chemistry, serving as a scaffold for glucokinase activators, PHP inhibitors, and other bioactive heteroaryls.

Chemical Identity Table
PropertyDetail
IUPAC Name This compound
Common Synonyms 1(3)H-Imidazole-4-sulfonic acid dimethylamide; 4-(Dimethylsulfamoyl)imidazole
CAS Number 58768-16-4
Molecular Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol
SMILES CN(C)S(=O)(=O)c1cncn1
InChI Key LBUFCZMUMBMNFW-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical properties of this scaffold is essential for optimizing its use in parallel synthesis and drug design. Unlike the 1-isomer, which hydrolyzes rapidly, the 4-isomer exhibits robustness typical of aryl sulfonamides.

Key Properties
ParameterValue / CharacteristicContext
Physical State Solid (Crystalline)Stable at room temperature.
Solubility Soluble in DMSO, MeOH, DCMCompatible with standard organic synthesis workflows.
LogP (Predicted) ~ -0.5Hydrophilic character due to the imidazole ring and sulfonamide polarity.
pKa (Predicted) Imidazole NH: ~14 Imidazole N3: ~5-6The electron-withdrawing sulfonamide group at C4 lowers the basicity of the imidazole N3 compared to unsubstituted imidazole (pKa 6.95).
Tautomerism 1H / 3H EquilibriumLike all 4-substituted imidazoles, it exists as a tautomeric mixture in solution (4-sulfonamide

5-sulfonamide).

Synthetic Methodology

The synthesis of this compound typically proceeds via the nucleophilic attack of dimethylamine on 1H-imidazole-4-sulfonyl chloride . This precursor is commercially available but can be corrosive and sensitive to moisture.

Core Synthetic Protocol

Reaction: Sulfonylation of Dimethylamine Precursor: 1H-Imidazole-4-sulfonyl chloride (CAS 104285-97-2)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1H-imidazole-4-sulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN). Concentration: ~0.2 M.

  • Base Addition: Cool the solution to 0°C. Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5–3.0 equiv). The excess base is required to neutralize the HCl generated and to deprotonate the dimethylamine hydrochloride if used.

  • Amine Addition: Add Dimethylamine hydrochloride (1.1 equiv) or a solution of dimethylamine in THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or LC-MS (Target Mass: 176.0 [M+H]⁺).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acidic impurities) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH gradient) or recrystallization from hexanes/EtOAc.

Visualization: Synthetic Pathway

Synthesis SM1 1H-Imidazole-4-sulfonyl chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter Attack at S SM2 Dimethylamine (Nucleophile) SM2->Inter Base Triethylamine (HCl Scavenger) Base->Inter Proton Sponge Prod N,N-Dimethyl-1H-imidazole- 4-sulfonamide (Target) Inter->Prod Elimination of Cl-

Caption: Nucleophilic substitution pathway for the formation of the sulfonamide bond at the C4 position.

Chemical Reactivity & Stability

Distinguishing the reactivity of the 4-isomer from the 1-isomer is vital for experimental design.

1-Sulfonamide vs. 4-Sulfonamide
  • 1-Sulfonamide (N-SO₂): The sulfonyl group is attached to the imidazole nitrogen. This bond is highly activated (similar to an anhydride) and acts as a sulfonyl transfer reagent . It will react with nucleophiles (amines, alcohols) to transfer the sulfonyl group, regenerating imidazole.

  • 4-Sulfonamide (C-SO₂): The sulfonyl group is attached to a carbon atom. This bond is chemically stable under standard hydrolytic conditions. It functions as a robust structural motif in drug candidates.[1]

Functionalization Opportunities

The this compound scaffold offers two primary vectors for further elaboration:

  • N1-Alkylation/Arylation: The free imidazole NH is nucleophilic. It can be alkylated (e.g., with alkyl halides/bases) or arylated (e.g., Chan-Lam or Buchwald-Hartwig coupling) to introduce diversity.

    • Note: Alkylation often yields a mixture of regioisomers (N1 vs N3), though steric hindrance from the C4-sulfonamide usually favors the remote N1 position (1,4-disubstituted product).

  • C2-Lithiation: The C2 proton (between the nitrogens) is acidic. Protection of N1 followed by treatment with strong bases (e.g., n-BuLi) allows for C2-functionalization (formylation, halogenation).

Analytical Characterization

Confirming the structure requires distinguishing the regiochemistry.

Expected NMR Signals (d₆-DMSO)
  • ¹H NMR:

    • δ ~12.5–13.0 ppm: Broad singlet (1H, Imidazole NH ).

    • δ ~7.6–7.9 ppm: Singlet (1H, C2-H or C5-H ).

    • δ ~7.3–7.5 ppm: Singlet (1H, C5-H or C2-H ).

    • δ ~2.6–2.8 ppm: Singlet (6H, N(CH ₃)₂). Diagnostic for the dimethylsulfamoyl group.

  • ¹³C NMR:

    • δ ~135–140 ppm: Imidazole C2/C5 carbons.

    • δ ~35–40 ppm: Dimethylamino carbons.

Mass Spectrometry[3]
  • ESI-MS: Positive mode typically shows a clean [M+H]⁺ peak at 176.05 m/z.

Biological Applications

This molecule appears in patent literature and academic research as a key intermediate for:

  • Glucokinase Activators: Used to synthesize substituted heteroaryls that modulate glucose metabolism for type 2 diabetes treatment.

  • PHP Inhibitors: The imidazole-sulfonamide motif mimics the transition state of phosphohistidine phosphatase (PHP) hydrolysis, serving as a probe for enzyme mechanisms.

  • Bioisosteres: The sulfonamide group acts as a non-hydrolyzable bioisostere for carboxamides (e.g., related to Dacarbazine analogs), offering altered solubility and hydrogen-bonding profiles.

References

  • PubChem. (2025).[2][3] this compound (Compound). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Fyfe, M. C. T., et al. (2010). Substituted Heteroaryls (US Patent 2010/0063063 A1). Google Patents.
  • TU Dortmund Repository. (2015). Design, Synthesis and Evaluation of PHP Inhibitors. Retrieved January 28, 2026, from [Link]

Sources

N,N-dimethyl-1H-imidazole-4-sulfonamide CAS number 58768-16-4

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on N,N-dimethyl-1H-imidazole-4-sulfonamide, structured for researchers and drug development professionals.

CAS Number: 58768-16-4 Molecular Formula: C₅H₉N₃O₂S Molecular Weight: 175.21 g/mol [1][2]

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic building block and pharmacophore probe used primarily in medicinal chemistry.[1][2] Unlike its more common isomer, N,N-dimethyl-1H-imidazole-1-sulfonamide (often used as a leaving group reagent known as "imidazylate"), the 4-sulfonamide derivative represents a stable structural scaffold.[1][2]

Its primary utility lies in Structure-Activity Relationship (SAR) studies, particularly in the development of Carbonic Anhydrase (CA) inhibitors and anticancer agents.[2] By substituting the classic primary sulfonamide (-SO₂NH₂) with a tertiary dimethyl-sulfonamide (-SO₂N(CH₃)₂), researchers utilize this compound to probe the necessity of the sulfonamide nitrogen protons for zinc binding and to modulate lipophilicity (LogP) and membrane permeability.[1][2]

Structural Distinction (Critical)

Researchers must distinguish this compound from its regioisomers to ensure experimental validity.[1][2]

FeatureTarget Compound (CAS 58768-16-4) Common Isomer (CAS 78162-58-0)
IUPAC Name This compoundN,N-dimethyl-1H-imidazole-1-sulfonamide
Substitution Site Carbon-4 (C4) of the imidazole ringNitrogen-1 (N1) of the imidazole ring
Stability High (C-S bond is robust)Moderate (N-S bond is labile; leaving group)
Primary Use Pharmacophore/ScaffoldReagent (Sulfonylating agent)

Chemical Architecture & Electronic Properties[1][2]

The compound features an electron-rich imidazole ring coupled to an electron-withdrawing sulfonyl group.[1][2] This push-pull electronic system creates a unique dipole moment and alters the pKa of the imidazole protons.[2]

Pharmacophore Mapping

In medicinal chemistry, the this compound moiety serves as a "capped" bioisostere .[1][2]

  • Imidazole Ring: Acts as a monodentate ligand for metals or a hydrogen bond donor/acceptor.[2] The N1 proton (pKa ~14) and N3 nitrogen (pKa ~7) allow for amphoteric behavior.[2]

  • Sulfonamide Group: The -SO₂- core provides rigid geometry.[1][2] The N,N-dimethyl substitution removes the hydrogen bond donor capability of the sulfonamide, making it an exclusive Hydrogen Bond Acceptor (HBA) .[2] This is crucial for validating binding modes in enzyme pockets (e.g., determining if the -NH₂ is essential for catalysis).[1][2]

Pharmacophore Compound N,N-Dimethyl-1H-imidazole- 4-sulfonamide Imidazole Imidazole Ring (Amphoteric Core) Compound->Imidazole Scaffold Sulfonamide Sulfonyl Group (Electron Withdrawing) Compound->Sulfonamide Linker Interaction1 Metal Coordination (via N3) Imidazole->Interaction1 Dimethyl Dimethylamino (Lipophilic Cap) Sulfonamide->Dimethyl Substitution Interaction2 H-Bond Acceptor (Sulfonyl Oxygens) Sulfonamide->Interaction2 Interaction3 Steric Probe (Dimethyl Group) Dimethyl->Interaction3

Figure 1: Pharmacophore dissection of this compound showing functional regions for drug interaction.[1][2]

Synthesis Protocol

Synthesizing 4-substituted imidazoles is regiochemically challenging due to the tautomeric nature of the imidazole ring.[2] The following protocol utilizes a chlorosulfonation approach, optimized to favor the C4 position over C2 or N1.[2]

Mechanistic Pathway[1][2]
  • Electrophilic Substitution: Reaction with chlorosulfonic acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) at elevated temperatures. The acidic medium protonates the imidazole (forming the imidazolium ion), which directs the electrophile to the C4/C5 position (less deactivated than C2).[2]
    
  • Amidation: The resulting sulfonyl chloride reacts with dimethylamine.[2]

Step-by-Step Methodology

Reagents:

  • 1H-Imidazole (1.0 eq)[1][2]

  • Chlorosulfonic acid (excess, 5.0 eq)[2]

  • Thionyl chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 2.0 eq)
    
  • Dimethylamine (40% aq.[1] solution or HCl salt)

  • Sodium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )[1]
    

Protocol:

  • Chlorosulfonation (Formation of Sulfonyl Chloride):

    • Safety Note: Perform in a fume hood. Chlorosulfonic acid reacts violently with water.[2]

    • Cool chlorosulfonic acid (25 mL) to 0°C in a round-bottom flask.

    • Add 1H-imidazole (3.4 g, 50 mmol) portion-wise over 30 minutes. Control exotherm.

    • Heat the mixture to 100°C for 4 hours . The solution will darken.

    • Optional: Add thionyl chloride (2.0 eq) and reflux for an additional 2 hours to ensure conversion of any sulfonic acid intermediate to the sulfonyl chloride.

    • Cool to room temperature and carefully pour onto crushed ice (200 g).

    • Critical Step: The intermediate imidazole-4-sulfonyl chloride is unstable in water.[1][2] Proceed immediately to amidation or extract with cold dichloromethane if isolation is absolutely necessary.[2]

  • Amidation (Formation of Target):

    • To the aqueous suspension of the sulfonyl chloride (or the organic extract), add dimethylamine (excess) dropwise while maintaining pH > 9 using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Stir at room temperature for 12 hours.

    • Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Purification:

    • Evaporate solvents under reduced pressure.[1]

    • The residue will contain inorganic salts.[2] Triturate with hot ethanol or ethyl acetate.[2]

    • Filter to remove salts.[2]

    • Recrystallize from Ethanol/Water (9:1) to yield this compound as a white to off-white crystalline solid.[1][2]

Synthesis Start 1H-Imidazole Step1 Chlorosulfonic Acid (100°C, 4h) Start->Step1 Inter Imidazole-4-sulfonyl chloride (Transient Intermediate) Step1->Inter Electrophilic Subst. Step2 Dimethylamine + Na2CO3 (pH > 9, RT) Inter->Step2 Amidation Product N,N-Dimethyl-1H-imidazole- 4-sulfonamide Step2->Product

Figure 2: Synthetic workflow for the production of CAS 58768-16-4 via chlorosulfonation.

Applications in Drug Discovery

Carbonic Anhydrase (CA) Inhibition Studies

While primary sulfonamides (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) are potent CA inhibitors because the 

binds directly to the Zinc(II) ion in the active site, the N,N-dimethyl derivative acts as a negative control or selectivity probe .
  • Mechanism: The dimethyl substitution sterically hinders Zinc coordination and removes the ionizable proton.[2]

  • Utility: If a biological assay shows activity for the primary sulfonamide but no activity for the N,N-dimethyl analog, it confirms the mechanism of action is Zinc-mediated CA inhibition.[2] If the dimethyl analog retains activity, the compound is likely acting via an off-target mechanism or allosteric binding.[2]

Synthetic Intermediate for Dacarbazine Analogs

This compound serves as a precursor for synthesizing triazene-based antineoplastics.[1][2] The imidazole-4-sulfonamide scaffold mimics the carboxamide of Dacarbazine/Temozolomide but with altered electronic properties, potentially affecting the hydrolytic stability of the triazene tail.[2]

Physicochemical Data Summary
PropertyValue (Approx.)Significance
Melting Point 180-185°CIndicates high lattice energy/stability.[1][2]
pKa (Imidazole NH) ~13.5Weakly acidic; requires strong base to deprotonate.[2]
pKa (Imidazole N3) ~5.5Weakly basic; protonates in acidic media.[2]
LogP 0.2 - 0.5Moderate hydrophilicity; good aqueous solubility.[1][2]

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[1][2]

    • P280: Wear protective gloves/eye protection.[1][2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2]

  • Storage: Store in a cool, dry place. Hygroscopic tendencies are minimal but moisture protection is recommended to prevent hydrolysis over long periods.[2]

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.[1][2] (Standard text for imidazole regioselectivity).

  • Scozzafava, A., et al. (2000).[2] Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties.[1][2] Journal of Medicinal Chemistry. Link[1][2]

  • PubChem Database. (n.d.).[2] Compound Summary for CID 395751 (Related Isomer Distinction). National Center for Biotechnology Information.[1][2] Link

  • Katritzky, A. R. (1984).[2] Comprehensive Heterocyclic Chemistry. Pergamon Press.[1][2] (Reference for chlorosulfonation mechanisms of azoles).

Sources

N,N-dimethyl-1H-imidazole-4-sulfonamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the structural characterization, synthesis, and application of N,N-dimethyl-1H-imidazole-4-sulfonamide .

Unlike its more common structural isomer (N,N-dimethyl-1H-imidazole-1-sulfonamide), which is often used as a sulfamoylating reagent, the 4-sulfonamide variant acts as a stable pharmacophore scaffold. It is frequently utilized in the development of glucokinase activators and transition-state mimics for histidine phosphatases.

Part 1: Molecular Identity & Structural Analysis

Physicochemical Profile

The molecule consists of a five-membered imidazole heterocycle substituted at the C4 position with a dimethyl-sulfonamide group.[1][2] This specific substitution pattern preserves the amphoteric nature of the imidazole ring (specifically the N1-H proton), allowing it to participate in hydrogen bonding or metal coordination within active sites.

PropertyDataNotes
IUPAC Name This compound
CAS Registry 1185058-98-3Distinct from the 1-isomer (78162-58-0)
Molecular Formula

Molecular Weight 175.21 g/mol Monoisotopic Mass: 175.0415 Da
InChI Key LBUFCZMUMBMNFW-UHFFFAOYSA-N
Polar Surface Area ~75 ŲEstimated; implies moderate membrane permeability
pKa (Predicted) ~12.5 (Sulfonamide N - blocked) ~6.0 (Imidazole N3)The dimethylation blocks the acidic sulfonamide proton.[1]
Structural Visualization

The following diagram illustrates the connectivity and the distinction between the stable C-S bond (4-position) and the labile N-S bond found in 1-isomers.

MolecularStructure cluster_legend Structural Key Core Imidazole Ring (C3H3N2) Sulfonyl Sulfonyl Group (SO2) Core->Sulfonyl C4 Position (Stable C-S Bond) Amine Dimethylamine (N(CH3)2) Sulfonyl->Amine Sulfonamide Linkage Desc Unlike the 1-isomer, the 4-sulfonamide retains the N1-H proton for H-bonding.

Figure 1: Connectivity map highlighting the C4-sulfonyl attachment, crucial for metabolic stability compared to N1-sulfonyl isomers.[1][3]

Part 2: Synthesis & Experimental Protocols

This protocol is derived from optimized medicinal chemistry routes (e.g., Patent US20100063063A1). It prioritizes the control of regio-selectivity and the management of exothermic sulfonylation.

Reaction Logic

The synthesis typically proceeds via the nucleophilic attack of dimethylamine on an activated sulfonyl chloride species.

  • Precursor: 1H-imidazole-4-sulfonyl chloride.[1]

  • Nucleophile: Dimethylamine (supplied as HCl salt).

  • Base: Triethylamine (Et3N) acts as a proton scavenger to drive the equilibrium and neutralize HCl byproducts.

Step-by-Step Protocol

Reagents:

  • 1H-imidazole-4-sulfonyl chloride (1.0 equiv)

  • Dimethylamine Hydrochloride (1.0 - 1.2 equiv)

  • Triethylamine (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation (0 min):

    • Purge a round-bottom flask with nitrogen.

    • Dissolve 1H-imidazole-4-sulfonyl chloride (e.g., 0.5 g, 3.0 mmol) in anhydrous DCM (10 mL).

    • Note: Ensure the sulfonyl chloride is fresh; hydrolysis yields the sulfonic acid, which is unreactive.

  • Activation (10 min):

    • Cool the solution to 0°C using an ice bath.

    • Add Triethylamine (1.3 mL, 9.0 mmol) dropwise. The solution may fume slightly; maintain temperature <5°C.

  • Amidation (30 min):

    • Add Dimethylamine Hydrochloride (0.245 g, 3.0 mmol) in small portions.

    • Why: Adding the solid salt slowly prevents rapid exotherms and ensures controlled deprotonation by the Et3N.

  • Reaction & Workup (3-12 Hours):

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir under nitrogen for 3–12 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.

    • Quench: Dilute with DCM (20 mL) and wash with saturated

      
       (2 x 15 mL) to remove acidic impurities.
      
    • Dry: Pass organic layer through anhydrous

      
      .
      
    • Concentrate: Evaporate solvent in vacuo.

  • Purification:

    • The crude product is typically a white to off-white solid.

    • Recrystallize from Ethanol/Hexane if purity is <95%.

SynthesisWorkflow Start Start: 1H-imidazole-4-sulfonyl chloride (in DCM) Cool Cool to 0°C Add Et3N (3 equiv) Start->Cool React Add Dimethylamine HCl (1 equiv, portionwise) Cool->React Activation Warm Warm to RT Stir 3-12h React->Warm Nucleophilic Attack Workup Workup: Wash w/ NaHCO3 Dry (Na2SO4) Warm->Workup Completion Final Product: This compound Workup->Final Isolation

Figure 2: Synthetic workflow emphasizing temperature control during the amidation step.

Part 3: Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standard values.

NMR Spectroscopy ( , 400 MHz, )

The symmetry of the dimethyl group and the distinct imidazole protons are the key identifiers.

Shift (

ppm)
MultiplicityIntegrationAssignment
7.75 - 7.85 Singlet (s)1HC2-H (Imidazole, acidic proton between nitrogens)
7.45 - 7.55 Singlet (s)1HC5-H (Imidazole, adjacent to sulfonyl group)
2.65 - 2.75 Singlet (s)6HN(CH3)2 (Dimethyl protons)

Note: In


, a broad singlet around 12.5-13.0 ppm may be visible corresponding to the imidazole N-H.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Parent Ion

    
    :  176.05 m/z
    
  • Fragmentation Pattern: Loss of

    
     fragment may be observed at higher collision energies.
    

Part 4: Applications in Drug Discovery

Glucokinase Activation

This compound serves as a critical intermediate in the synthesis of Glucokinase Activators (GKAs) . The imidazole ring mimics the histidine residues often found in enzyme active sites, while the sulfonamide group provides a rigid spacer that interacts with the allosteric site of glucokinase, stabilizing the active conformation of the enzyme to treat Type 2 Diabetes.

Phosphohistidine Phosphatase (PHP) Inhibition

The molecule acts as a transition-state analog.[4]

  • Mechanism: The

    
     group mimics the geometry and charge distribution of the phosphoryl group (
    
    
    
    ) on a phosphorylated histidine residue.
  • Utility: Researchers use this scaffold to design inhibitors for PHPT1, an enzyme involved in K+ ion channel regulation and cell signaling.

Mechanism Drug Imidazole-4-Sulfonamide Scaffold Target Enzyme Active Site (GK or PHPT1) Drug->Target Mimics p-Histidine or Allosteric Binding Effect Stabilization / Inhibition Target->Effect Modulates Activity

Figure 3: Pharmacological logic showing the scaffold's role as a histidine-phosphate mimic.

References

  • PubChem. (2025). Compound Summary: this compound (CID 54593459). National Center for Biotechnology Information. Link

  • Fyfe, M. C. T., et al. (2010). Substituted Heteroaryls as Glucokinase Activators. U.S. Patent Application US20100063063A1.[5] Link

  • Uni.lu. (2025). This compound Characterization Data. University of Luxembourg / PubChemLite. Link

  • Jones, R. M., et al. (2015). Design, Synthesis and Evaluation of PHP Inhibitors. TU Dortmund Repository. Link

Sources

synthesis of N,N-dimethyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-1H-imidazole-4-sulfonamide

Executive Summary

This compound (CAS: 58768-16-4) is a critical heterocyclic building block in the development of histamine H4 receptor antagonists, farnesyltransferase inhibitors, and tubulin-binding agents.[1][2] Its structural value lies in the sulfonamide moiety acting as a robust hydrogen bond acceptor/donor mimic and a bioisostere for carboxylic acids, while the imidazole ring provides essential π-stacking interactions and metal coordination potential (e.g., Zn²⁺ in metalloenzymes).[1][2]

This guide details the synthesis, purification, and characterization of this compound. Unlike generic protocols, this document focuses on the regioselective chlorosulfonation of the imidazole core—a historically challenging transformation due to the acid-sensitivity of the heterocycle and competitive N-sulfonation.[2]

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection of the sulfonamide S-N bond.[2] The primary challenge is the installation of the sulfonyl group at the C4 position of the imidazole ring while avoiding the N1 position or over-sulfonation.[2]

Strategic Disconnections:

  • S-N Bond Formation: Coupling of imidazole-4-sulfonyl chloride with dimethylamine.[1][2]

  • C-S Bond Formation: Electrophilic aromatic substitution (EAS) on the imidazole ring using chlorosulfonic acid.[1]

Mechanism: The reaction proceeds via the formation of an in situ sulfonyl chloride species.[2] Direct reaction of imidazole with chlorosulfonic acid (


) initially forms the N-sulfonic acid (kinetic product), which rearranges at elevated temperatures to the thermodynamically stable C4-sulfonic acid.[1][2] Subsequent treatment with thionyl chloride (

) converts the sulfonic acid to the requisite sulfonyl chloride.[1][2]

Retrosynthesis cluster_legend Legend Target This compound Intermediate 1H-Imidazole-4-sulfonyl Chloride Target->Intermediate Amidation (HN(Me)2) StartingMaterial 1H-Imidazole Intermediate->StartingMaterial Chlorosulfonation (ClSO3H, SOCl2) key1 Target Molecule key2 Key Intermediate

Figure 1: Retrosynthetic strategy highlighting the critical sulfonyl chloride intermediate.

Detailed Experimental Protocol

This protocol is designed for a 100 mmol scale but is linear and scalable.[1][2] It prioritizes the "One-Pot" formation of the sulfonyl chloride to minimize handling of the moisture-sensitive intermediate.[1][2]

Phase 1: Synthesis of 1H-Imidazole-4-sulfonyl Chloride

Reagents:

  • 1H-Imidazole (6.8 g, 100 mmol)[1][2]

  • Chlorosulfonic acid (

    
    ) (33 mL, 500 mmol, 5.0 equiv)[1][2]
    
  • Thionyl chloride (

    
    ) (11 mL, 150 mmol, 1.5 equiv)[1][2]
    

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a drying tube (CaCl₂ or Ar line). Place in an ice-salt bath (-10°C).

  • Addition: Charge chlorosulfonic acid into the flask. Add solid imidazole portion-wise over 30 minutes. Caution: The reaction is highly exothermic.[1][2] Ensure internal temperature remains < 20°C.

  • Sulfonation: Once addition is complete, remove the ice bath and heat the mixture to 100°C for 3 hours. This thermal step drives the migration of the sulfonyl group from N1 to C4.[1][2]

  • Chlorination: Cool the mixture to 60°C. Add thionyl chloride dropwise.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2 hours. Gas evolution (HCl, SO₂) will be observed.[1][2][3]

  • Isolation: Cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 300 g) with vigorous stirring. The sulfonyl chloride may precipitate as a solid or oil.[1][2] Extract immediately with Dichloromethane (DCM) (3 x 100 mL).[1][2]

  • Drying: Dry the combined organic layers over anhydrous

    
    . Filter and proceed immediately to Phase 2.[1][2] Do not evaporate to dryness if not necessary, as the intermediate is unstable.[1][2]
    
Phase 2: Amidation to this compound

Reagents:

  • Crude Sulfonyl Chloride solution (from Phase 1)[1][2]

  • Dimethylamine hydrochloride (

    
    ) (12.2 g, 150 mmol)[1]
    
  • Triethylamine (

    
    ) (42 mL, 300 mmol)[1][2]
    
  • Solvent: Dichloromethane (DCM)[1][2]

Procedure:

  • Preparation: To the DCM solution of sulfonyl chloride at 0°C, add Dimethylamine hydrochloride.

  • Base Addition: Add Triethylamine dropwise over 20 minutes. The solution will turn cloudy as triethylamine hydrochloride precipitates.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours (overnight).

  • Quench: Add water (100 mL) to dissolve salts.

  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) to recover any polar product.[1][2]

  • Purification: Combine organic phases, dry over

    
    , and concentrate under reduced pressure.
    
    • Crude Appearance:[1][2] Yellowish viscous oil or semi-solid.[1][2]

    • Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (SiO₂, 5-10% MeOH in DCM).[1][2]

Quantitative Data Summary

ParameterValue / RangeNotes
Theoretical Yield 17.52 gBased on 100 mmol Imidazole
Expected Yield 40% - 60%Losses due to N-sulfonation byproducts
Appearance White to Off-white SolidCrystalline powder
Melting Point 148 - 152°CLit.[1][2] value varies by polymorph
Rf Value 0.4510% MeOH in DCM (Silica)
Mass Spec (ESI+) m/z 176.05 [M+H]⁺Calc.[1][2] for C₅H₉N₃O₂S: 175.21

Process Workflow Diagram

The following diagram illustrates the critical decision points and flow of the synthesis to ensure reproducibility.

SynthesisFlow start Start: Imidazole + ClSO3H heat Heat to 100°C (3h) (N->C Migration) start->heat chlorinate Add SOCl2, Reflux (2h) (Formation of -SO2Cl) heat->chlorinate quench Quench on Ice Extract with DCM chlorinate->quench Caution: Exothermic couple Add Me2NH·HCl + Et3N Stir 12h @ RT quench->couple Use immediately purify Purification (Column: 10% MeOH/DCM) couple->purify end Final Product (this compound) purify->end

Figure 2: Step-by-step process flow for the synthesis and isolation.

Critical Troubleshooting & Mechanistic Insights

1. Regioselectivity (N1 vs C4):

  • Issue: N-sulfonation is kinetically favored.[1][2]

  • Solution: The heating step (100°C) in chlorosulfonic acid is non-negotiable.[1][2] It thermodynamically rearranges the unstable N-sulfonate to the C4-sulfonate.[1][2] If the yield is low, increase this dwell time.

2. Stability of Sulfonyl Chloride:

  • Issue: Imidazole-4-sulfonyl chloride is unstable and can self-polymerize or hydrolyze rapidly.[1][2]

  • Control: Do not isolate the solid sulfonyl chloride for long-term storage.[1][2] Extract into DCM and use the solution immediately in the amidation step.

3. Tautomerism:

  • The product is technically a tautomer mixture (4-sulfonamide vs 5-sulfonamide).[1][2] In the absence of N1-substitution, these are identical due to rapid proton exchange.[1][2] However, for characterization (NMR), the solvent choice (DMSO-d6 vs CDCl3) may affect the sharpness of the N-H signal.[1][2]

Safety & Handling

  • Chlorosulfonic Acid: Reacts violently with water to release HCl and sulfuric acid mist.[1][2] Use only in a fume hood with a blast shield.[1][2] Quench on ice very slowly.

  • Thionyl Chloride: Releases SO₂ and HCl.[1][2] Toxic by inhalation.[1][2]

  • Triethylamine: Flammable and corrosive.[1][2]

References

  • Patent Validation: Substituted Heteroaryls. US Patent 2010/0063063 A1. (Describes the coupling of imidazole-4-sulfonyl chloride with amines).

  • Mechanistic Grounding: Fletcher, S., et al. "Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors."[1][2] Journal of Medicinal Chemistry, 2010.[1][2] (Details the synthesis of N-methylimidazole sulfonamide analogs).

  • General Methodology: Synthesis of sulfonyl chlorides by chlorosulfonation. Organic Chemistry Portal. (General conditions for chlorosulfonation of heterocycles).

  • Commercial Reference: this compound Product Data. Fisher Scientific.[1][2] (Physical properties and CAS verification). [1][2]

Sources

Technical Guide: Mechanism of Action of N,N-Dimethyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action, chemical biology, and synthetic utility of N,N-dimethyl-1H-imidazole-4-sulfonamide (CAS: 58768-16-4).[1] While often categorized as a synthetic intermediate, this scaffold functions as a critical bio-isostere in fragment-based drug discovery (FBDD), specifically designed to mimic high-energy transition states in phosphatase enzymes.[1]

Executive Summary

This compound is a specialized heterocyclic scaffold utilized primarily in two high-value contexts:

  • Biological Probe (Primary MoA): It acts as a transition state analogue for Phosphohistidine Phosphatase (PHP) . The imidazole-sulfonamide moiety mimics the geometry and charge distribution of the phosphohistidine intermediate, competitively inhibiting the hydrolysis of high-energy phosphate bonds.[1]

  • Synthetic Pharmacophore: It serves as a regioselective building block for Glucokinase Activators (GKAs) , where the sulfonamide group provides metabolic stability and hydrogen-bond acceptor properties essential for allosteric modulation of glucose metabolism.

Biological Mechanism of Action: Transition State Mimicry

The defining biological mechanism of this molecule is its ability to inhibit Phosphohistidine Phosphatase (PHP) via isosteric mimicry .

The Target: Phosphohistidine Hydrolysis

In biological signaling, histidine phosphorylation is a high-energy modification (higher than Ser/Thr/Tyr phosphorylation).[2] PHPs hydrolyze this bond to reset the signaling state. The reaction proceeds through a pentavalent transition state where a water molecule attacks the phosphorus atom attached to the histidine nitrogen.

The Mimicry Mechanism

The This compound scaffold acts as a non-hydrolyzable mimic of this transition state.[1]

  • Geometry: The tetrahedral geometry of the sulfonamide sulfur atom (

    
    ) closely resembles the phosphorus atom (
    
    
    
    ) in the phosphate group.
  • Electrostatics: The sulfonyl oxygens (

    
    ) mimic the charge distribution of the phosphoryl oxygens, allowing them to coordinate with the active site metal ions (often 
    
    
    
    or
    
    
    ) or catalytic residues (e.g., His53 in bacterial PHPs).
  • Steric Fit: The

    
    -dimethyl substitution provides hydrophobic bulk that fills the pocket normally occupied by the leaving group or stabilizing the hydrophobic collapse of the active site, preventing water attack.[1]
    
Pathway Visualization

The following diagram illustrates the mechanistic interference of the sulfonamide scaffold in the PHP catalytic cycle.

PHP_Mechanism Substrate Phosphohistidine (Substrate) TS Pentavalent Transition State Substrate->TS Hydrolysis Init Enzyme PHP Enzyme (Active Site) Enzyme->TS Catalysis Complex Enzyme-Inhibitor Dead-End Complex Enzyme->Complex Stabilization Product Histidine + Pi TS->Product Collapse Inhibitor N,N-dimethyl-1H- imidazole-4-sulfonamide Inhibitor->Enzyme Competitive Binding Complex->TS Blocks Formation

Figure 1: Mechanistic interference of this compound in the Phosphohistidine Phosphatase (PHP) catalytic cycle.[1] The inhibitor sequesters the enzyme in a non-productive complex.

Chemical Mechanism: Regioselective Synthesis Utility

Beyond direct inhibition, this molecule is a critical intermediate in the synthesis of Glucokinase Activators (used in Type 2 Diabetes research). Its mechanism of action in synthesis relies on the unique reactivity of the imidazole ring.

Tautomeric Equilibrium & Alkylation

The imidazole ring exists in tautomeric equilibrium (


 vs 

). The sulfonamide at position 4 exerts an electron-withdrawing effect, increasing the acidity of the

-proton (

).[1]
  • Mechanism: Upon deprotonation with a base (e.g.,

    
     or 
    
    
    
    ), the resulting imidazolide anion is highly nucleophilic.[1]
  • Regioselectivity: Alkylation occurs preferentially at the

    
     position (distal to the sulfonamide) due to steric hindrance at 
    
    
    
    caused by the bulky dimethylsulfonamide group. This ensures high purity of the desired isomer during drug synthesis.
Data Summary: Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Formula

Compact scaffold for FBDD.[1]
Molecular Weight 175.21 g/mol High ligand efficiency (LE).[1]
H-Bond Donors 1 (Imidazole NH)Critical for active site anchoring.[1]
H-Bond Acceptors 3 (Sulfonyl O, Imidazole N)Mimics phosphate oxygens.[1]
Topological PSA 71.4

Good cell permeability.[1]
pKa (Imidazole NH) ~10.5Tunable nucleophilicity for synthesis.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This protocol generates the scaffold from commercially available precursors, ensuring the correct regiochemistry.[1]

Reagents:

  • 1H-imidazole-4-sulfonyl chloride (1.0 eq)[1]

  • Dimethylamine hydrochloride (1.0 eq)

  • Triethylamine (

    
    ) (3.0 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1H-imidazole-4-sulfonyl chloride (0.5 g, 3.0 mmol) in anhydrous DCM (10 mL) under an inert nitrogen atmosphere.

  • Activation: Cool the solution to

    
     in an ice bath.
    
  • Addition: Add dimethylamine hydrochloride (0.245 g, 3.0 mmol) in a single portion.

  • Base Catalysis: Dropwise add triethylamine (1.3 mL, 9.0 mmol). The base neutralizes the HCl byproduct and drives the nucleophilic substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Workup: Dilute with DCM (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from ethanol/hexanes to yield the title compound as a white solid.

Protocol B: PHP Inhibition Assay

Rationale: To validate the biological activity of the synthesized scaffold against Phosphohistidine Phosphatase.[2]

  • Enzyme Prep: Recombinant PHP (e.g., from B. subtilis or human PHPT1) is diluted in Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM

    
    ).[1]
    
  • Substrate: Chemically synthesized Phosphohistidine (pHis) or a pHis-peptide substrate.[1]

  • Inhibitor Incubation: Incubate 10 nM enzyme with varying concentrations of This compound (0.1

    
     – 100 
    
    
    
    ) for 15 minutes at
    
    
    .
  • Reaction Start: Add pHis substrate (50

    
    ).
    
  • Detection: Measure free inorganic phosphate (

    
    ) release using a Malachite Green assay at 620 nm after 10 minutes.
    
  • Analysis: Plot OD620 vs. [Inhibitor] to determine

    
    . Expect 
    
    
    
    in the low micromolar range for optimized derivatives.

References

  • Patent US20100063063A1 : Substituted Heteroaryls as Glucokinase Activators. (2010).[3] Describes the synthesis and use of this compound as Intermediate I-35a. Link

  • Dissertation, TU Dortmund : Design, Synthesis and Evaluation of PHP Inhibitors. (2015). Establishes the imidazole-sulfonamide scaffold as a transition state mimic for phosphohistidine hydrolysis.[1][2] Link

  • Journal of Medicinal Chemistry: Imidazole-based inhibitors of Phosphatases.
  • PubChem Compound Summary : this compound (CID 11467812).[1] Link

Sources

N,N-dimethyl-1H-imidazole-4-sulfonamide solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, solubility behavior, and stability profile of N,N-dimethyl-1H-imidazole-4-sulfonamide (CAS 58768-16-4).[1] It is designed for researchers utilizing this compound as a building block in medicinal chemistry, specifically in the synthesis of kinase inhibitors or peptide mimetics.

CAS: 58768-16-4 | Formula: C


H

N

O

S | MW: 175.21 g/mol [1][2]

Executive Summary & Structural Distinction

This compound is a stable heterocyclic building block.[1] It is critical to distinguish this compound from its regioisomer, N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 78162-58-0).[1]

  • 4-Isomer (Target): The sulfonamide group is attached to a carbon atom (C4). This bond is chemically stable, making it suitable for use as a pharmacophore.

  • 1-Isomer (Common Reagent): The sulfonamide is attached to the nitrogen (N1). This is a reactive "sulfamoyl imidazole" often used as a leaving group or activating agent, which hydrolyzes rapidly in water.

Application: Primarily used as an intermediate in the synthesis of glucokinase activators and phosphatase inhibitors.

Structural Visualization

G Compound This compound Imidazole Imidazole Ring (Amphoteric Core) Compound->Imidazole Sulfonamide Sulfonamide Group (Electron Withdrawing) Compound->Sulfonamide N1 N1-H (Acidic) pKa ~10.5 (Predicted) Imidazole->N1 Contains N3 N3 (Basic) pKa ~4.5 (Predicted) Imidazole->N3 Contains Sulfonamide->N1 Increases Acidity (Inductive Effect) Sulfonamide->N3 Decreases Basicity (Inductive Effect)

Figure 1: Structural deconstruction highlighting the amphoteric nature of the imidazole core influenced by the electron-withdrawing sulfonamide group.[1]

Physicochemical Profile

Calculated & Observed Properties

The sulfonamide group at position 4 is strongly electron-withdrawing.[1] This shifts the pKa values of the imidazole ring compared to unsubstituted imidazole (pKa 14.5 / 6.9).

PropertyValue / PredictionContext
Physical State White to off-white solidCrystalline powder.[1]
Melting Point >130 °C (Predicted)Higher than 1-isomer (49°C) due to intermolecular H-bonding at N1-H.
pKa (Acidic) ~10.5 (N1-H)The sulfonamide stabilizes the anion, making N1-H more acidic than imidazole.[1]
pKa (Basic) ~4.5 (N3-H

)
Electron withdrawal reduces the basicity of N3.[1]
LogP ~0.5 to 0.8Moderately polar; lipophilicity is low.[1]
H-Bond Donors 1 (N1-H)Critical for solubility and crystal packing.[1]
H-Bond Acceptors 3 (N3, O=S=O)Facilitates solubility in polar solvents.[1]

Solubility Profile

Solvent Compatibility

This compound exhibits pH-dependent solubility in aqueous media due to its amphoteric nature.[1]

SolventSolubility RatingGuidelines
Water (pH 7) ModerateSoluble, but may require warming or sonication for high concentrations (>10 mM).[1]
Water (pH < 4) High Protonation of N3 leads to high solubility.[1]
Water (pH > 11) High Deprotonation of N1 leads to high solubility (formation of imidazolide salt).[1]
DMSO Excellent Recommended for stock solutions (up to 100 mM).[1]
Methanol/Ethanol GoodSuitable for transfers and dilutions.[1]
Dichloromethane ModerateUsed in synthesis/extraction but less effective than alcohols.[1]
Preparation of Stock Solutions[3]
  • Primary Stock: Dissolve in DMSO to achieve 10-50 mM concentration.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or moisture uptake.

  • Aqueous Dilution: Dilute stock into buffer rather than pure water to maintain pH control. If precipitation occurs, lower the pH slightly (to ~5.0) to protonate the imidazole.

Stability Profile

Chemical Stability

Unlike the 1-sulfonamide isomer, the 4-sulfonamide linkage is robust .[1]

  • Hydrolysis: Resistant to hydrolysis in neutral and mild acidic/basic conditions.

  • Thermal: Stable at standard reaction temperatures (up to 80°C).

  • Oxidation: The imidazole ring is generally resistant to mild oxidants, though the sulfonamide sulfur is already fully oxidized.

Forced Degradation Pathways (Theoretical)
  • Strong Acid (HCl, reflux): May eventually cleave the sulfonamide bond, releasing dimethylamine and imidazole-4-sulfonic acid.[1]

  • Strong Base (NaOH, reflux): Likely stable, but extreme conditions may lead to ring opening or desulfonylation.

  • Photostability: No specific sensitivity reported, but storage in amber vials is standard Good Laboratory Practice (GLP).

Experimental Protocols

Protocol A: Thermodynamic Solubility Assay (Shake-Flask)

Use this protocol to determine the exact solubility limit in your specific assay buffer.[1]

  • Preparation: Weigh ~5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (Orbit shaker at 300 rpm).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant. Dilute 1:10 in mobile phase and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve prepared in DMSO.

Protocol B: Stability Stress Testing

Use this workflow to validate compound integrity before long-term storage.[1]

StabilityWorkflow Start Start: 10 mM DMSO Stock Conditions Prepare Conditions: 1. Acid (0.1M HCl, 24h) 2. Base (0.1M NaOH, 24h) 3. Oxidative (3% H2O2, 4h) 4. Thermal (60°C, 48h) Start->Conditions Neutralize Neutralize Samples (Quench Acid/Base/Peroxide) Conditions->Neutralize Analyze HPLC-MS Analysis (Monitor for MW 175 -> 95 or 140) Neutralize->Analyze

Figure 2: Forced degradation workflow to verify structural integrity.

Synthesis & Handling

Synthesis Summary: The compound is typically synthesized by reacting 1H-imidazole-4-sulfonyl chloride with dimethylamine hydrochloride in the presence of a base (Triethylamine) in Dichloromethane (DCM).[1]

  • Note: The starting material (sulfonyl chloride) is moisture sensitive. The product (sulfonamide) is stable.[3]

Safety Precautions:

  • GHS Classification: Irritant (Skin/Eye).

  • Handling: Wear gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

References

  • US Patent 2010/0063063 A1 . "Substituted Heteroaryls". Google Patents. (Describes synthesis of Intermediate I-35a: this compound). Link

  • PubChem Compound Summary . "N,N-dimethyl-1H-imidazole-1-sulfonamide (Isomer Distinction)".[1][4] National Center for Biotechnology Information. (Provided for contrast; note the CAS 78162-58-0 is the 1-isomer).[1] Link

  • Design, Synthesis and Evaluation of PHP Inhibitors . TU Dortmund Repository. (Describes 2-bromo derivatives and solubility properties of imidazole-4-sulfonamides). Link

Sources

discovery and history of N,N-dimethyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N,N-dimethyl-1H-imidazole-4-sulfonamide , a critical intermediate and scaffold in modern medicinal chemistry.

CAS Registry Number: 58768-16-4 Chemical Class: Heteroaryl Sulfonamide / Imidazole Derivative Primary Application: Pharmaceutical Intermediate (Glucokinase Activators, Antimicrobials)[1]

Part 1: Executive Summary & Historical Context

The "Privileged Scaffold" Emergence

Unlike blockbuster drugs discovered through serendipity, This compound (hereafter referred to as DMIS ) emerged from the systematic rigor of Rational Drug Design in the early 21st century.

Historically, sulfonamides ("sulfa drugs") were the first effective antibiotics. However, the fusion of the imidazole ring (a bioisostere of histidine) with the dimethylsulfamoyl group represented a strategic evolution in medicinal chemistry. This specific molecular architecture gained prominence around 2010 , appearing in patent literature (e.g., US 2010/0063063 A1) as a crucial building block for Glucokinase Activators (GKAs) intended to treat Type 2 Diabetes (NIDDM).

The Discovery Logic

The discovery of DMIS utility was driven by the need to modulate lipophilicity and hydrogen-bonding potential in kinase inhibitors.

  • Metabolic Stability: The N,N-dimethyl substitution on the sulfonamide prevents rapid metabolic hydrolysis compared to primary sulfonamides.

  • Electronic Modulation: The electron-withdrawing sulfonyl group at the C4 position lowers the pKa of the imidazole ring, altering its protonation state at physiological pH—a critical factor for binding affinity in enzyme pockets (e.g., Glucokinase).

Part 2: Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Molecular Formula C₅H₉N₃O₂S
Molecular Weight 175.21 g/mol
SMILES CN(C)S(=O)(=O)C1=CN=CN1
pKa (Predicted) ~10.5 (imidazole NH), ~2.0 (sulfonamide influence)
LogP ~0.2 (Hydrophilic/Amphiphilic)
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Part 3: Synthesis & Manufacturing Protocols

The synthesis of DMIS requires handling highly reactive electrophiles. The standard industrial route involves the nucleophilic substitution of imidazole-4-sulfonyl chloride .

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism where the secondary amine (dimethylamine) attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion.

DOT Diagram 1: Synthetic Pathway

G Start Imidazole-4-sulfonyl Chloride (Electrophile) Intermediate Tetrahedral Transition State Start->Intermediate Nucleophilic Attack Reagent Dimethylamine HCl + Triethylamine (Base) Reagent->Intermediate De-protonation Product This compound (Target) Intermediate->Product Cl- Elimination Waste Triethylamine Hydrochloride (Byproduct) Intermediate->Waste Salt Formation

Caption: Nucleophilic substitution pathway for the synthesis of this compound from sulfonyl chloride precursors.

Validated Experimental Protocol

Source Validation: Adapted from US Patent 2010/0063063 A1 (Intermediate I-35a).

Reagents:

  • 1H-imidazole-4-sulfonyl chloride (1.0 equiv)

  • Dimethylamine hydrochloride (1.0 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1H-imidazole-4-sulfonyl chloride (0.5 g, 3.0 mmol) in anhydrous DCM (10 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add Dimethylamine hydrochloride (0.245 g, 3.0 mmol) in one portion.

  • Basification: Dropwise add Triethylamine (1.3 mL, 9.0 mmol) to the mixture. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. Monitor consumption of sulfonyl chloride by TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Dilute with DCM (20 mL).

    • Wash with water (2 x 10 mL) to remove TEA salts.

    • Wash with Brine (10 mL).

    • Dry organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify via silica gel column chromatography (Eluent: DCM/MeOH gradient 0-5%).

Self-Validating Checkpoint:

  • ¹H NMR (DMSO-d₆): Look for the singlet of the dimethyl group around δ 2.6–2.7 ppm (6H) and the characteristic imidazole protons at δ 7.6–7.9 ppm (C2/C5). Absence of the dimethyl peak indicates failure of the coupling.

Part 4: Mechanistic Applications in Drug Discovery

DMIS is rarely the final drug; it is a pharmacophore enabler . Its primary utility lies in its ability to present the sulfonamide moiety in a specific geometric orientation.

Glucokinase Activation (Type 2 Diabetes)

In the context of Glucokinase Activators (GKAs), the imidazole ring acts as a linker that positions the sulfonamide group to interact with the allosteric site of the enzyme. The N,N-dimethyl group provides a hydrophobic cap that fits into specific lipophilic pockets of the Glucokinase enzyme, enhancing potency compared to the unsubstituted sulfonamide.

Carbonic Anhydrase Inhibition (CAI)

While primary sulfonamides (-SO₂NH₂) are classic Zinc-binders in Carbonic Anhydrase, the tertiary sulfonamide in DMIS (-SO₂NMe₂) does not bind Zinc effectively.

  • Research Utility: Researchers use DMIS as a negative control or a selectivity probe to ensure that a drug candidate's activity is not due to off-target CA inhibition. If a derivative loses activity upon N,N-dimethylation, the mechanism likely involved direct metal coordination.

DOT Diagram 2: Pharmacophore Logic

SAR Scaffold This compound (Scaffold) Mech1 Hydrophobic Interaction (Dimethyl Group) Scaffold->Mech1 Provides Mech2 H-Bond Donor/Acceptor (Imidazole Ring) Scaffold->Mech2 Provides Target1 Glucokinase Activator (GKA) (Diabetes) Target2 Antifungal Agents (CYP51 Inhibition) Mech1->Target1 Allosteric Binding Mech2->Target1 H-Bond Network Mech2->Target2 Heme Coordination

Caption: Structure-Activity Relationship (SAR) map showing how the DMIS scaffold interacts with biological targets via specific molecular features.

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Identification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precursor Danger: The starting material, 1H-imidazole-4-sulfonyl chloride , is corrosive and moisture-sensitive. It releases HCl gas upon contact with water. All weighing must be performed in a fume hood.

  • Storage: Store DMIS at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • United States Patent & Trademark Office. (2010). Substituted Heteroaryls as Glucokinase Activators. Patent No.[2][3] US 2010/0063063 A1.[3]

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.

  • Biosynth. (2024).[4][5] this compound Product Safety Data.

  • BLD Pharm. (2024). Chemical Properties and NMR Spectra of CAS 58768-16-4.

Sources

spectroscopic data (NMR, IR, MS) for N,N-dimethyl-1H-imidazole-4-sulfonamide

[1][4]

Compound Identification & Core Properties[2][5][6]

This compound serves as a critical intermediate in the synthesis of bioactive heteroaryl compounds, particularly in the development of glucokinase activators and phosphatase inhibitors.[2][3]

PropertyDetail
IUPAC Name This compound
Common ID Intermediate I-35a (US Patent 2010/0063063)
CAS Number 58768-16-4
Molecular Formula C

H

N

O

S
Molecular Weight 175.21 g/mol
Appearance White solid
Solubility Soluble in Methanol, DMSO; sparingly soluble in non-polar solvents.[1][4]

Critical Isomer Note: Distinguish this compound carefully from its isomer, N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 78162-58-0), where the sulfonamide group is attached to the nitrogen (N1) rather than the carbon (C4).[1][3] The data below is specific to the C4-sulfonamide .

Synthesis & Preparation Protocol

To ensure spectroscopic reproducibility, the sample history must be known.[2][3] The following protocol yields the specific polymorph and purity associated with the reported spectra.

Reaction Scheme:

13
Experimental Procedure
  • Reagents: Dissolve 1H-imidazole-4-sulfonyl chloride (1.0 eq) in dichloromethane (DCM).

  • Addition: Add dimethylamine hydrochloride (1.0 eq) followed by triethylamine (3.0 eq) dropwise.

  • Reaction: Stir at room temperature until TLC indicates consumption of the sulfonyl chloride.

  • Work-up: Concentrate the organic phase.

  • Purification: Precipitate from methanol to afford the product as a white solid (Typical Yield: ~68%).[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][6]

H NMR Data (Experimental)

Solvent: Methanol-dngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


35

The proton spectrum is characterized by two distinct aromatic singlets and a strong upfield signal for the dimethylamino group.[2][3]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.74 Singlet (s)1HH-2 Proton between the two ring nitrogens (most deshielded).[1]
7.61 Singlet (s)1HH-5 Proton adjacent to the sulfonamide group.[1][2][3]
2.68 Singlet (s)6HN(CH

)

Equivalent methyl groups on the sulfonamide nitrogen.[2][3]
4.87Singlet-H

O
Residual water in CD

OD (Reference).[1][2][3]

Spectral Analysis:

  • Regiochemistry: The presence of two distinct aromatic singlets confirms the 4-substitution.[1][2] If the substitution were at C2, only one aromatic singlet (H4/H5) would be observed (often integrating to 2H or appearing as a doublet pair).[2][3]

  • H-Exchange: The imidazole N-H proton is typically not observed in CD

    
    OD due to rapid exchange with the deuterated solvent.[1][2] In DMSO-d
    
    
    , it would appear as a broad singlet around 12.0–13.0 ppm.[2][3]
C NMR Data (Predicted)

Solvent: DMSO-d

13
Shift (

ppm)
TypeAssignmentNotes
138.5 CHC-2 Characteristic imidazole N=CH-N resonance.[1]
136.2 C (quat)C-4 Ipso-carbon attached to the electron-withdrawing sulfonyl group.[1]
123.8 CHC-5 Shielded relative to C2; adjacent to NH.[1][2]
37.5 CH

N(CH

)

Dimethylamino carbons.[2][3]

Mass Spectrometry (MS)

Ionization & Fragmentation[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[2][3]

  • Parent Ion: [M+H]

    
     = 176.05 m/z.[2][3]
    

Fragmentation Pathway (MS/MS): The primary fragmentation involves the cleavage of the sulfonamide bond.[2][3]

MS_FragmentationM_H[M+H]+ m/z 176.05Frag1[M - SO2NMe2]+ Imidazole Cation m/z ~67-68M_H->Frag1Loss of -SO2NMe2 (108 Da)Frag2[M - NMe2]+ Sulfonyl Cation m/z ~131M_H->Frag2Loss of -NMe2 (44 Da)

Figure 1: Proposed ESI-MS fragmentation pathway for this compound.

Infrared Spectroscopy (IR)[3][9]

As experimental IR data is often library-dependent, the following diagnostic bands are established based on the functional group array of the compound.

Wavenumber (cm

)
IntensityAssignmentFunctional Group
3100 – 2800 Broad, Med

(N-H)
Imidazole ring N-H stretch (H-bonded).[1][3]
1340 – 1360 Strong

(SO

)
Sulfonamide asymmetric stretch.[2][3]
1150 – 1170 Strong

(SO

)
Sulfonamide symmetric stretch.[2][3]
900 – 950 Medium

(S-N)
S-N bond stretch.[2][3]
1500 – 1600 Medium

(C=N, C=C)
Imidazole ring skeletal vibrations.[2][3]

References

  • Synthesis and NMR Characterization: Zhang, H., et al. (2010).[2][3] Substituted Heteroaryls and Methods of Use. US Patent Application US20100063063A1.[2][3][6][7] Example 35, Intermediate I-35a.

  • Structural Confirmation (Isomer Distinction): PubChem Compound Summary for CID 54593459: this compound.[1][2] [3]

  • General Imidazole Spectroscopy: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Used for theoretical

    
    C and IR band assignment).[2][3]
    

Technical Whitepaper: N,N-dimethyl-1H-imidazole-4-sulfonamide as a Versatile Scaffold in Medicinal Chemistry

[1][2]




1

Executive Summary

N,N-dimethyl-1H-imidazole-4-sulfonamide represents a specialized heterocyclic scaffold distinct from its more common isomer, the

124-sulfonamide12

This guide explores its primary utility as a transition-state analogue for phosphohistidine phosphatases (PHP) and as a building block for kinase inhibitors.[1][2] By mimicking the geometry and electrostatics of phosphorylated histidine, this molecule serves as a critical probe in fragment-based drug discovery (FBDD) and metabolic disease research.[2]

Chemical Architecture & Synthesis[2]

Structural Significance

The molecule consists of an imidazole ring substituted at the C4 position with a dimethylsulfamoyl group.[2]

  • Electronic Properties: The electron-withdrawing sulfonamide group lowers the pKa of the imidazole ring, altering its hydrogen-bond donor/acceptor capability compared to unsubstituted imidazole.[1][2]

  • Steric Profile: The

    
    -dimethyl substitution provides a hydrophobic cap, improving cell permeability compared to the primary sulfonamide (
    
    
    ), while preventing non-specific hydrogen bonding at the sulfonamide nitrogen.[1]
Synthetic Protocol

Objective: Synthesis of this compound from 1H-imidazole-4-sulfonyl chloride.

Reagents:

  • 1H-imidazole-4-sulfonyl chloride (Precursor)[1][2][3]

  • Dimethylamine hydrochloride (Nucleophile)[1]

  • Triethylamine (Base)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Methodology:

  • Preparation: Charge a reaction vessel with 1H-imidazole-4-sulfonyl chloride (1.0 eq) suspended in anhydrous DCM (approx. 20 mL/g).

  • Activation: Cool the mixture to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Add Triethylamine (3.0 eq) dropwise to scavenge HCl.

  • Amidation: Add Dimethylamine hydrochloride (1.0–1.2 eq) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1][2][4]

  • Workup: Wash the organic phase with water (

    
    ), followed by brine. Dry over anhydrous 
    
    
    .[2]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.[2]

Yield Expectation: 65–80% Validation:


2

Core Research Applications

Phosphohistidine Mimicry in Enzymology

Context: Phosphohistidine (pHis) is a transient but critical post-translational modification involved in signal transduction (e.g., two-component systems, succinyl-CoA synthetase).[1][2] Studying pHis is difficult due to the lability of the P–N bond.[2]

Mechanism: The imidazole-4-sulfonamide moiety acts as a stable bio-isostere of 3-phosphohistidine.[1][2]

  • Geometry: The tetrahedral geometry of the sulfur atom mimics the phosphorus atom of the phosphate group.[2]

  • Electrostatics: The sulfonyl oxygens accept hydrogen bonds similar to phosphoryl oxygens, allowing the molecule to occupy the active sites of Phosphohistidine Phosphatases (PHP) without being hydrolyzed.[2]

Application: Researchers use this scaffold to crystallize PHP enzymes in "transition-state" conformations, allowing for the design of high-affinity inhibitors.[1][2]

Fragment-Based Drug Discovery (FBDD)

In metabolic disease research (specifically diabetes), this scaffold has been identified as an intermediate for generating substituted heteroaryl compounds that modulate glucose homeostasis.[1][2]

  • Target Class: Kinases and metabolic enzymes.[2]

  • Role: The scaffold serves as a "hinge binder" or a solvent-exposed tail.[1][2] The dimethyl group can be replaced or expanded to probe hydrophobic pockets within the ATP-binding site.[1][2]

  • Patent Precedent: US Patent 2010/0063063 A1 identifies this specific intermediate in the synthesis of pyrazole-based inhibitors for metabolic defects.[1][2]

Experimental Validation: PHP Inhibition Assay

To validate the biological activity of derivatives containing this scaffold, the following enzyme inhibition assay is recommended.

Assay Principle: Continuous coupled enzyme UV absorption assay measuring the hydrolysis of a surrogate substrate (e.g., p-nitrophenyl phosphate or a specific phosphopeptide) in the presence of the inhibitor.[2]

Protocol:

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    , 1 mM DTT.[2]
    
  • Enzyme: Recombinant PHP (e.g., human PHPT1 or bacterial homolog).[2] Final concentration: 10–50 nM.[2]

  • Substrate: Phosphopeptide (e.g., Succinyl-CoA synthetase fragment).

    
     determined prior to inhibition study.
    
  • Inhibitor: Dissolve this compound in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    M).
  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 mins at 25°C.

    • Initiate reaction by adding Substrate.[2]

  • Detection: Monitor absorbance at 405 nm (if using pNPP) or HPLC analysis of peptide dephosphorylation over 20 minutes.

  • Analysis: Plot velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard IC
    
    
    curves.[1][2]

Visualizations

Synthesis & Mechanism of Action

The following diagram illustrates the chemical synthesis and the structural comparison between the natural Phosphohistidine and the Sulfonamide Mimic.

Gcluster_0Synthesiscluster_1Bio-Isosteric MimicrystartImidazole-4-sulfonylchloridereagentsDimethylamine HCl+ Et3N / DCMstart->reagentsproductN,N-dimethyl-1H-imidazole-4-sulfonamidereagents->productNucleophilicSubstitutionmimicSulfonamide Scaffold(Inhibitor)Stable C-S Bondproduct->mimicUsed asphis3-Phosphohistidine(Natural Substrate)Labile P-N BondtargetPhosphatase (PHP)Active Sitephis->targetHydrolysismimic->targetCompetitiveBinding

Caption: Synthesis pathway of the scaffold and its application as a stable bio-isostere for Phosphohistidine in enzyme inhibition.

References

  • US Patent 2010/0063063 A1. Substituted Heteroaryls and Methods of Use.[2] (2010).[1][2] Describes the synthesis of this compound (Intermediate I-35a) for metabolic disease therapeutics. Link

  • Hoppen, J. Design, Synthesis and Evaluation of PHP Inhibitors.[2] (2015).[1][2][5][6] TU Dortmund University.[2] Details the use of imidazole sulfonamides as transition state mimics for phosphohistidine phosphatase.[2][5] Link

  • Supuran, C. T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery (2008).[1][2] Provides foundational context on sulfonamide binding modes in metalloenzymes.[2] Link

N,N-Dimethyl-1H-imidazole-4-sulfonamide: A Technical Guide to Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and application of N,N-dimethyl-1H-imidazole-4-sulfonamide as a heterocyclic building block.

Executive Summary

This compound (DMIS-4) is a specialized heterocyclic building block distinct from its commercially ubiquitous isomer, N,N-dimethyl-1H-imidazole-1-sulfonamide (a sulfamoylating reagent). While the 1-isomer acts as a leaving group or activating agent, the 4-isomer serves as a robust pharmacophore and scaffold in medicinal chemistry.

Its primary value lies in its ability to function as a non-classical bioisostere for carboxylic acids and carboxamides . The dimethyl-sulfonamide moiety at the C4 position imparts unique electronic properties—increasing lipophilicity (LogP) while maintaining hydrogen bond acceptor capabilities, without the hydrogen bond donor character of a primary sulfonamide. This guide focuses on the synthesis, reactivity, and application of the C4-substituted scaffold.

Chemical Architecture & Physicochemical Profile[1][2][3]

Structural Analysis

The molecule consists of an imidazole ring substituted at the C4 position with a dimethylsulfamoyl group.

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 175.21 g/mol [1][2]

  • Tautomerism: In solution, the 1H-imidazole-4-sulfonamide exists in equilibrium with the 1H-imidazole-5-sulfonamide tautomer. However, for substitution purposes, the "4-substituted" nomenclature is standard when the N1 hydrogen is unsubstituted.

Electronic Properties

The sulfonyl group is a strong electron-withdrawing group (EWG). This significantly alters the pKa of the imidazole ring compared to the parent heterocycle.

  • Acidity (N1-H): The pKa of the imidazole NH is lowered (estimated ~10.5–11.0) compared to unsubstituted imidazole (pKa ~14.4), making the N1 proton more acidic and easier to deprotonate for alkylation.

  • Basicity (N3): The basicity of the N3 nitrogen is attenuated due to the electron-withdrawing effect of the sulfonamide, making it less prone to protonation at physiological pH compared to alkyl-imidazoles.

Data Summary Table
PropertyValue / DescriptionImpact on Drug Design
LogP (Predicted) ~0.2 to 0.5Improved membrane permeability vs. primary sulfonamides (-SO

NH

).
H-Bond Donors 1 (Imidazole NH)Critical for receptor binding (e.g., Histamine receptors).
H-Bond Acceptors 3 (N3, O=S=O)Facilitates interactions with serine/threonine residues.
Topological PSA ~65 ŲFavorable for oral bioavailability (Rule of 5 compliant).
Stability HighResistant to hydrolysis; metabolically stable compared to esters.

Synthetic Routes (High-Fidelity Protocols)

Direct chlorosulfonation of imidazole is chemically inefficient due to acid-mediated deactivation of the ring. The "Gold Standard" approach for synthesizing the C4-isomer involves Lithium-Halogen Exchange on a protected imidazole.

Route A: The Lithiation-Sulfination Protocol (Recommended)

This route ensures regioselectivity and high yields.

Step 1: Protection Start with 4-bromoimidazole. Protect N1 with a Trityl (Trt) or SEM (2-(Trimethylsilyl)ethoxymethyl) group to prevent N-lithiation. Trityl is preferred for ease of removal.

Step 2: Lithium-Halogen Exchange Treatment with n-Butyllithium (n-BuLi) or t-BuLi at -78°C generates the C4-lithiated species.

Step 3: Sulfination & Oxidation Quench the lithiated species with SO


 gas to form the lithium sulfinate. This is immediately converted to the sulfonyl chloride using N-Chlorosuccinimide (NCS) or SO

Cl

.

Step 4: Amidation Reaction with dimethylamine hydrochloride in the presence of a base (TEA/DIPEA).

Step 5: Deprotection Acidic cleavage of the Trityl group.

Visualization of Synthesis Workflow

Synthesis Start 4-Bromo-1H-imidazole Prot 1-Trityl-4-bromoimidazole Start->Prot Trt-Cl, TEA DCM, RT Lith [4-Lithio-Intermediate] Prot->Lith n-BuLi, -78°C THF Sulfinate Sulfinate Salt (R-SO2-Li) Lith->Sulfinate SO2 (gas) Quench SulfChlor Sulfonyl Chloride (R-SO2Cl) Sulfinate->SulfChlor NCS, DCM Oxidation Amide Protected Sulfonamide SulfChlor->Amide HN(Me)2, TEA Final N,N-dimethyl-1H- imidazole-4-sulfonamide Amide->Final TFA/DCM Deprotection

Caption: Figure 1. Regioselective synthesis of this compound via Metal-Halogen Exchange.

Reactivity Profile & Functionalization

Once synthesized, the DMIS-4 scaffold offers distinct reactivity patterns for further elaboration.

N-Alkylation (Regioselectivity)

Alkylation of the imidazole ring is the most common modification. Due to the tautomeric nature, alkylation can occur at N1 (yielding the 4-sulfonamide) or N3 (yielding the 5-sulfonamide).

  • Mechanism: S

    
    2 reaction with alkyl halides.
    
  • Selectivity: The sulfonamide at C4 is electron-withdrawing. Sterics usually favor alkylation at the nitrogen distal to the bulky sulfonamide group (N1), preserving the 4-sulfonamide structure. However, mixtures are common and must be separated.

C-H Activation (C2 Functionalization)

The C2 proton (between the nitrogens) is the most acidic ring proton (pKa ~18-20 in protected imidazoles).

  • Protocol: Protection of N1

    
     Lithiation with n-BuLi at -78°C 
    
    
    
    Electrophile quench (e.g., aldehydes, iodides).
  • Utility: Allows the creation of trisubstituted imidazoles (C2-Aryl, C4-Sulfonamide).

Medicinal Chemistry Applications

Histamine Receptor Ligands

The imidazole-4-sulfonamide motif is a privileged structure in Histamine H3 and H4 receptor antagonists.

  • Mechanism: The imidazole ring mimics the endogenous histamine, while the sulfonamide group interacts with secondary binding pockets, improving selectivity over H1/H2 receptors.

  • Reference: Analogues of Ciproxifan often utilize C4-substitution to modulate potency.

Bioisosterism

The -SO


N(Me)

group acts as a bioisostere for:
  • Carboxylic Acids (-COOH): Similar geometry but non-ionic at physiological pH.

  • Carboxamides (-CONR

    
    ):  The sulfonamide is more metabolically stable (resistant to amidases) and has a distinct hydrogen bond vector.
    
Fragment-Based Drug Discovery (FBDD)

DMIS-4 is an ideal "fragment" due to its low molecular weight (<200 Da) and high solubility. It efficiently probes sub-pockets in enzymes (e.g., Carbonic Anhydrases, Kinases) where the sulfonamide oxygen atoms can accept hydrogen bonds from the protein backbone.

Experimental Protocol: Synthesis of DMIS-4

Objective: Synthesis of this compound from 4-bromoimidazole.

Reagents:

  • 4-Bromo-1H-imidazole (1.0 eq)

  • Trityl chloride (1.1 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.2 eq)

  • Sulfur dioxide (gas, excess)

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Dimethylamine (2.0 M in THF, 3.0 eq)

Procedure:

  • Protection: Dissolve 4-bromoimidazole (5g, 34 mmol) in DCM (50 mL). Add TEA (1.5 eq). Cool to 0°C. Add Trityl chloride (10.4g, 37.4 mmol) portion-wise. Stir at RT for 4h. Wash with water, dry (MgSO

    
    ), and concentrate.[3][4] Recrystallize to obtain 1-trityl-4-bromoimidazole.
    
  • Lithiation & Sulfination: In a flame-dried flask under Argon, dissolve the protected intermediate (1 eq) in dry THF. Cool to -78°C . Dropwise add n-BuLi (1.2 eq). Stir for 30 min (solution turns deep yellow/red).

  • Quench: Bubble dry SO

    
     gas into the solution at -78°C for 15 min. The mixture will become pale. Warm to RT. Concentrate to obtain the lithium sulfinate salt.
    
  • Chlorination: Suspend the salt in DCM. Cool to 0°C. Add NCS (1.2 eq). Stir for 1h to generate the sulfonyl chloride in situ.

  • Amidation: Without isolation, add dimethylamine solution (3 eq) and TEA (2 eq). Stir at RT for 2h.

  • Workup: Quench with water. Extract with DCM. Dry and concentrate.

  • Deprotection: Dissolve the residue in DCM/TFA (4:1) or reflux in 5% acetic acid/methanol for 1h. Concentrate and neutralize with NaHCO

    
    . Extract with EtOAc.[3][4]
    
  • Purification: Flash chromatography (DCM:MeOH 95:5) yields the title compound as a white solid.

References

  • Synthesis of C-Substituted Imidazoles

    • Source: Ohta, S., et al. "Lithiation of 1-protected imidazoles: Regioselective synthesis of 4-substituted imidazoles." Chemical & Pharmaceutical Bulletin, 1992, 40(10), 2681-2685.
    • URL:[Link]

  • Sulfonamide Bioisosterism

    • Source: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.
    • URL:[Link]

  • Histamine H3/H4 Ligand Design

    • Source: Tiligada, E., et al. "The histamine H4 receptor as a drug target." Expert Opinion on Therapeutic Targets, 2009, 13(2), 135-144.
    • URL:[Link]

  • General Imidazole Reactivity

    • Source: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard Text).
    • URL:[Link]

Sources

Methodological & Application

Advanced Protocols for N,N-Dimethyl-1H-imidazole-4-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-1H-imidazole-4-sulfonamide (DMIS) (CAS: 58768-16-4) is a high-value heterocyclic building block used extensively in the synthesis of bioactive small molecules.[1] Its structural uniqueness lies in the C4-positioned sulfonamide group, which imparts specific electronic properties to the imidazole ring, enhancing its utility as a pharmacophore in kinase inhibitors, GPCR ligands (specifically Histamine H3/H4 antagonists), and enzyme transition-state mimics.

This application note provides rigorous, field-validated protocols for the synthesis, functionalization, and application of DMIS. Unlike generic imidazole guides, this document focuses on the specific reactivity modulation caused by the electron-withdrawing sulfonamide moiety.

Physicochemical Profile & Reactivity

The sulfonamide group at position 4 significantly alters the electronic landscape of the imidazole ring compared to the parent heterocycle.

PropertyValue/DescriptionImpact on Synthesis
Molecular Weight 175.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Acidity (pKa) ~10.5 (N1-H)More acidic than imidazole (pKa 14.5). Allows deprotonation with milder bases (e.g., K₂CO₃).
Electronic Effect Electron-Withdrawing (EWG)Deactivates the ring towards electrophilic aromatic substitution; activates C2/C5 for nucleophilic attack or C-H activation.
Regioselectivity Tautomeric EquilibriumAlkylation typically favors the 1,4-isomer (steric/electronic control), but 1,5-isomers are common byproducts.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane, Et₂O).

Protocol 1: Synthesis of this compound

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. This protocol ensures high purity by minimizing the formation of bis-sulfonated byproducts.

Reagents
  • Precursor: 1H-imidazole-4-sulfonyl chloride (1.0 equiv).

  • Nucleophile: Dimethylamine (2.0 M in THF, 1.2 equiv).

  • Base: Triethylamine (Et₃N) (2.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 1H-imidazole-4-sulfonyl chloride (5.0 g, 30 mmol) in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add Et₃N (10.5 mL, 75 mmol) dropwise over 10 minutes.

  • Nucleophilic Attack: Add the dimethylamine solution (18 mL, 36 mmol) slowly via syringe pump or dropping funnel to maintain internal temperature < 5 °C. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Workup: Quench with saturated NH₄Cl (30 mL). Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Hexane to afford the product as a white solid.

    • Typical Yield: 85-92%.

    • Validation: ¹H NMR (DMSO-d₆): δ 7.75 (s, 1H), 7.50 (s, 1H), 2.65 (s, 6H).

Protocol 2: Regioselective N-Alkylation

The most critical step in utilizing DMIS is attaching it to a core scaffold. The electron-withdrawing sulfonamide group makes the N1-proton more acidic, allowing the use of carbonate bases to avoid the harsh conditions of NaH, which can degrade sensitive electrophiles.

Strategic Logic
  • Regiochemistry: Alkylation of 4-substituted imidazoles can yield 1,4- or 1,5-isomers.[2]

  • Control: Using a polar aprotic solvent (DMF) and a moderate base (Cs₂CO₃) favors the thermodynamic 1,4-product (where the alkyl group is distal to the sulfonamide) due to steric relief and electronic stabilization.

Experimental Procedure
  • Dissolution: Dissolve DMIS (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Stir at RT for 30 minutes. The solution may turn slightly yellow, indicating anion formation.

  • Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise.

    • Note: For less reactive chlorides, add NaI (0.1 equiv) as a catalyst (Finkelstein condition).

  • Heating: Heat to 60 °C for 4-12 hours.

  • Differentiation:

    • Major Product (1,4-isomer): Typically >80%.

    • Minor Product (1,5-isomer): Typically <20%.

  • Purification: The isomers usually have distinct R_f values. Separate via flash chromatography (SiO₂, Gradient: 0→10% MeOH in DCM).

Data Visualization: Synthesis & Functionalization Workflow

DMIS_Workflow Start 1H-imidazole-4-sulfonyl chloride DMIS N,N-dimethyl-1H-imidazole- 4-sulfonamide (DMIS) Start->DMIS HN(Me)2, Et3N DCM, 0°C Alkylation N-Alkylation (Cs2CO3, DMF) DMIS->Alkylation R-X, 60°C Prod14 1,4-Isomer (Major) Bioactive Scaffold Alkylation->Prod14 Steric Control Prod15 1,5-Isomer (Minor) Alkylation->Prod15 Kinetic Byprod. CH_Act C-H Activation (Pd) C5-Arylation Prod14->CH_Act Pd(OAc)2, Ligand Ar-I

Figure 1: Synthetic workflow for the generation and functionalization of DMIS, highlighting the divergence in regioselective alkylation.

Protocol 3: Sulfonamide-Directed C-H Activation

The sulfonamide moiety is not just a passive substituent; it can serve as a Directing Group (DG) for Palladium-catalyzed C-H activation, enabling the direct arylation of the C5 position without pre-functionalization (e.g., halogenation).

Mechanism & Utility

The sulfonyl oxygen coordinates with Pd(II), directing the metal to the proximal C5-H bond. This "molecular editing" allows for late-stage diversification of drug candidates.[3]

Reaction Conditions
  • Substrate: N-Alkylated DMIS (1.0 equiv).

  • Coupling Partner: Aryl Iodide (Ar-I, 1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Ligand: PPh₃ or XPhos (10-20 mol%).

  • Base: Ag₂CO₃ (2.0 equiv) or K₂CO₃ (for cost-efficiency).

  • Solvent: 1,4-Dioxane or PivOH (Pivalic acid acts as a proton shuttle).

Step-by-Step
  • Combine N-alkylated DMIS, Ar-I, Pd(OAc)₂, and Ligand in a pressure vial.

  • Add solvent (degassed) and Base.

  • Seal and heat to 110 °C for 16 hours.

  • Filter through Celite to remove Pd black.

  • Purify via HPLC or column chromatography.

Data Visualization: C-H Activation Cycle

CH_Activation Substrate DMIS Substrate (N-Alkylated) Coord Coordination (O-Pd bond) Substrate->Coord Pd(OAc)2 CMD C-H Activation (CMD Mechanism) Coord->CMD -AcOH OxAdd Oxidative Addition (Ar-Pd-I) CMD->OxAdd Ar-I Prod C5-Arylated Product OxAdd->Prod Reductive Elim. Prod->Substrate Next Cycle

Figure 2: Proposed catalytic cycle for the sulfonamide-directed C-H arylation of the imidazole ring via a Concerted Metalation-Deprotonation (CMD) pathway.

Application Note: Fragment-Based Drug Discovery (FBDD)

DMIS is considered a "privileged fragment" in FBDD libraries.

  • H-Bonding: The sulfonamide oxygens act as H-bond acceptors, while the imidazole N3 acts as a donor/acceptor depending on protonation state.

  • Vector Exploration: The dimethyl group provides a hydrophobic handle, while the N1 position allows for "fragment growing" into adjacent pockets.

  • Case Study: In the development of Glucokinase Activators , the imidazole-4-sulfonamide motif was identified to form critical water-mediated hydrogen bonds within the active site, stabilizing the enzyme in its active conformation.

References

  • Synthesis & Properties: N,N-Dimethyl-1H-imidazole-1-sulfonamide. PubChem Compound Summary. Link

  • Regioselectivity in Alkylation: Protocol for N-Alkylation of 4-iodo-1H-imidazole. BenchChem Protocols. Link

  • Medicinal Chemistry Applications: Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. NIH/PubMed Central. Link

  • C-H Activation Strategies: Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores. Journal of the American Chemical Society. Link

  • Reactivity of Imidazole Sulfonamides: Synthesis and Characterization of Sulfonamide-Imidazole Hybrids. NIH/PubMed. Link

Sources

Application Note: N,N-Dimethyl-1H-imidazole-4-sulfonamide as a Tunable Organocatalyst and Reagent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing N,N-dimethyl-1H-imidazole-4-sulfonamide (often abbreviated in specific contexts or confused with its 1-isomer, DMIS).

This guide distinguishes between the 4-isomer (the specific subject, a specialized acidic imidazole/H-bond donor) and the 1-isomer (a common sulfamoylating reagent). The protocols below focus on the unique catalytic and reagent properties of the 4-isomer driven by its electron-withdrawing sulfonamide group.

Executive Summary & Chemical Identity

This compound is a functionalized imidazole derivative where the electron-withdrawing sulfonamide group at the C4 position significantly alters the electronic properties of the imidazole ring compared to unsubstituted imidazole or N-methylimidazole (NMI).

  • CAS: 58768-16-4[1][2]

  • Key Feature: The C4-sulfonamide group lowers the pKa of the N1-H proton (increasing acidity) and reduces the basicity of the N3 nitrogen.

  • Primary Applications:

    • General Acid Catalysis: Acts as a potent hydrogen bond donor (HBD) in biomimetic hydrolysis and phosphate transfer.

    • Mitsunobu Reaction Nucleophile: Its tuned acidity (pKa ~10-11) allows it to function in Mitsunobu couplings where standard imidazoles fail.

    • Transition State Mimicry: Used in medicinal chemistry to mimic the phosphohistidine intermediate in phosphatase enzymes.

CRITICAL DISTINCTION: Do not confuse with N,N-dimethyl-1H-imidazole-1-sulfonamide (DMIS) . The 1-isomer is a sulfamoyl transfer reagent. The 4-isomer (this topic) is a ring-substituted imidazole often used as a proton-shuttling catalyst or acidic nucleophile.

Mechanistic Profiling: Why Use This Catalyst?

The utility of this compound stems from its "Dual-Electronic" nature:

  • Enhanced Acidity (H-Bond Donor): The electron-withdrawing group (EWG) at C4 pulls electron density from the ring, making the N1-H proton significantly more acidic than in imidazole (pKa 14.4). This allows the molecule to act as a General Acid Catalyst , activating carbonyls or phosphates via hydrogen bonding.

  • Modulated Nucleophilicity: Unlike DMAP (which has an electron-donating group), this catalyst has reduced nucleophilicity at N3. This prevents the formation of overly stable (and unreactive) acyl-imidazolium intermediates, facilitating "turnover" in delicate hydrolytic or transfer reactions.

Mechanistic Diagram (Graphviz)

G cluster_0 Electronic Tuning cluster_1 Catalytic Cycle (General Acid) Node1 Imidazole Ring Node3 N1-H Acidity (Increased) pKa ~10-11 Node1->Node3 Proton Activation Node4 N3 Basicity (Decreased) Node1->Node4 Nucleophile Modulation Node2 C4-Sulfonamide (EWG) Node2->Node1 Inductive Effect (-I) Complex H-Bond Complex (Transition State Mimic) Node3->Complex Catalyst Donation Substrate Carbonyl/Phosphate Substrate Substrate->Complex Binding (N1-H) Product Hydrolyzed Product Complex->Product Nu Attack caption Fig 1: Electronic modulation by the 4-sulfonamide group enables General Acid Catalysis.

Experimental Protocols

Protocol A: Biomimetic General Acid Catalysis (Ester/Phosphate Hydrolysis)

Application: Accelerating the hydrolysis of activated esters or phosphates under mild conditions where metal ions or strong bases are contraindicated. This protocol utilizes the 4-isomer as a proton shuttle.

Reagents:

  • Catalyst: this compound (10-20 mol%)

  • Solvent: Acetonitrile/Water (9:1 v/v) or buffered aqueous solution (pH 7.0)

  • Substrate: p-Nitrophenyl acetate (model substrate) or specific phosphomonoesters.

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate (1.0 equiv) in the chosen solvent system to reach a concentration of 0.1 M.

  • Catalyst Addition: Add this compound (0.1 equiv).

    • Note: Ensure the pH is maintained near neutral. If the pH is too high (>12), the catalyst deprotonates completely and loses its H-bond donor capability. If too low (<5), the N3 protonates, deactivating the ring.

  • Incubation: Stir at 25°C. Monitor the release of the leaving group (e.g., p-nitrophenol) via UV-Vis spectroscopy (405 nm).

  • Kinetic Analysis: Compare the rate (

    
    ) against a blank (no catalyst) and a standard imidazole control.
    
    • Expected Result: The 4-sulfonamide derivative should show enhanced rates for substrates requiring electrophilic activation (proton donation) due to its lower pKa facilitating H-bonding.

Protocol B: High-Efficiency Mitsunobu Coupling

Application: Using the 4-isomer as an acidic nucleophile to synthesize N-alkylated imidazole sulfonamides (pharmacophores). Standard imidazoles often fail in Mitsunobu reactions due to high pKa (>14). The 4-sulfonamide lowers the pKa to the "Mitsunobu Goldilocks Zone" (<13).

Reagents:

  • Nucleophile: this compound (1.0 equiv)

  • Alcohol: Primary or Secondary Alcohol (1.0 - 1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Workflow:

  • Dissolution: In a flame-dried flask under Argon, dissolve the Catalyst/Nucleophile (4-isomer), Alcohol , and PPh3 in anhydrous THF (0.2 M concentration relative to limiting reagent).

  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: TLC (typically 5% MeOH in DCM) or LC-MS.

  • Workup: Quench with a small amount of water. Concentrate in vacuo.[3]

  • Purification: The lowered basicity of the product allows for easier separation from triphenylphosphine oxide compared to standard imidazoles. Flash chromatography (SiO2, Gradient: 0-10% MeOH/DCM).

Comparative Data: 4-Isomer vs. Common Analogs

The table below highlights why one would choose the 4-sulfonamide over standard imidazole or DMAP.

FeatureImidazoleDMAP4-Sulfonamide Imidazole
C4 Substituent -H (None)-N(Me)2 (Electron Donor)-SO2N(Me)2 (Electron Withdrawing)
N1-H pKa ~14.4~14-15~10.5 - 11.5 (Estimated)
N3 Basicity ModerateHigh (Super-nucleophile)Low
Primary Role General BaseNucleophilic CatalystGeneral Acid / H-Bond Donor
Mitsunobu Comp. Poor (Too basic)N/AExcellent
Catalytic Mode Base/NuNucleophilic Acyl TransferH-Bond Activation / Proton Shuttle

References

  • Biomimetic Catalysis & Phosphatase Mimicry

    • Design, Synthesis and Evaluation of PHP Inhibitors. (Dissertation).
    • Source:

  • Mitsunobu Reaction Utility

    • Potent, Plasmodium-Selective Farnesyltransferase Inhibitors... Journal of Medicinal Chemistry.[4] Demonstrates the use of sulfonamide-substituted imidazoles in Mitsunobu reactions due to favorable pKa profiles.

    • Source:

  • General Mechanism of Imidazole Catalysis

    • Catalysis by imidazole and by the imidazol-4-ylacetate ion in the hydrolysis of aryl acetates.[5] J. Chem. Soc. B.

    • Source:

  • Distinction from 1-Isomer (DMIS)

    • N,N-Dimethyl-1H-imidazole-1-sulfonamide (Reagent Profile).[6]

    • Source:

Sources

N,N-dimethyl-1H-imidazole-4-sulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N-Dimethyl-1H-imidazole-4-sulfonamide in Medicinal Chemistry

Part 1: Executive Summary & Scaffold Analysis

This compound represents a high-value pharmacophore in modern medicinal chemistry, distinct from its structural isomer, the common reagent N,N-dimethylimidazole-1-sulfonamide (DMSI). While the 1-sulfonamide is a labile leaving group used for sulfamoylation, the 4-sulfonamide is a robust, metabolically stable scaffold used to target metalloenzymes (e.g., Carbonic Anhydrases) and kinases.

This application note details the physicochemical properties, synthesis, and biological utility of this scaffold, emphasizing its role in Fragment-Based Drug Discovery (FBDD).

Structural Distinction & Pharmacophore Logic
Feature4-Isomer (Target Scaffold) 1-Isomer (Reagent/DMSI)
Structure Sulfonamide attached to C4 carbon.Sulfonamide attached to N1 nitrogen.
Stability High (C-S bond is stable).Low (N-S bond is hydrolytically labile).
Role Pharmacophore / Warhead.Sulfamoylating reagent / Protecting group.
pKa Imidazole NH ~13-14 (acidic), N3 ~6 (basic).N/A (Quaternary-like character).
Key Interaction Metal coordination (Zn²⁺), H-bond donor/acceptor.Electrophilic transfer of SO₂NMe₂.

Medicinal Utility:

  • Bioisosterism: The N,N-dimethylsulfamoyl group acts as a lipophilic bioisostere for carboxylic acids or carboxamides, improving membrane permeability while maintaining hydrogen bond acceptor capability.

  • Metal Chelation: The imidazole nitrogen (N3) and the sulfonamide oxygen atoms create a "pincer-like" geometry ideal for coordinating Zinc (Zn²⁺) in metalloenzymes.

  • Solubility: The dimethylamino tail disrupts crystal packing, often enhancing the solubility of otherwise planar, aromatic drug candidates.

Part 2: Biological Applications & Case Studies

Carbonic Anhydrase (CA) Inhibition

The imidazole-4-sulfonamide motif is a classic "zinc-binder." In CA inhibitors, the unsubstituted sulfonamide (-SO₂NH₂) is the standard warhead. However, the N,N-dimethyl variant serves as a prodrug or a selectivity filter .

  • Mechanism: The imidazole ring binds in the hydrophobic pocket of the enzyme, while the sulfonamide interacts with the Zn²⁺ ion. The N,N-dimethyl substitution prevents immediate binding to the Zn²⁺ water molecule, often requiring metabolic N-demethylation to activate the drug, or targeting isoforms where the hydrophobic pocket accommodates the dimethyl group.

Kinase Inhibition (Hinge Binding)

In kinase inhibitors, the imidazole ring often functions as the "hinge binder," forming hydrogen bonds with the ATP-binding site (e.g., CDK, p38 MAP kinase).

  • Role of Sulfonamide: The 4-position sulfonamide extends into the solvent-exposed region or the "gatekeeper" pocket. The N,N-dimethyl group provides a hydrophobic cap that can displace conserved water molecules, gaining entropic binding energy.

Overcoming Multi-Drug Resistance (MDR)

Recent studies indicate that sulfonamide-imidazole hybrids can evade P-glycoprotein (P-gp) efflux pumps, a common mechanism of resistance in cancer cells (e.g., lung carcinoma). The amphiphilic nature of the N,N-dimethyl-imidazole-4-sulfonamide scaffold balances lipophilicity (for entry) with polarity (to avoid P-gp recognition).

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Note: Direct chlorosulfonation of unprotected imidazole is hazardous and low-yielding. This protocol uses a 1-protected strategy for regioselectivity.

Reagents:

  • 1-Benzylimidazole (Starting Material)

  • Chlorosulfonic acid (

    
    )
    
  • Thionyl chloride (

    
    )
    
  • Dimethylamine (40% aq. or in THF)

  • Palladium on Carbon (Pd/C), Ammonium Formate (for deprotection)

Step-by-Step Methodology:

  • Chlorosulfonation (Formation of Sulfonyl Chloride):

    • Cool Chlorosulfonic acid (5.0 eq) to 0°C in a dry round-bottom flask under

      
      .
      
    • Slowly add 1-Benzylimidazole (1.0 eq) portion-wise. Caution: Exothermic.

    • Heat the mixture to 100°C for 2 hours.

    • Add Thionyl chloride (2.0 eq) dropwise and reflux for an additional 2 hours to ensure conversion of any sulfonic acid to sulfonyl chloride.

    • Cool to RT and pour onto crushed ice. Extract immediately with DCM. Dry organic layer (

      
      ) and concentrate to yield 1-benzylimidazole-4-sulfonyl chloride.
      
  • Sulfonamide Formation:

    • Dissolve the sulfonyl chloride in dry THF.

    • Add Dimethylamine (excess, 3-5 eq) at 0°C.

    • Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane).

    • Wash with water, brine, and dry. Yields 1-benzyl-N,N-dimethylimidazole-4-sulfonamide.

  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in MeOH.[1]

    • Add 10% Pd/C (10% w/w) and Ammonium Formate (5 eq).

    • Reflux for 1-3 hours.

    • Filter through Celite. Concentrate filtrate.

    • Purification: Recrystallize from Ethanol/Ether or use Flash Chromatography (DCM:MeOH 95:5).

Yield Expectation: 60-75% overall.

Protocol B: Characterization Standards
TechniqueExpected Signal (4-isomer)Diagnostic Value
¹H NMR C2-H: δ 7.6-7.8 ppm (s) C5-H: δ 7.3-7.5 ppm (s) N-Me: δ 2.6-2.8 ppm (s, 6H)Absence of N1-substituent signals (after deprotection). Distinct singlet for dimethyl group.
¹³C NMR C4-SO₂: ~135-140 ppm N-Me: ~35-40 ppmConfirms sulfonamide attachment at carbon, not nitrogen.
HRMS [M+H]⁺ m/z ~176.049Confirms formula

.

Part 4: Visualization & Pathway Logic

The following diagram illustrates the synthetic pathway and the "Pincer" binding mode of the scaffold in a metalloenzyme active site.

ImidazoleSulfonamide cluster_0 Pharmacophore Action Start 1-Benzylimidazole Inter1 Sulfonyl Chloride (Intermediate) Start->Inter1 1. ClSO₃H, 100°C 2. SOCl₂ (Reflux) Inter2 Protected Sulfonamide Inter1->Inter2 HN(CH₃)₂, THF Nucleophilic Sub. Final N,N-dimethyl-1H- imidazole-4-sulfonamide Inter2->Final Pd/C, HCOONH₄ Deprotection Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Final->Enzyme Binds Active Site Zn Zn²⁺ Ion Final->Zn Coordination (N3 & O=S=O)

Figure 1: Synthetic route from 1-benzylimidazole and the pharmacophore's coordination mode with Zinc in metalloenzymes.

References

  • PubChem. N,N-Dimethyl-1H-imidazole-1-sulfonamide (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Distinguishes the 1-isomer reagent).

  • Zolfigol, M. A., et al. (2021). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole.[2][3] Journal of Molecular Structure. Available at: [Link] (Validates chlorosulfonation protocols).

  • Supuran, C. T. (2023). Carbonic anhydrase inhibitors: an update on the synthesis and therapeutic applications of sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Baviskar, A. T., et al. (2021).[4] Design and synthesis of novel imidazole derivatives possessing triazole pharmacophore with potent anticancer activity. International Journal of Molecular Sciences. Available at: [Link][3][5]

  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.[6] International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

application of N,N-dimethyl-1H-imidazole-4-sulfonamide in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N,N-Dimethyl-1H-imidazole-4-sulfonamide (DMIS) in Cross-Coupling Architectures

Executive Summary & Technical Context

This compound (DMIS, CAS 58768-16-4) is a high-value heteroaromatic scaffold utilized primarily in medicinal chemistry as a bioisostere for carboxylic acids and phosphate groups. Its structural utility lies in the sulfonamide moiety , which serves a dual purpose: it acts as a robust pharmacophore in kinase/enzyme inhibitors (e.g., mimicking the transition state of phospho-histidine hydrolysis) and as a powerful Directing Group (DG) for transition-metal-catalyzed cross-coupling.

This guide details the application of DMIS not merely as a passive substrate, but as a "molecular hub" for divergent synthesis. We focus on three critical workflows:

  • N-Arylation: Leveraging the acidity of the N1-proton activated by the electron-withdrawing sulfonamide.

  • Directed C-H Activation: Utilizing the sulfonamide oxygen to direct Rh/Pd-catalyzed functionalization at the C5 position.

  • Halogenation-Coupling Sequences: Accessing C2-functionalized derivatives via electrophilic halogenation followed by Suzuki-Miyaura or Negishi coupling.

Mechanistic Insight: The Sulfonamide Effect

To master the chemistry of DMIS, one must understand the electronic influence of the C4-sulfonamide group (


):
  • Acidity Amplification: The electron-withdrawing nature of the sulfonyl group significantly lowers the pKa of the N1-proton (approx. pKa 10–11) compared to unsubstituted imidazole (pKa 14.4). This facilitates deprotonation under milder conditions, enhancing N-arylation efficiency.

  • Coordination Chemistry: The sulfonyl oxygen atoms are Lewis basic. In the presence of Lewis acidic metals (Rh(III), Pd(II)), the sulfonamide acts as an ortho-directing group, stabilizing the metallacycle intermediate and enabling site-selective C–H activation at the adjacent C5 position.

Visualizing the Divergent Reactivity

DMIS_Reactivity DMIS N,N-dimethyl-1H- imidazole-4-sulfonamide (DMIS) N_Aryl N-Arylation (Buchwald/Chan-Lam) DMIS->N_Aryl pKa ~11 (Acidic NH) CH_Act C-H Activation (C5-Functionalization) DMIS->CH_Act Sulfonamide DG (Rh/Pd Cat.) Halo Halogenation -> Coupling (C2/C5 Diversity) DMIS->Halo Electrophilic subst. Prod_N N1-Aryl Scaffold (Core Structure) N_Aryl->Prod_N Prod_C C5-Alkenyl/Aryl (Directed) CH_Act->Prod_C Prod_H C2-Biaryl (Suzuki) Halo->Prod_H

Figure 1: Divergent synthetic pathways for DMIS. The scaffold offers three distinct vectors for elaboration, controlled by reaction conditions and catalyst choice.

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam)

Rationale: While Buchwald-Hartwig (Pd) coupling is standard, the Chan-Lam coupling (Cu) is often superior for DMIS because it operates under oxidative conditions at room temperature (or mild heat), tolerating the sulfonamide group without poisoning sensitive Pd-catalysts.

Target: Synthesis of 1-Aryl-N,N-dimethyl-1H-imidazole-4-sulfonamides.

Materials:
  • Substrate: DMIS (1.0 equiv).

  • Coupling Partner: Aryl boronic acid (1.5–2.0 equiv).

  • Catalyst: Cu(OAc)₂ (0.1–0.2 equiv).

  • Ligand: 2,2'-Bipyridine (0.1–0.2 equiv) — Critical for stabilizing Cu species.

  • Base: Na₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: MeOH/DCM (1:1) or dry DMF.

  • Oxidant: Air (balloon) or O₂ balloon.

Step-by-Step Methodology:
  • Charge: To a dry reaction vial equipped with a stir bar, add DMIS (175 mg, 1.0 mmol), Aryl boronic acid (1.5 mmol), Cu(OAc)₂ (18 mg, 0.1 mmol), and 2,2'-Bipyridine (15.6 mg, 0.1 mmol).

  • Solvate: Add MeOH:DCM (1:1 v/v, 5 mL). If solubility is poor, switch to DMF (3 mL).

  • Activate: Add Na₂CO₃ (212 mg, 2.0 mmol).

  • Atmosphere: Cap the vial with a septum and insert a needle connected to an O₂ balloon (or open to air with vigorous stirring if using a porous cap).

  • Incubate: Stir at 25–40 °C for 12–24 hours. Monitor by LC-MS (Target mass: MW of Aryl + 174).

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂). Elute with DCM/MeOH (95:5).

Validation Check: The disappearance of the broad N-H signal (~12.5 ppm) in ¹H NMR confirms N-arylation.

Protocol B: Sulfonamide-Directed C–H Activation

Rationale: The sulfonamide group can direct Rh(III) catalysts to the C5 position (the "ortho" position relative to the sulfonamide). This is a powerful method to install alkenyl or aryl groups without pre-functionalization (halogenation).

Mechanism: Rh(III) coordinates to the sulfonamide oxygen and the imidazole nitrogen, forming a metallacycle that activates the C5-H bond.

Experimental Workflow (Rh-Catalyzed Olefination):
  • Substrate: N-protected DMIS (e.g., N-Methyl or N-Benzyl derivative). Note: Free NH can interfere with C-H activation; N-protection is recommended first.

  • Reagent: Acrylate ester (e.g., Ethyl acrylate) (1.5 equiv).

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol %).

  • Oxidant: AgOAc (2.0 equiv) or Cu(OAc)₂ (2.0 equiv).

  • Solvent: t-Amyl alcohol or DCE.

Step-by-Step Methodology:
  • Preparation: In a glovebox or under N₂, combine N-methyl-DMIS (0.5 mmol), Ethyl acrylate (0.75 mmol), [Cp*RhCl₂]₂ (7.8 mg, 0.0125 mmol), and AgOAc (167 mg, 1.0 mmol) in a sealed tube.

  • Solvent: Add t-Amyl alcohol (2.0 mL).

  • Reaction: Seal and heat to 100–110 °C for 16 hours.

  • Workup: Cool to RT. Dilute with DCM. Filter through Celite.

  • Purification: Silica gel chromatography (Gradient: Hexanes to 40% EtOAc).

Pathway Visualization:

CH_Activation Pre N-Alkyl-DMIS Coord Coordination (Rh binds Sulfonamide O) Pre->Coord [Cp*RhCl2]2 CMD C-H Activation (C5-Metalation) Coord->CMD AgOAc (Oxidant) Insert Alkene Insertion CMD->Insert Acrylate Elim Beta-H Elimination Insert->Elim Prod C5-Alkenylated Product Elim->Prod Reductive Elim.

Figure 2: Mechanism of Sulfonamide-Directed C-H Activation at C5.

Protocol C: Halogenation & Suzuki Cross-Coupling

Rationale: For maximum versatility, converting DMIS to a brominated scaffold allows access to complex biaryls via standard Suzuki coupling. Bromination occurs preferentially at C5 (if N1 is blocked) or C2/C4 depending on conditions, but with the sulfonamide at C4, C5-bromination is electronically favored in N-substituted derivatives.

Step 1: Regioselective Bromination
  • Dissolve N-substituted DMIS (1.0 equiv) in MeCN.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0 °C.

  • Stir at RT for 2 hours.

  • Result: 5-Bromo-N,N-dimethyl-1H-imidazole-4-sulfonamide derivative.

Step 2: Suzuki-Miyaura Coupling
  • Mix: 5-Bromo-DMIS derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol %), and K₂CO₃ (3.0 equiv).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Degas with N₂, then heat at 90 °C for 4–6 hours.

  • Yield: Typically 70–90% for electron-rich boronic acids.

Data Summary: Comparative Reactivity

Reaction TypeTarget PositionCatalyst SystemKey ReagentTypical Yield
N-Arylation N1Cu(OAc)₂ / BipyAryl Boronic Acid65–85%
C-H Olefination C5[Cp*RhCl₂]₂Acrylates50–75%
Suzuki Coupling C5 (via Br)Pd(dppf)Cl₂Aryl Boronic Acid70–92%
Negishi Coupling C5 (via Br)Pd(PPh₃)₄Organozinc60–80%

References

  • Late-Stage Diversification of Imidazole-Based Pharmaceuticals. Journal of Organic Chemistry, 2019, 84(20), 13135-13143.[1] [1]

  • Regioselective Ortho Olefination of Aryl Sulfonamide via Rhodium-Catalyzed Direct C–H Bond Activation. The Journal of Organic Chemistry, 2014, 79(17), 8278-8287.[1] [1]

  • Substituted Heteroaryls (Glucokinase Activators). US Patent Application 2010/0063063 A1.[2] (Describes the synthesis and use of this compound as Intermediate I-35a).

  • Design, Synthesis and Evaluation of PHP Inhibitors. TU Dortmund Repository, 2015. (Describes the use of imidazole sulfonamides as transition state mimics).

Sources

Application Note: Coordination Chemistry of N,N-dimethyl-1H-imidazole-4-sulfonamide

[1]

Ligand Profile & Chemical Properties

Compound Identity:

  • IUPAC Name: this compound[1]

  • CAS Number: 78162-58-0[1][2]

  • Formula:

    
    
    
  • MW: 175.21 g/mol [1][2]

  • Solubility: Soluble in Methanol, Ethanol, DMSO, DMF; sparingly soluble in water.

Donor Site Analysis: The ligand possesses three potential interaction sites, but only one is electronically favorable for strong coordination with transition metals (

  • Imidazole N3 (Pyridine-like): The primary donor.[1] It has a lone pair in an

    
     orbital perpendicular to the 
    
    
    -system, making it a strong
    
    
    -donor (Borderline Hard/Soft base).[1]
  • Sulfonyl Oxygens (

    
    ):  Hard bases.[1] While generally poor donors for soft metals (e.g., 
    
    
    ,
    
    
    ), they can participate in weak axial interactions or hydrogen bonding networks in the crystal lattice.
  • Sulfonamide Nitrogen: Blocked by two methyl groups.[1] Crucial Distinction: Unlike primary sulfonamides (

    
    ), L1  cannot be deprotonated to form a sulfonamido anion (
    
    
    ).[1] It remains neutral.

Coordination Modes & Design Logic

When designing complexes with L1 , the coordination geometry is dictated by the metal center's preference and the steric bulk of the dimethylsulfamoyl group at position 4.

Diagram 1: Coordination Logic Flow

CoordinationLogicL1Ligand: this compoundInteractionPrimary Binding EventL1->InteractionSteric ApproachMetalMetal Center (M)Metal->InteractionElectronic DemandN3_CoordStable Sigma Complex[M(L1)n]2+Interaction->N3_CoordMajor Pathway(Imidazole N3)O_CoordWeak Axial Adductor H-BondingInteraction->O_CoordMinor Pathway(Sulfonyl O)Application1Application1N3_Coord->Application1Bioinorganic Models(His-mimic)Application2Application2N3_Coord->Application2MOF Linker(Pore Functionalization)

Caption: Logic flow determining the coordination mode of L1 based on donor strength and steric accessibility.

Protocol: Synthesis of Cu(L1)₄₂ Complex

This protocol describes the synthesis of a Copper(II) complex, a standard model for characterizing imidazole-based ligands. The perchlorate counter-ion is chosen to minimize competition for coordination sites, forcing the metal to bind L1 .

Safety Warning: Perchlorate salts are potentially explosive when dry or in contact with organics.[1] Work on a small scale (<100 mg) and use a blast shield.[1] Alternative: Use


1
Materials:
  • 
     (or 
    
    
    )[1]
  • This compound (L1 )[1]

  • Methanol (HPLC Grade)[1]

  • Diethyl ether (Precipitant)[1]

Step-by-Step Procedure:
  • Preparation of Metal Solution: Dissolve 0.5 mmol of Copper(II) salt in 5 mL of warm Methanol (

    
    ). The solution should be clear blue.[1]
    
  • Ligand Addition: Dissolve 2.0 mmol (4 equivalents) of L1 in 5 mL of Methanol. Note: A 4:1 ratio is used to saturate the equatorial plane of the Cu(II) ion.

  • Reaction: Add the ligand solution dropwise to the metal solution under constant stirring.

    • Observation: The solution color typically intensifies to a deep blue/purple, indicative of the

      
       chromophore formation.
      
    • Stir for 2 hours at room temperature.

  • Crystallization (Vapor Diffusion):

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove dust.[1]

    • Transfer the filtrate into a small vial (inner vial).[1]

    • Place the open inner vial inside a larger jar containing 15 mL of Diethyl Ether.

    • Seal the outer jar tightly.[1]

    • Allow to stand undisturbed for 2-5 days. Ether vapors will diffuse into the methanol, lowering solubility and growing X-ray quality crystals.

  • Isolation: Collect crystals by filtration, wash with cold ether, and air dry.[1]

Characterization & Validation

To validate the coordination mode, compare the free ligand spectra with the complex.

Data Summary Table: Diagnostic Shifts
TechniqueParameterFree Ligand (L1 )Metal Complex (M-L1)Interpretation
FT-IR

~1595

Shifted (+10-20

)
Coordination via Imidazole N3 increases ring rigidity.[1]
FT-IR

~1330-1350

Minimal Shift (<5

)
Confirms Sulfonyl group is not directly coordinated.[1]
UV-Vis

<300 nm (

)
~600 nm (d-d band)Appearance of d-d band confirms metal complexation.[1]
XRD GeometryPlanar RingTetrahedral/OctahedralDefines coordination geometry around metal.[1]
Diagram 2: Experimental Workflow

WorkflowStartStart: Raw MaterialsSolvSolubilization(MeOH, 40°C)Start->SolvMixMixing(4:1 Ligand:Metal)Solv->MixFilterFiltration(0.45 µm)Mix->FilterCrystVapor Diffusion(Ether into MeOH)Filter->CrystAnalyzeCharacterization(XRD, IR)Cryst->AnalyzeValidValidAnalyze->ValidSuccessRetryRetryAnalyze->RetryPrecipitate?

Caption: Step-by-step workflow for the synthesis and crystallization of Metal-L1 complexes.

Applications in Drug Development & MOFs

Bioinorganic Modeling (Metallodrugs)

L1 serves as a structural mimic for histidine residues modified by sulfonamide drugs.[1]

  • Mechanism: In drug development, understanding how sulfonamide-bearing inhibitors bind to metalloenzymes (like Carbonic Anhydrase) is critical.[1] L1 complexes allow researchers to isolate the steric contribution of the bulky dimethyl group without the complication of deprotonation.

  • Protocol Extension: React [M(L1)4] complexes with small biological anions (acetate, phosphate) to observe ligand exchange rates, mimicking drug release.

Metal-Organic Frameworks (MOFs)

L1 is a "monodentate modulator" or "capping agent."[1]

  • Usage: When added during MOF synthesis (e.g., ZIF-8 synthesis), L1 competes with the bridging linker.

  • Effect: It terminates crystal growth on specific faces, controlling nanoparticle size, or lines the pores of the MOF. The pendant

    
     group introduces polar binding sites into the MOF pore, enhancing selectivity for 
    
    
    capture over
    
    
    .

References

  • PubChem. (n.d.).[1] N,N-Dimethyl-1H-imidazole-1-sulfonamide (Compound Summary). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Masciocchi, N., et al. (2016).[1] The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18, 6543-6565.[1][3] (Contextual grounding for imidazole coordination modes). [Link]

  • Bazanov, D. R., et al. (2021).[1][4] Sulfonamide derivatives of cis-imidazolines as potent p53-MDM2/MDMX protein-protein interaction inhibitors. Medicinal Chemistry Research. (Demonstrates biological relevance of the scaffold). [Link]

synthesis of derivatives from N,N-dimethyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of N,N-Dimethyl-1H-imidazole-4-sulfonamide

Executive Summary & Strategic Importance

This compound (1 ) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical pharmacophore in the development of kinase inhibitors (e.g., c-MET, TRKA), antifungal agents, and H3 receptor antagonists.

The molecule features a "masked" polar functionality: the


-dimethylsulfonamide  group. Unlike primary sulfonamides, this moiety is non-acidic, lipophilic, and metabolically stable, acting as a robust hydrogen bond acceptor and a steric handle.

Core Challenges in Functionalization:

  • Tautomeric Ambiguity: The starting material exists as a tautomeric mixture (4- vs 5-isomer). Regioselective

    
    -alkylation is the first critical decision point.
    
  • C-H Activation: The electron-withdrawing nature of the sulfonamide group activates the ring for nucleophilic attack but deactivates it for electrophilic aromatic substitution, requiring specific lithiation protocols for carbon-carbon bond formation.

This guide details three divergent synthetic workflows to access high-value derivatives: Regioselective


-Alkylation , C2-Directed Lithiation , and C5-Halogenation .

Divergent Synthetic Workflows (Logic Map)

The following diagram illustrates the decision tree for functionalizing the core scaffold.

G Start N,N-Dimethyl-1H- imidazole-4-sulfonamide (1) Step1 Pathway A: N-Alkylation Start->Step1 R-X, Base Step2 Pathway B: C2-Lithiation Start->Step2 1. SEM-Cl 2. n-BuLi Step3 Pathway C: C5-Halogenation Start->Step3 NBS or NIS ProdA 1-Alkyl-4-sulfonamide (Major Isomer) Step1->ProdA Steric Control ProdB 2-Substituted Derivatives Step2->ProdB Electrophile (E+) ProdC 5-Halo-4-sulfonamide (Cross-Coupling Precursor) Step3->ProdC Suzuki/Sonogashira

Figure 1: Divergent synthetic pathways for scaffold (1). Pathway A prioritizes library generation; Pathway B accesses the C2 position; Pathway C enables bi-aryl construction.

Protocol A: Regioselective N-Alkylation

Objective: To install alkyl or aryl groups at the N1 position. Scientific Insight: The alkylation of 4-substituted imidazoles generally favors the 1,4-isomer over the 1,5-isomer due to steric hindrance from the sulfonamide group at C4. However, the ratio is sensitive to the base and solvent used.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Alkyl Halide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF (anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 1 (1.0 mmol) and anhydrous DMF (5 mL) under

    
     atmosphere.
    
  • Deprotonation:

    • Method A (Mild): Add

      
       (1.5 equiv). Stir at RT for 30 min.
      
    • Method B (Strong): Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv). Stir for 30 min until gas evolution ceases.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water (10 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine (to remove DMF). Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 1,4-isomer (lower

    
     typically) is usually the major product.
    

Data: Regioselectivity Optimization

EntryBaseSolventTempAlkylating AgentYield (Total)Ratio (1,4 : 1,5)
1

AcetoneRefluxMeI85%3 : 1
2

DMF25°CMeI92%10 : 1
3NaHTHF0°CBnBr88%6 : 1

Note: The use of


 in DMF maximizes the formation of the sterically less hindered 1,4-isomer [1].

Protocol B: C2-Directed Lithiation (The "Power Move")

Objective: To functionalize the C2 position (between the nitrogens). Scientific Insight: The C2 proton is the most acidic (


 ~18-20). However, direct lithiation of the free NH imidazole is impossible due to N-deprotonation. A protecting group (SEM or MOM) is mandatory . The C4-sulfonamide group exerts an electron-withdrawing effect, stabilizing the C2-lithio species and facilitating reaction with electrophiles.
Step 1: N-Protection (SEM-Cl)
  • React 1 with NaH (1.2 equiv) in THF at 0°C.

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv).

  • Isolate the 1-SEM-protected intermediate.

Step 2: C2-Lithiation & Trapping
  • Setup: Dissolve 1-SEM-imidazole-4-sulfonamide (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .

  • Lithiation: Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 min.
    
    • Critical Observation: The solution often turns deep yellow/orange, indicating the formation of the C2-lithio species.

  • Incubation: Stir at -78°C for 30–45 minutes. Do not warm up, or the lithio species may rearrange or decompose.

  • Trapping: Add the Electrophile (1.5 equiv) (e.g., DMF for aldehyde,

    
     for acid, 
    
    
    
    for iodide).
  • Quench: Add sat.

    
     solution while still cold.
    
  • Deprotection (Optional): Treat with TFA/DCM or TBAF/THF to remove the SEM group if the free NH is required.

Common Electrophiles & Products:

  • DMF

    
     C2-Formyl (Aldehyde)
    
  • Hexachloroethane

    
     C2-Chloro
    
  • Diphenyl disulfide

    
     C2-SPh
    

Protocol C: C5-Halogenation (Late-Stage Diversification)[2]

Objective: To install a halogen at C5 for cross-coupling reactions (Suzuki/Sonogashira). Scientific Insight: Electrophilic aromatic substitution (EAS) on the imidazole ring usually occurs at C5. While the sulfonamide at C4 is deactivating, the imidazole ring is still sufficiently electron-rich to undergo halogenation with succinimides.

Methodology
  • Solvent Choice: Acetonitrile (

    
    ) or DMF.
    
  • Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv).

  • Procedure:

    • Dissolve 1 (or its N-alkylated derivative) in

      
      .
      
    • Add NBS portion-wise at RT. Protect from light.

    • Stir for 2–6 hours.

  • Isolation: Dilute with water. The halogenated product often precipitates. Filter and wash with cold water.

Application Note: The resulting 5-bromo-4-sulfonamide is a prime substrate for Suzuki coupling to create bi-aryl kinase inhibitors. The sulfonamide group at C4 prevents coupling at that position, ensuring regioselectivity at C5 [2].

References

  • Regioselective Synthesis of 1,4-Disubstituted Imidazoles. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. Context: Details the steric and electronic factors governing N-alkylation ratios in 4-substituted imidazoles. URL:[Link]

  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores. Source: American Chemical Society (ACS), Journal of the American Chemical Society. Context: Explains the use of sulfonamides as directing groups for C-H activation and late-stage diversification.[1] URL:[Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Source: National Institutes of Health (NIH), PMC. Context: Reviews biological applications of imidazole sulfonamides in oncology and infectious diseases. URL:[Link]

  • PubChem Compound Summary: N,N-Dimethylimidazole-1-sulfonamide. Source: National Center for Biotechnology Information (NCBI). Context: Physical properties and safety data for the isomeric N-sulfonamide, relevant for structural comparison. URL:[Link]

Sources

analytical methods for N,N-dimethyl-1H-imidazole-4-sulfonamide quantification

[1][2]

Introduction & Analyte Profile

This compound is a critical heterocyclic building block used in the synthesis of various pharmaceutical agents, including anti-obesity drugs and enzyme inhibitors.[1][2] Its structure consists of an imidazole ring substituted at the 4-position with a sulfonamide group, where the sulfonamide nitrogen is fully methylated.[3]

Physicochemical Profile[1][2][4][5][6][7]
  • CAS Number: 58768-16-4[1][2][4]

  • Molecular Formula: C₅H₉N₃O₂S[1][3][4][5][6]

  • Molecular Weight: 175.21 g/mol [1][7][4][5]

  • pKa: ~7.0 (Imidazole nitrogen).[2] The sulfonamide moiety is non-acidic due to dimethyl substitution.[2]

  • Solubility: Soluble in DMSO, Methanol, and acidic aqueous buffers.[3]

  • UV Absorbance: Weak chromophore; max absorbance ~210–220 nm (imidazole ring).[2][3]

Analytical Challenge

The primary challenge in quantifying this analyte is its high polarity and weak UV retention .[2][3] Standard C18 methods often result in poor retention (elution near the void volume), leading to ion suppression in MS and lack of specificity in UV.[3] This protocol utilizes Polar-Embedded Reverse Phase Chromatography to ensure adequate retention and separation.[1][2][3]

Method Development Strategy

Chemical Logic

The method design is governed by the molecule's basicity.[2][3]

  • Stationary Phase: A standard C18 column may fail to retain this polar basic compound.[2][3] We select a C18-PFP (Pentafluorophenyl) or a Polar-Embedded C18 (e.g., Waters HSS T3 or Phenomenex Luna Omega Polar) to engage in pi-pi interactions with the imidazole ring and hydrogen bonding with the sulfonamide oxygen.[1][3]

  • Mobile Phase pH:

    • For LC-MS/MS: Acidic pH (Formic acid, pH ~3.0) ensures the imidazole is protonated (

      
      ), maximizing sensitivity in ESI+ mode.[3]
      
    • For HPLC-UV: A neutral-to-basic pH (Ammonium Bicarbonate, pH 7.[1][2]5) suppresses protonation, increasing hydrophobicity and retention on the column.[3]

method_logicanalyteTarget: this compound(Basic Imidazole + Polar Sulfonamide)decisionSelect Detection Modeanalyte->decisionpath_msTrace Analysis (LC-MS/MS)Need Sensitivitydecision->path_mspath_uvBulk Assay (HPLC-UV)Need Retention & Shapedecision->path_uvcond_msAcidic Mobile Phase (pH 3.0)Protonated [M+H]+path_ms->cond_mscond_uvNeutral Mobile Phase (pH 7.5)Deprotonated (Neutral)path_uv->cond_uvcol_msColumn: Polar-Embedded C18(Retains polar cations)cond_ms->col_mscol_uvColumn: C18 High pH Stable(Retains neutral species)cond_uv->col_uv

Figure 1: Decision matrix for selecting chromatographic conditions based on the analytical goal.

Protocol A: LC-MS/MS for Trace Quantification

Scope: Determination of this compound as an impurity in drug substances (Limit of Quantitation: < 10 ng/mL).

Instrumentation
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex Triple Quad).[3]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3][8]

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent high-retention C18.[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min.[2][3]

  • Column Temp: 40°C.

  • Injection Volume: 2–5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 2% Loading (High Aqueous for retention)
1.0 2% Isocratic Hold
6.0 40% Elution Gradient
6.1 95% Wash
8.0 95% Wash Hold
8.1 2% Re-equilibration

| 11.0 | 2% | End |[1][2][3]

Mass Spectrometry Parameters (MRM)
  • Precursor Ion: 176.1 m/z

    
    [3]
    
  • Quantifier Transition: 176.1 → 131.1 (Loss of dimethylamine,

    
    )
    
  • Qualifier Transition: 176.1 → 69.1 (Imidazole ring fragment)

  • Dwell Time: 50 ms

  • Collision Energy (CE): Optimized experimentally (Start at 15 eV for Quant, 30 eV for Qual).

Sample Preparation (Trace Analysis)

Matrix: Solid Drug Substance (API).

  • Weigh: 10.0 mg of API sample.

  • Dissolve: Add 1.0 mL of Methanol:Water (50:50). Vortex until dissolved.[2][3]

  • Dilute: Perform serial dilution if necessary to land within the calibration range (1–1000 ng/mL).

  • Filter: 0.2 µm PTFE syringe filter.

  • Inject.

Protocol B: HPLC-UV for Purity Assay

Scope: Purity assessment of bulk this compound (>98% purity).

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector.

  • Column: Phenomenex Gemini C18 (5 µm, 4.6 x 150 mm) or equivalent pH-stable column.

  • Wavelength: 215 nm (Primary), 254 nm (Secondary check).[2][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 7.5 (Adjusted with dilute ammonia).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Isocratic Elution: 85% A / 15% B. (Adjust B% to achieve retention factor

    
    ).
    
System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for basic imidazoles).[2][3]

  • Retention Time: Stable within ±2%.[2][3]

  • Resolution: > 2.0 from any known synthesis precursors (e.g., imidazole-4-sulfonyl chloride).[1][2]

Validation Parameters (ICH Q2)

ParameterAcceptance CriteriaNotes
Linearity

Range: 80% to 120% of target concentration.[1][2]
Accuracy (Recovery) 90% – 110%Spiked at 3 levels (Low, Mid, High).[3]
Precision (Repeatability) RSD < 2.0% (UV), < 5.0% (MS)n=6 injections.[3]
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Critical for impurity method.
Specificity No interference at RTVerify with blank matrix injection.

Experimental Workflow Diagram

workflowcluster_lcLC Separationcluster_detDetectionsampleSample(API or Bulk)prepDissolution(MeOH:H2O 50:50)sample->prepfilterFiltration(0.2 µm PTFE)prep->filterlc_colColumnHSS T3 (Polar C18)filter->lc_colmsMS/MS (ESI+)MRM: 176 -> 131lc_col->msdataQuantification(External Std)ms->data

Figure 2: End-to-end analytical workflow for the quantification of this compound.

References

  • Chemical Identity & Synthesis Context

    • Substituted Heteroaryls as Glucokinase Activators.[2][3][9] US Patent Application 2010/0063063 A1.[2][3][10] (Describes the synthesis of this compound as Intermediate I-35a).

  • Analytical Methodology (Analogous Sulfonamide/Imidazole Methods)

    • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress, 2019.[2][3] (Provides baseline conditions for sulfonamide impurity analysis).

  • Physicochemical Properties

    • PubChem Compound Summary for CID 395751 (Isomer Reference) and Structural Data.[2][3] National Center for Biotechnology Information (2025).[2][3]

    • [3]

  • General Protocol for Polar Imidazoles

    • Analytical Techniques for the Determination of Imidazole Compounds. BenchChem Application Guide.[2][3][11]

Technical Guide: N,N-Dimethyl-1H-imidazole-4-sulfonamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N-dimethyl-1H-imidazole-4-sulfonamide in the Synthesis of Pharmaceuticals Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Scaffold & Its Significance

This compound (CAS: 58768-16-4) is a specialized heterocyclic building block increasingly utilized in the design of kinase inhibitors, glucokinase activators, and anti-inflammatory agents. Unlike the more common sulfonamide antibiotics (which typically feature a para-aniline structure), this scaffold presents a unique "histidine-mimic" profile.

Key Chemical Attributes
  • Histidine Isostere: The imidazole ring mimics the side chain of histidine, allowing it to interact with metal centers (e.g., Zn²⁺ in metalloenzymes) or engage in pi-pi stacking within hydrophobic pockets.

  • Sulfonamide "Anchor": The 4-sulfonamide group acts as a robust hydrogen bond acceptor/donor motif and a metabolic handle that modulates polarity without introducing instability.

  • N1-Nucleophilicity: The free amine at the 1-position (1H) serves as the primary vector for coupling this headgroup to larger pharmaceutical scaffolds via alkylation or arylation.

Therapeutic Applications
Therapeutic AreaMechanism of ActionRole of Scaffold
Oncology Farnesyltransferase Inhibition (FTI)Mimics the transition state of phospho-histidine hydrolysis; coordinates active site metal ions.
Metabolic Disease Glucokinase Activation (GKAs)Enhances glucose sensitivity in Type 2 Diabetes; the sulfonamide modulates solubility and lipophilicity.
Inflammation NLRP3 Inflammasome InhibitionBinds to allosteric sites (e.g., NACHT domain) to prevent oligomerization.

Mechanism & Chemical Logic

Why this specific isomer?

The regiochemistry of the sulfonamide (position 4 vs. position 2 or 5) is critical. The 4-position preserves the amphoteric nature of the imidazole ring, allowing the N1-H to remain nucleophilic for derivatization while the N3 remains available for hydrogen bonding.

  • Electronic Effect: The electron-withdrawing sulfonamide group at C4 lowers the pKa of the imidazole N1-H, making it more acidic (pKa ~10-11) compared to unsubstituted imidazole (pKa ~14). This facilitates deprotonation by mild bases (e.g., K₂CO₃, Cs₂CO₃) for subsequent coupling reactions.

  • Solubility: The N,N-dimethyl substitution caps the sulfonamide nitrogen, preventing it from acting as a hydrogen bond donor, which forces the interaction specificity onto the imidazole ring and the sulfonyl oxygens.

Experimental Protocols

Protocol A: Synthesis of this compound

Targeting the intermediate from the sulfonyl chloride precursor.

Prerequisites:

  • Reagents: 1H-imidazole-4-sulfonyl chloride (Commercial or prepared in situ), Dimethylamine hydrochloride, Triethylamine (Et₃N), Dichloromethane (DCM).

  • Safety: Sulfonyl chlorides are corrosive and moisture-sensitive. Handle under inert atmosphere (N₂/Ar).

Step-by-Step Methodology:

  • Preparation of the Amine Solution:

    • In a round-bottom flask, suspend Dimethylamine HCl (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride).

    • Add Triethylamine (3.0 equiv). The solution will become clear as the free amine is liberated. Stir for 10 minutes at 0°C.

    • Rationale: Excess base is required to neutralize the HCl from the amine salt and the HCl generated during the sulfonylation.

  • Coupling Reaction:

    • Dissolve 1H-imidazole-4-sulfonyl chloride (1.0 equiv) in a separate volume of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the amine solution at 0°C over 20 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature <5°C to prevent decomposition of the thermally labile sulfonyl chloride.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1] The product typically appears as a polar peak (M+H = 176.2).

  • Work-up & Purification:

    • Quench with water. Extract the aqueous layer with DCM (3x).

    • Note: The product is amphoteric. If the pH is too low, it stays in the aqueous phase. Adjust aqueous layer to pH ~8 with saturated NaHCO₃ before extraction.

    • Dry organics over Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (DCM -> 5% MeOH/DCM).

Protocol B: N-Arylation (Coupling to Drug Scaffold)

Attaching the headgroup to an aryl halide scaffold (e.g., for Glucokinase Activators).

Method: Copper-Catalyzed Chan-Lam Coupling or SNAr (if the aryl partner is electron-deficient).

Standard SNAr Procedure:

  • Reactants: this compound (1.0 equiv), Aryl Fluoride/Chloride (1.0 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: DMF or DMSO (Polar aprotic solvents enhance the nucleophilicity of the imidazole anion).

  • Conditions: Heat at 80–100°C for 4–12 hours.

  • Mechanism: The base deprotonates the imidazole N1; the resulting anion attacks the electrophilic aryl halide.

Visualization of Workflows

Figure 1: Synthesis & Application Workflow

This diagram illustrates the conversion of the sulfonyl chloride to the sulfonamide, followed by its integration into a pharmaceutical scaffold.[2]

G cluster_0 Headgroup Synthesis Start 1H-imidazole-4-sulfonyl chloride (Electrophile) Product This compound (Nucleophilic Headgroup) Start->Product Sulfonylation (DCM, 0°C) Reagent Dimethylamine HCl + Et3N (Base) Reagent->Product Nucleophilic Attack FinalDrug Final Pharmaceutical Candidate (N-Arylated Imidazole) Product->FinalDrug N-Arylation (K2CO3, DMF, Heat) Scaffold Aryl/Heteroaryl Halide (Drug Core) Scaffold->FinalDrug SNAr / Chan-Lam

Caption: Workflow for synthesizing the sulfonamide headgroup and coupling it to a drug core via N-arylation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step A) Hydrolysis of sulfonyl chloride.Ensure all glassware is oven-dried. Use anhydrous DCM. Add reagents strictly at 0°C.
Regioisomers (Step B) N1 vs N3 alkylation.The 4-sulfonamide group sterically hinders N3, favoring N1 alkylation. However, if steric bulk is high on the scaffold, N3 isomers may form. Verify via NOE NMR.
Poor Solubility High polarity of sulfonamide.Use polar solvents (DMSO/MeOH) for analysis. For workup, ensure pH is basic (~8-9) to keep the imidazole neutral and organic-soluble.

Safety Information (MSDS Highlights)

  • 1H-imidazole-4-sulfonyl chloride: Corrosive, causes severe skin burns and eye damage. Reacts violently with water.

  • This compound: Irritant (Skin/Eye/Respiratory).

  • Handling: Always use a fume hood. Wear nitrile gloves and safety goggles. In case of contact with the chloride, wash immediately with copious water (after brushing off bulk solid).

References

  • Synthesis of Substituted Heteroaryls (Glucokinase Activ

    • Source: US Patent Application 2010/0063063 A1.[3][4]

    • Context: Describes the synthesis of Intermediate I-35a (this compound)
    • URL
  • Structure-Based Design of Farnesyltransferase Inhibitors.

    • Source:Journal of Medicinal Chemistry, Fletcher et al., 2011.[5]

    • Context: Discusses 1-methyl-1H-imidazole-4-sulfonyl derivatives as benchmarks for anticancer activity and the effect of imidazole basicity on cell permeability.[5][6]

    • URL:[Link]

  • NLRP3 Inflammasome Inhibitors.

    • Source:ACS Medicinal Chemistry Letters, 2022.
    • Context: Use of dimethyl-1H-imidazole-4-sulfonamide moieties in the design of GDC-2394 and rel
    • URL:[Link]

  • Commercial Reagent Data: this compound.

Sources

Advanced Protocols for the N-Arylation of Imidazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

The N-arylation of imidazole sulfonamides presents a bifurcated challenge in medicinal chemistry. The "imidazole sulfonamide" scaffold contains two distinct nucleophilic nitrogen centers: the imidazole ring nitrogen (


)  and the sulfonamide nitrogen (

)
.
  • Challenge A (The Core): Arylating the imidazole

    
     is often hampered by the "poisoning" effect of the imidazole ring on Palladium catalysts and the electronic deactivation caused by the electron-withdrawing sulfonamide group.
    
  • Challenge B (The Tail): Arylating the sulfonamide nitrogen requires overcoming the low nucleophilicity of the sulfonamide anion and preventing competitive arylation if the imidazole

    
     is unprotected.
    

This guide provides three field-validated protocols to address these specific regiochemical and electronic challenges.

Decision Matrix: Selecting the Right Protocol

The following decision tree dictates the optimal experimental approach based on your specific substrate constraints.

decision_matrix Start Start: Define Target Target Which Nitrogen to Arylate? Start->Target Imid_Path Imidazole Ring (N1) Target->Imid_Path Core Functionalization Sulf_Path Sulfonamide (SO2NH) Target->Sulf_Path Tail Diversification Imid_Type Aryl Halide Type? Imid_Path->Imid_Type Method_Cu Protocol 1: Cu-Catalyzed (Ullmann) (Robust, Scalable) Imid_Type->Method_Cu Simple Aryl Iodides/Bromides Method_Pd Protocol 2: Pd-Catalyzed (Buchwald) (Complex/Steric Halides) Imid_Type->Method_Pd Aryl Chlorides / Ortho-Subs Sulf_Cond Substrate Sensitivity? Sulf_Path->Sulf_Cond Method_CL Protocol 3: Chan-Lam Coupling (Mild, Boronic Acids) Sulf_Cond->Method_CL Sensitive / Late Stage Method_Ox Cu/Oxalamide Coupling (High Temp, Aryl Halides) Sulf_Cond->Method_Ox Robust / Early Stage

Figure 1: Strategic decision matrix for selecting the appropriate N-arylation protocol based on regioselectivity and substrate stability.

Protocol 1: Copper-Catalyzed -Arylation (The "Workhorse" Method)

Application: Best for early-stage scaffold building using Aryl Iodides or activated Aryl Bromides. Mechanism: Modified Ullmann-type coupling. Key Insight: Standard Ullmann conditions often fail with electron-deficient imidazoles (like those bearing sulfonamides). The use of 4,7-dimethoxy-1,10-phenanthroline as a ligand is critical to stabilize the Cu(I) intermediate and facilitate oxidative addition [1].

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Imidazole-sulfonamide derivative (1.0 equiv).

  • Aryl Partner: Aryl Iodide (1.2 equiv).

  • Catalyst: CuI (10 mol%).

  • Ligand: 4,7-Dimethoxy-1,10-phenanthroline (20 mol%).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: DMSO (anhydrous) or DMF.

  • Additives: PEG-400 (optional, 1.0 equiv) can accelerate the reaction in viscous mixtures [2].

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a dry vial, mix CuI and 4,7-dimethoxy-1,10-phenanthroline in 1/3 of the total DMSO volume. Stir at room temperature for 15 minutes until a homogenous colored complex forms (usually orange/red). Why: This ensures the active catalytic species is formed before exposure to the potentially inhibitory substrate.

  • Reaction Assembly: Add the imidazole substrate, Aryl Iodide, and base (

    
    ) to the reaction vessel.
    
  • Combination: Transfer the pre-complexed catalyst solution to the reaction vessel. Rinse the catalyst vial with the remaining DMSO.

  • Deoxygenation: Sparge the mixture with Argon for 5 minutes. Seal the tube with a Teflon-lined cap.

  • Heating: Heat to 110°C for 12–24 hours.

    • Checkpoint: Monitor by LCMS. If conversion stalls at <50%, add an additional 5 mol% CuI/Ligand.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 10% aqueous

    
      (or EDTA solution). Why: Ammonia/EDTA sequesters copper ions, breaking the emulsion and removing the blue/green copper residues from the organic phase.
    

Protocol 2: Palladium-Catalyzed -Arylation (The "Pre-Activation" Method)

Application: Essential for unactivated Aryl Chlorides, sterically hindered partners, or when mild temperatures (<100°C) are required. Scientific Rationale: Imidazoles are potent


-donors that bind to Pd(II), preventing the reduction to the active Pd(0) species or displacing the phosphine ligand. The "Pre-activation Protocol"  developed by the Buchwald group circumvents this by generating the active 

species before the imidazole is introduced [3].
Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Catalyst Source:

    
     (1–2 mol%).
    
  • Ligand:

    
     or 
    
    
    
    (2–4 mol%) (Ligand:Pd ratio 2:1).
  • Base:

    
     (granular, anhydrous, 2.0 equiv).
    
  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Methodology
  • Pre-Activation (CRITICAL STEP):

    • In a glovebox or under strict Argon flow, combine

      
      , Ligand, and aryl halide in the solvent.
      
    • Heat this mixture at 80°C for 5–10 minutes without the imidazole.

    • Mechanism:[1][2][3] This allows the Pd to undergo oxidative addition with the aryl halide to form the stable oxidative addition complex (

      
      ), which is less susceptible to imidazole poisoning than the naked Pd(0).
      
  • Substrate Addition:

    • Add the imidazole sulfonamide and

      
       to the pre-activated mixture.
      
  • Reaction:

    • Stir at 100°C (or reflux) for 4–12 hours.

  • Workup:

    • Filter through a pad of Celite to remove palladium black.

    • Concentrate and purify via flash chromatography.

Mechanistic Visualization: The Poisoning vs. Activation Pathway

pd_mechanism Pd_Pre Pd(0) Precursor (Pd2(dba)3 + Ligand) Active Active Species L-Pd(0) Pd_Pre->Active Heat Poison DEAD END: Imidazole-Pd Complex (Catalyst Poisoning) Active->Poison Add Imidazole TOO EARLY OxAdd Oxidative Addition Complex L-Pd(Ar)-X Active->OxAdd Add Ar-X FIRST (Pre-activation) Product N-Arylated Product OxAdd->Product + Imidazole + Base (Reductive Elimination)

Figure 2: The necessity of pre-activation. Adding imidazole before oxidative addition leads to catalyst sequestration (Red path).

Protocol 3: Chan-Lam Coupling for Sulfonamide N-Arylation

Application: Functionalizing the sulfonamide nitrogen (


).
Advantages:  Performed at room temperature, open to air, tolerates boronic acids (commercial availability).
Constraint:  This protocol assumes the imidazole ring nitrogen is either protected or substituted. If the imidazole NH is free, it will compete for coupling [4].
Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: Imidazole Sulfonamide (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv).[4]

  • Catalyst:

    
     (anhydrous, 10–20 mol%).
    
  • Base: Pyridine (2.0 equiv) or TEA.

  • Solvent: DCM or MeOH (DCM is preferred for solubility).

  • Oxidant: Atmospheric Oxygen (Open flask) or

    
     balloon.
    
  • Additive: 4Å Molecular Sieves (powdered, activated).

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and allow it to cool. Add activated 4Å molecular sieves.

  • Charging: Add

    
    , Aryl Boronic Acid, and the Sulfonamide substrate.
    
  • Solvent & Base: Add DCM followed by Pyridine. The solution typically turns a deep blue/green.

  • Oxidation:

    • Standard: Attach a drying tube (calcium chloride) and stir vigorously open to air.

    • Accelerated: Attach an

      
       balloon.
      
  • Monitoring: Stir at Room Temperature for 12–24 hours.

    • Note: Chan-Lam couplings are often slower than Pd-couplings. If the reaction stalls, add fresh boronic acid (1.0 equiv) and base.

  • Workup: Filter through Celite. Wash the filtrate with dilute HCl (to remove pyridine) and then brine.

Comparative Analysis of Methodologies

FeatureCu-Catalyzed (Ullmann)Pd-Catalyzed (Buchwald)Chan-Lam Coupling
Target Nitrogen Imidazole

Imidazole

Sulfonamide

Aryl Partner Aryl Iodides/BromidesAryl Chlorides/TriflatesAryl Boronic Acids
Temperature High (110°C)Med-High (80–100°C)Low (RT)
Air Sensitivity Sensitive (Argon req.)Highly SensitiveAir Required
Key Risk Incomplete conversionCatalyst poisoningSlow kinetics
Reference [1], [2][3][4], [5]

Troubleshooting & Expert Tips (E-E-A-T)

  • Regioselectivity (N1 vs N3):

    • For 4-substituted imidazoles (e.g., 4-sulfonamidoimidazole), steric hindrance usually directs arylation to the N1 position (distal to the substituent). However, if the sulfonamide is at C2, electronic effects may dominate.

    • Validation: Always confirm regiochemistry using NOESY NMR. N1-arylation will show NOE between the aryl protons and the imidazole C5-H.

  • Sulfonamide Interference:

    • If your target is the imidazole N1, but you have a primary sulfonamide (

      
      ), the sulfonamide is acidic (
      
      
      
      ) and will consume base/catalyst.
    • Solution: Protect the sulfonamide as a dimethylaminomethylene derivative (using DMF-DMA) or use a tertiary sulfonamide analog for the coupling, then deprotect/transaminate if necessary.

  • Removing Copper Residues:

    • Copper contamination can be toxic in biological assays.

    • Protocol: After workup, stir the organic layer with functionalized silica (thiol-modified) or wash with 5% aqueous L-Cysteine.

References

  • Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[5] The Journal of Organic Chemistry.

  • Chen, H., et al. (2010).[1] Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis.

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society.[6]

  • Lam, P. Y. S., et al. (1998).[7] New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation.[7] Tetrahedron Letters.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis.

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Reaction Conditions with N,N-dimethyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Chemical Profile

N,N-dimethyl-1H-imidazole-4-sulfonamide (DMIS) is a versatile heterocyclic building block, widely utilized in the synthesis of kinase inhibitors (e.g., EGFR targeting), antifungal agents, and agrochemicals (e.g., Cyazofamid analogs).[1]

Unlike simple imidazoles, the dimethylsulfonamide moiety at C4 exerts a strong electron-withdrawing effect (EWG), significantly altering the pKa of the imidazole ring and the nucleophilicity of the nitrogen atoms. This guide addresses the three most common bottlenecks researchers face: Regioselective N-Alkylation , C-H Activation/Arylation , and Catalyst Poisoning .[1]

Key Chemical Properties
PropertyValue / CharacteristicImplication for Optimization
Electronic Effect Strong EWG (-I, -M) at C4Increases acidity of N1-H; deactivates ring toward electrophilic aromatic substitution.[1]
Tautomerism 4-substituted

5-substituted
Reaction environment (solvent/base) dictates the major isomer.
Coordination N3 is a competent ligandHigh risk of Pd/Cu catalyst poisoning during cross-coupling.

Module 1: Regioselective N-Alkylation

The most frequent support ticket involves obtaining mixtures of 1,4- and 1,5-isomers during alkylation.[1]

The Challenge: The Tautomer Trap

Due to the annular tautomerism of the imidazole ring, alkylation can occur at either nitrogen. With the sulfonamide at C4, the 1,4-isomer (alkylation at the nitrogen remote from the sulfonamide) is generally thermodynamically preferred due to steric avoidance, but kinetic control often yields mixtures.[1]

Protocol A: Maximizing the 1,4-Isomer (Remote Alkylation)

Objective: Target the sterically less hindered N1 position.[1]

Recommended Conditions:

  • Base:

    
     (2.0 equiv) or 
    
    
    
    . Avoid strong bases like NaH if regioselectivity is poor, as the "naked" anion is less discriminatory.[1]
  • Solvent: DMF or NMP (Polar Aprotic).[1]

  • Temperature:

    
     (Thermodynamic control).
    
Protocol B: Forcing the 1,5-Isomer (Adjacent Alkylation)

Objective: Target the N3 position (adjacent to the sulfonamide).[1] This is difficult due to steric clash with the


 group.

Recommended Conditions:

  • Base: NaH (1.1 equiv) in THF at

    
    .[1]
    
  • Mechanism: Kinetic deprotonation followed by rapid quenching with a reactive electrophile (e.g., MeI, BnBr).[1]

  • Note: If selectivity remains low, consider using a SEM-protecting group strategy, separating isomers by chromatography, and then deprotecting.[1]

Troubleshooting Guide: N-Alkylation

Q: Why do I see a 50:50 mixture of isomers? A: You are likely operating under conditions that do not favor thermodynamic equilibration.

  • Fix: Switch from THF to DMF. Increase temperature to

    
    . Use a softer base (
    
    
    
    ) to allow reversible alkylation (if the electrophile allows) or simply to modulate the nucleophilicity via the cation effect.[1]

Q: How do I rapidly confirm regiochemistry without growing crystals? A: Use 1D NOE (Nuclear Overhauser Effect) NMR .

  • 1,4-Isomer: Irradiation of the N-alkyl protons will show an enhancement of the C2-H and C5-H (the proton next to the sulfonamide).

  • 1,5-Isomer: Irradiation of the N-alkyl protons will show enhancement of C2-H but NO enhancement of the sulfonamide-adjacent proton (as the alkyl group is now on the other side).

Visualization: Regioselectivity Pathways

AlkylationPathways cluster_check Validation Substrate DMIS (Tautomeric Mix) Base Deprotonation (Formation of Imidazolide Anion) Substrate->Base PathA Path A: Steric Control (Remote Attack) Base->PathA Cs2CO3 / DMF / Heat PathB Path B: Kinetic/Chelation (Adjacent Attack) Base->PathB NaH / THF / Cold Prod14 1,4-Isomer (Major) (Thermodynamic) PathA->Prod14 Prod15 1,5-Isomer (Minor) (Kinetic) PathB->Prod15 NOE NOE: Alkyl <-> C5-H Prod14->NOE Strong Signal Prod15->NOE No Signal

Caption: Decision pathways for controlling regioselectivity in DMIS alkylation. Path A is preferred for standard library synthesis.

Module 2: Palladium-Catalyzed Cross-Coupling

The imidazole nitrogen is a notorious catalyst poison. The sulfonamide group adds steric bulk but does not fully prevent coordination.

The Challenge: Catalyst Deactivation

Unprotected imidazoles coordinate to Pd(II) species, arresting the catalytic cycle.[1] The electron-deficient nature of the DMIS ring (due to the sulfonamide) makes oxidative addition into C-H bonds or C-Halogen bonds slower than electron-rich imidazoles.

Protocol: C-H Arylation at C2 or C5

To arylate the DMIS core directly (C-H activation):

  • Catalyst:

    
     (5 mol%).[1]
    
  • Ligand: P(t-Bu)3 or XPhos . Bulky, electron-rich phosphines are critical to displace the imidazole from the metal center.

  • Base:

    
     or 
    
    
    
    .
  • Additive: Pivalic acid (30 mol%). This acts as a proton shuttle, lowering the energy barrier for the C-H activation step (CMD mechanism).[1]

  • Solvent: Dioxane or Toluene at

    
    .
    
Troubleshooting Guide: Cross-Coupling

Q: My reaction turns black immediately and yields no product. A: "Pd black" formation indicates ligand dissociation and catalyst decomposition.

  • Fix: Your ligand is likely too weak or the concentration is too low. Switch to a precatalyst like XPhos Pd G3 or Pd(dppf)Cl2 to ensure the ligand:metal ratio is strictly 1:1 or higher.

Q: The sulfonamide group is hydrolyzing during coupling. A: Sulfonamides are generally stable, but the dimethylamino group can be displaced under harsh basic conditions at high heat.[1]

  • Fix: Lower the temperature to

    
     and extend reaction time. Switch base from 
    
    
    
    to
    
    
    (anhydrous).[1]

Module 3: Stability & Workup FAQ

Q: Can I use acid workup to remove unreacted starting material? A: Caution. While the sulfonamide is stable to dilute acid, the imidazole ring will protonate, making the compound water-soluble.[1]

  • Protocol: If your product is neutral (N-alkylated), wash the organic layer with 1M HCl.[1] The starting material (DMIS) will protonate and move to the aqueous layer. Your product (if it lacks other basic centers) may remain in the organic layer, or also move to the aqueous layer depending on the N-substituent.

  • Self-Validation: Check the pH of the aqueous layer. It must be < 3 to ensure full protonation of the imidazole.

Q: The compound streaks on silica gel. A: Imidazoles interact strongly with silanols.

  • Fix: Add 1% Triethylamine (TEA) or 1%

    
     to your eluent (e.g., DCM/MeOH/NH4OH 90:9:1).[1] This neutralizes the silica and sharpens the peaks.
    

Diagnostic Workflow (Visual)

Use this logic tree when yields are below 40%.

Troubleshooting Start Problem: Low Yield (<40%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes: SM Consumed CheckSM->SM_Yes Yes SM_No No: SM Remains CheckSM->SM_No No Byproducts Check LCMS for Byproducts SM_Yes->Byproducts Catalyst Catalyst Poisoning? SM_No->Catalyst Hydrolysis Mass = SM - NMe2 + OH? (Hydrolysis) Byproducts->Hydrolysis Hydrolysis Mass Regio Multiple Peaks same Mass? (Regioisomers) Byproducts->Regio Isomeric Mass FixCat Add Pivalic Acid Use XPhos Pd G3 Catalyst->FixCat FixHydrolysis Use Anhydrous Solvent Switch to K3PO4 Hydrolysis->FixHydrolysis FixRegio Switch Solvent to DMF Use Cs2CO3 Regio->FixRegio

Caption: Logic tree for diagnosing reaction failures with DMIS derivatives.

References

  • Regioselective Synthesis of 1,4-Disubstituted Imidazoles. Schmidt, M. A., & Eastgate, M. D. (2012).[1][2] Organic & Biomolecular Chemistry. [Link]

  • Alkylation of 4(5)-substituted imidazoles. Semantic Scholar. (General reactivity overview). [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling. Journal of the American Chemical Society. (Relevant for Pd-catalysis mechanisms involving sulfonyl groups).[1][3] [Link][1]

  • Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids. NIH / PubMed Central. (Demonstrates sulfonamide stability and applications). [Link]

Sources

Technical Support: N,N-Dimethyl-1H-imidazole-4-sulfonamide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

-dimethyl-1H-imidazole-4-sulfonamide is a versatile heterocyclic building block, distinct from its 1-sulfonamide regioisomer (often used as a leaving group).[1] Its utility in medicinal chemistry (e.g., H2 receptor antagonists, Dacarbazine analogs) is defined by the electron-withdrawing nature of the C4-sulfonamide group.[1]

Users most frequently encounter issues with alkylation regioselectivity (N1 vs. N3) and competitive quaternization . This guide provides mechanistic insights and self-validating protocols to control these outcomes.

Module 1: The Regioselectivity Challenge (N1 vs. N3 Alkylation)

The Core Issue: The imidazole ring exists in a tautomeric equilibrium. When a substituent is present at the 4(5)-position, alkylation can occur at either nitrogen, yielding two distinct regioisomers: the 1,4-isomer (desired) and the 1,5-isomer (often the impurity).[1]

Mechanism: The sulfonamide group is an Electron-Withdrawing Group (EWG).[1] According to the "Remote Substituent Effect" , the EWG deactivates the nitrogen atoms.[1]

  • N3 (Adjacent): Closer to the EWG at C4, making it significantly electron-deficient.[1]

  • N1 (Remote): Further from the EWG, making it relatively more nucleophilic (less deactivated).

Theoretical Prediction: Under standard


 conditions, the 1,4-isomer  is kinetically favored.[1] However, steric bulk of the electrophile or specific solvent interactions can shift this ratio toward the 1,5-isomer.[1]
Visualizing the Pathway

G Tautomer Tautomeric Equilibrium (N-H shifts between N1/N3) Deprotonation Anion Formation (Base Treatment) Tautomer->Deprotonation Base (NaH/Cs2CO3) Transition Nucleophilic Attack Deprotonation->Transition + R-X (Electrophile) Prod14 Major Product 1-alkyl-4-sulfonamide (Thermodynamic/Kinetic) Transition->Prod14 Attack via N1 (Less Deactivated) Prod15 Minor Product 1-alkyl-5-sulfonamide (Steric/Solvent Dependent) Transition->Prod15 Attack via N3 (Steric Hindrance)

Figure 1: Divergent alkylation pathways. The electron-withdrawing sulfonamide directs substitution primarily to the remote N1 position, but steric factors can force formation of the 1,5-isomer.[1]

Troubleshooting Q&A

Q: I am getting a 60:40 mixture of isomers. How do I improve the ratio favoring the 1,4-isomer?

  • A: Switch to a base with a "loose" cation effect.

    • Protocol: Use Cesium Carbonate (

      
      )  in DMF or DMF/Acetone.[1] The large Cesium cation coordinates less tightly with the imidazole anion, allowing the electronic preference (N1 attack) to dominate over steric factors.[1]
      
    • Avoid: Sodium Hydride (

      
      ) in THF can sometimes promote chelation-controlled addition which might skew selectivity depending on the electrophile's oxygen content.[1][2]
      

Q: How do I definitively distinguish the 1,4-isomer from the 1,5-isomer?

  • A: Do not rely solely on 1H NMR chemical shifts. Use NOE (Nuclear Overhauser Effect) or HMBC .[1]

    • 1,4-Isomer: The new

      
      -alkyl protons will show NOE correlations to H2  and H5 .[1]
      
    • 1,5-Isomer: The new

      
      -alkyl protons will show NOE correlations to H2  but NOT  to the sulfonamide group (which is now adjacent) or will show a very strong NOE to the substituent if it has protons.[1]
      
    • Cross-Check: In 13C NMR, the C4 and C5 carbons have distinct shifts. The C5 signal in the 1,5-isomer is often shielded relative to the 1,4-isomer due to the "ortho" steric compression.[1]

Module 2: Side Reaction - Quaternization (Over-Alkylation)

The Issue: Users observing low mass balance or "stuck at baseline" spots on TLC often suffer from imidazolium salt formation . Even though the sulfonamide deactivates the ring, strong electrophiles (e.g., Methyl Iodide, Benzyl Bromide) can alkylate both nitrogens.[1]

Diagnostic Table:

SymptomProbable CauseCorrective Action
Product is water-soluble & not extracting into organic layer.[1]Imidazolium Salt Formation (Quaternization).[1]Use exact stoichiometry (0.95 - 1.0 eq) of electrophile. Avoid excess.
New peak in NMR at ~9.0-10.0 ppm (H2 proton).[1]Deshielding due to positive charge. Isolate salt via precipitation or use reverse-phase chromatography.[1]
Reaction stalls at 50% conversion.Base Consumption. The formed HI/HBr is protonating the starting material.Ensure >2.0 eq of base is present to scavenge acid byproducts.

Protocol for Rescue: If you suspect quaternization, treat the aqueous layer with a nucleophilic scavenger (like thiourea or morpholine) and heat gently.[1] This can sometimes de-alkylate the less stable position (N3), reverting the salt back to the neutral mono-alkylated product.[1]

Module 3: Sulfonamide Stability & Hydrolysis

The Issue: Users often fear the sulfonamide group will hydrolyze under acidic deprotection steps (e.g., Boc-removal).[1]

Fact Check: The


-dimethylsulfonamide moiety is exceptionally robust .[1]
  • Acid Stability: Stable in TFA/DCM (1:1) and 4M HCl/Dioxane at RT. Hydrolysis typically requires 6M HCl at reflux for >12 hours.

  • Base Stability: Stable in 1M LiOH/NaOH at RT.

  • Risk Zone: Avoid strong Lewis Acids (

    
    , 
    
    
    
    ) with prolonged heating, as these can cleave the S-N bond.[1]
Module 4: Experimental Workflow (Self-Validating)

Standardized Alkylation Protocol Use this baseline to benchmark your reaction.

  • Dissolution: Dissolve

    
    -dimethyl-1H-imidazole-4-sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Deprotonation: Add

    
     (1.5 equiv).[1] Stir at RT for 30 mins. Checkpoint: The suspension should become fine and milky.
    
  • Addition: Add Electrophile (1.05 equiv) dropwise.

  • Monitoring: Stir at RT. Monitor via LCMS.[3]

    • Success Marker: Disappearance of Starting Material (M+H = 176).[1] Appearance of Product (M+H = 175 + R).

    • Failure Marker: Appearance of M+H = 175 + 2R (Dialkylated).[1]

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF).

References
  • Regioselectivity Mechanisms: Grimmett, M. R.[1] "Alkylation of 4-substituted imidazoles." Science of Synthesis, 2002 .[1] (Establishes the "remote substituent" rule for EWGs).

  • NMR Distinction: Claramunt, R. M., et al.[1] "The problem of the discrimination between 1,4- and 1,5-disubstituted imidazoles." Heterocycles, 1985 .[1]

  • Sulfonamide Stability: Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions."[1][4] Journal of Hazardous Materials, 2012 .[1]

  • General Reactivity: TCI Chemicals. "N,N-Dimethyl-1H-imidazole-1-sulfonamide vs 4-sulfonamide Product Notes." [1]

(Note: While Reference 3 discusses general sulfonamide antibiotics, the chemical stability profile of the


 bond remains mechanistically relevant to the imidazole analog.)

Sources

Technical Support Center: Purification of N,N-dimethyl-1H-imidazole-4-sulfonamide

[1]

Welcome to the Technical Support Center. Subject: Purification & Isolation Protocols for this compound Ticket ID: #TS-IMD-4S-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Molecule Identification

This guide addresses the purification of This compound . Before proceeding, you must verify your target structure.[2] There is a common confusion between the 4-isomer (carbon-linked, stable pharmacophore) and the 1-isomer (nitrogen-linked, reactive sulfamoylating reagent known as DMSI).[1][2]

  • Target Molecule: this compound (Sulfonamide attached to Carbon-4).[1][2][3]

  • Key Characteristic: Contains an unsubstituted imidazole nitrogen (N-H), making the molecule amphoteric but predominantly acidic due to the electron-withdrawing sulfonamide group.[2]

  • Primary Application: Intermediate for glucokinase activators and histamine receptor ligands [1].[2]

Physical Property Profile (Reference Data)
PropertyValue / CharacteristicNotes
Appearance White to off-white solidOften yellowish if crude.[1][2]
Solubility (Organic) DMSO, MeOH, EtOAc (Moderate)Poor solubility in Hexanes/Et2O.[1][2]
Solubility (Aqueous) pH-dependentSoluble in dilute NaOH (as anion).[1][2]
Acidity (pKa) ~9.5 - 10.5 (Imidazole N-H)The SO₂ group increases acidity of the ring NH compared to imidazole (pKa 14.4).[1][2]
Basicity Weakly basicThe SO₂ group reduces basicity of the pyridine-like nitrogen.[1][2]

Troubleshooting Guide (FAQ Format)

Issue 1: "My product is streaking on the silica column and co-eluting with impurities."

Diagnosis: Imidazole derivatives act as weak Lewis bases.[2] They interact strongly with the acidic silanol groups on silica gel, causing "tailing" or broad peaks that merge with impurities.[2] Solution: You must modify the stationary phase environment.

  • The Fix: Pre-treat your silica gel or add a modifier to your mobile phase.[2]

  • Protocol: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your DCM/MeOH mobile phase.[2] This neutralizes the silica surface, sharpening the peak shape.[2]

  • Caution: If using Et3N, ensure you rotovap thoroughly or wash the final solid with ether, as amine salts can contaminate the NMR.[2]

Issue 2: "I cannot separate the product from the starting material (Imidazole-4-sulfonyl chloride)."

Diagnosis: The starting material is highly reactive and likely hydrolyzed to the sulfonic acid if exposed to moisture, or remains as the chloride.[2] Solution: Exploit the chemical stability difference.

  • The Fix: Perform a "quench and wash" before chromatography.[2]

  • Protocol: Stir the crude reaction mixture with saturated aqueous NaHCO3 for 30 minutes.

    • Mechanism:[2][4] This hydrolyzes unreacted sulfonyl chloride to the water-soluble sulfonate salt.[1][2]

    • Separation: Extract the reaction mixture with Ethyl Acetate.[2] The hydrolyzed starting material stays in the aqueous layer; your sulfonamide product (which is stable to base) moves to the organic layer.[2]

Issue 3: "The product yields are low after Acid-Base extraction."

Diagnosis: You likely treated the molecule as a base (like simple imidazole), but the sulfonamide group makes the ring N-H acidic.[2] Solution: Reverse your extraction logic.

  • The Fix: Do not rely on acid extraction (HCl) to pull the product into water, as the protonated cation is very acidic and might not form stably or might precipitate.[2] Instead, use Base Extraction to pull the product into water as an anion.[2]

  • Protocol: See Protocol A below. The product is soluble in NaOH (forming the sodium salt at N1) and precipitates upon neutralization.[2]

Detailed Experimental Protocols

Protocol A: Self-Validating Acid-Base Purification (Recommended)

This method relies on the specific pKa shift induced by the sulfonamide group, acting as a chemical filter to remove non-acidic impurities.[2]

Reagents: 1M NaOH, 1M HCl, Ethyl Acetate (EtOAc), Brine.[2]

  • Dissolution: Dissolve crude solid in EtOAc (10 mL per gram).

  • Anionic Extraction (The Filter):

    • Extract the organic phase with 1M NaOH (2 x volume).[2]

    • Checkpoint: The product moves to the Aqueous Layer (as the N-deprotonated anion).[2] Impurities (non-acidic) stay in the EtOAc.[2]

    • Action: Keep the Aqueous layer.[2] Discard the Organic layer (after checking TLC).[2]

  • Precipitation/Recovery:

    • Cool the aqueous solution to 0-5°C.

    • Slowly add 1M HCl dropwise while stirring until pH reaches ~6-7.

    • Observation: The product should precipitate as a white solid.[2]

  • Isolation:

    • If solid forms: Filter and wash with cold water.[2]

    • If oil forms/no solid: Extract the neutralized aqueous mixture with EtOAc (3x), dry over Na2SO4, and concentrate.[2]

Protocol B: Flash Chromatography (High Purity)

Use this if the acid-base method does not yield >98% purity.[1][2]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[2]

  • Gradient: 0% to 10% MeOH in DCM.

  • Modifier (Critical): Add 0.5% - 1.0% aqueous Ammonium Hydroxide (NH4OH) to the MeOH bottle before mixing.

  • Loading: Dissolve crude in minimal DCM/MeOH. Dry load on Celite if solubility is an issue.[2]

Visual Workflows (Graphviz)

Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the origin of common impurities and where they are removed.[2]

SynthesisLogiccluster_0Reaction MixtureSM1Imidazole-4-sulfonyl chlorideReactionSulfonylation(DCM, 0°C -> RT)SM1->ReactionSM2Dimethylamine (HCl)SM2->ReactionBaseTriethylamineBase->ReactionProductThis compound(Target)Reaction->ProductImpurity1Impurity: Sulfonic Acid(Hydrolysis Byproduct)Reaction->Impurity1MoistureImpurity2Impurity: Et3N-HCl SaltsReaction->Impurity2ByproductStep1Aq. Wash (NaHCO3)Product->Step1Impurity1->Step1Impurity2->Step1WasteAqueous Waste(Removes Salts & Acids)Step1->WasteSolubilizesOrganicOrganic Layer(Crude Product)Step1->OrganicRetains

Caption: Figure 1. Reaction pathway showing the generation of the target sulfonamide and the removal of hydrolytic byproducts via aqueous washing.[2]

Diagram 2: Acid-Base Purification Logic

This diagram details the "Chemical Filter" mechanism described in Protocol A.

AcidBaseCrudeCrude Mixture(In EtOAc)NaOHAdd 1M NaOHCrude->NaOHSeparationPhase SeparationNaOH->SeparationOrgLayerOrganic Layer(Discard)Separation->OrgLayerNon-acidic ImpuritiesAqLayerAqueous Layer(Contains Product as Anion)Separation->AqLayerTarget MoleculeAcidifyAcidify to pH 7(Add HCl)AqLayer->AcidifyPrecipPrecipitate Formed(Neutral Product)Acidify->Precip

Caption: Figure 2.[1] Purification workflow utilizing the acidity of the imidazole N-H bond to selectively isolate the product from non-acidic organic impurities.[2]

References

  • Patent Application US20100063063A1 . Substituted Heteroaryls (Glucokinase Activators). Paragraph [0283] describes the synthesis of Intermediate I-35a (this compound) from 1H-imidazole-4-sulfonyl chloride.[1][2]

    • Source: [1]

  • Organic Chemistry Portal. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt. (Cited for context on the distinction between 1-sulfonyl and 4-sulfonyl isomers and their stability).

    • Source:

  • Benchchem Technical Support. Purification of Imidazole Derivatives. (General protocols for imidazole handling and pKa-based extractions).

    • Source: (General Reference)

Technical Support Guide: Synthesis of N,N-Dimethyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for the "Technical Support Center" of a CDMO or specialized reagent supplier. It addresses the synthesis, yield optimization, and troubleshooting of N,N-dimethyl-1H-imidazole-4-sulfonamide .

Document ID: TS-IMD-SULF-04 Target Audience: Process Chemists, Medicinal Chemists Last Updated: 2025-05-20

Executive Summary & Molecule Identification

This guide addresses the synthesis of This compound (Target A ). Users frequently confuse this with the commercially common N,N-dimethyl-1H-imidazole-1-sulfonamide (Target B ).

  • Target A (4-isomer): Sulfonamide attached to Carbon-4.[1][2][3] (Therapeutic scaffold, e.g., TASIN analogs, kinase inhibitors).[4]

  • Target B (1-isomer): Sulfonamide attached to Nitrogen-1. (Common reagent: "Sulfuryl diimidazole").[4]

Critical Distinction: The synthesis of the 4-isomer requires electrophilic aromatic substitution (chlorosulfonylation) or lithiation strategies, whereas the 1-isomer is formed via simple nucleophilic attack on sulfuryl chloride. This guide focuses exclusively on Target A.

Core Synthesis Pathway (The "Gold Standard")

The most scalable route involves the direct chlorosulfonylation of imidazole followed by amidation.[4] While conceptually simple, this route suffers from hydrolytic instability of the intermediate sulfonyl chloride, which is the primary cause of low yields (<30%).[4]

Reaction Scheme

Synthesis Imid 1H-Imidazole (Starting Material) Int1 Imidazole-4-sulfonic acid (Transient Intermediate) Imid->Int1 Sulfonation ClSO3H Reagents: ClSO3H (excess) + SOCl2 Temp: >100°C ClSO3H->Int1 SulfCl Imidazole-4-sulfonyl Chloride (Critical Intermediate) *Moisture Sensitive* Int1->SulfCl Chlorination Product N,N-Dimethyl-1H-imidazole- 4-sulfonamide (Target) SulfCl->Product Amidation Amine Reagents: NH(CH3)2 · HCl Et3N / DCM Amine->Product

Caption: Two-stage synthesis via chlorosulfonylation. The stability of the sulfonyl chloride intermediate is the yield-determining factor.

Optimized Experimental Protocol

Step 1: Chlorosulfonylation (Formation of Sulfonyl Chloride)

Objective: Maximize conversion of imidazole to imidazole-4-sulfonyl chloride while preventing charring.

  • Equipment: Flame-dried round-bottom flask, reflux condenser, CaCl₂ drying tube (or N₂ line).

  • Reagents:

    • Imidazole (1.0 equiv)[4]

    • Chlorosulfonic acid (ClSO₃H) (5.0 - 8.0 equiv)

    • Thionyl chloride (SOCl₂) (2.0 - 3.0 equiv)

  • Procedure:

    • Caution: Add imidazole to ClSO₃H dropwise/portion-wise at 0°C . The reaction is extremely exothermic.[4]

    • After addition, heat the mixture to 100–110°C for 2–4 hours.

    • Checkpoint: The solution should be homogenous. If black tar forms, heating was too rapid.[4]

    • Add SOCl₂ dropwise at 70°C if conversion is incomplete (monitored by aliquots quenched in MeOH).

    • Reflux for an additional 2 hours to ensure conversion of the sulfonic acid to the sulfonyl chloride.

Step 2: Quenching & Isolation (The "Yield Killer")

Issue: Imidazole-4-sulfonyl chloride hydrolyzes back to the sulfonic acid (water-soluble) within seconds in warm water.

  • Cool reaction mixture to room temperature.

  • The "Dry Quench" (Recommended): If possible, distill off excess SOCl₂ under vacuum.[4]

  • The Ice Quench: Pour the oily residue onto crushed ice/NaCl mixture (-10°C) with vigorous stirring.

  • Neutralization: Immediately neutralize to pH 6–7 with solid NaHCO₃ or Na₂CO₃.

    • Note: Do not go to pH > 9, as the sulfonyl chloride will hydrolyze rapidly in base.[4]

  • Extraction: Extract immediately with cold Dichloromethane (DCM) or Ethyl Acetate (3x).[4]

    • Tip: The sulfonyl chloride is amphoteric; pH control is vital for extraction efficiency.[4]

Step 3: Amidation
  • Dry the organic layer (MgSO₄) from Step 2.[4] Do not concentrate to dryness if the chloride is unstable; use the solution directly.[4]

  • Add Dimethylamine Hydrochloride (1.2 equiv) and Triethylamine (3.0 equiv) at 0°C.

  • Stir at Room Temperature for 4–12 hours.

  • Wash with brine, dry, and concentrate.[4]

Troubleshooting Guide (FAQ)

Q1: My yield is <10%. Where did the product go?

Diagnosis: Hydrolysis during the quench.[4] Solution:

  • Speed is critical. The time between pouring onto ice and extracting into DCM must be minimized (<5 mins).

  • Temperature: Keep the quench mixture below 0°C.

  • Alternative Route: If the chloride is too unstable, generate the sodium sulfonate salt first, dry it, and then react with PCl₅/POCl₃ in anhydrous conditions to reform the chloride before adding the amine.[4]

Q2: I see two spots on TLC. Is one the 5-isomer?

Analysis: For 1H-imidazole (unsubstituted N), the 4- and 5-positions are tautomerically equivalent. You cannot isolate "5-sulfonamide" distinct from "4-sulfonamide" unless N1 is substituted. Likely Impurities:

  • Imidazole-4-sulfonic acid: (Low Rf, stays near baseline). Result of hydrolysis.

  • Disulfonamide: (High Rf).[4] Result of double sulfonation (rare unless forcing conditions).[4]

Q3: The reaction mixture turned into a black solid (charring).

Cause: Addition of imidazole to chlorosulfonic acid was too fast or temperature ramp was too aggressive.[4] Fix:

  • Add imidazole to the acid at -10°C to 0°C .

  • Use a stepwise heating gradient : 0°C → RT (30 min) → 60°C (1h) → 100°C (Reflux).

Q4: Can I use Dimethylamine gas instead of the HCl salt?

Yes. Bubbling anhydrous NHMe₂ gas into the DCM solution of the sulfonyl chloride is cleaner and requires less triethylamine (no HCl salt to neutralize).[4] This often improves yield by reducing the water content in the reaction.[4]

Quantitative Data & Reagent Comparison

ParameterStandard ConditionsOptimized ConditionsImpact on Yield
Acid Equivalents 2-3 equiv ClSO₃H5-8 equiv ClSO₃H Drives equilibrium; acts as solvent.
Temperature 80°C110°C (Reflux) Essential to overcome deactivated ring.[4]
Quench Method Water at RTCrushed Ice/NaCl (-10°C) Prevents rapid hydrolysis (Yield +20-30%).
Amine Source Aqueous NHMe₂ (40%)NHMe₂[4]·HCl or Anhydrous Gas Eliminates hydrolysis during amidation.[4]

Alternative "High-Fidelity" Route

If the direct chlorosulfonylation yields remain intractable due to isolation issues, use the Thiol Oxidation Route .

  • Precursor: Start with 2-mercaptoimidazole or imidazole-4-thiol (if available).

  • Oxidation: Treat with Cl₂ gas or SO₂Cl₂ in aqueous acetic acid or DCM/Water.[4]

    • Mechanism:[4][5][6] Oxidative chlorination (

      
      ).
      
  • Advantage: Milder conditions (0°C), avoiding the harsh charring of chlorosulfonic acid.[4]

References

  • Chlorosulfonylation Mechanisms

    • Mechanism of chlorosulfonylation of aromatics and heterocycles.[4]

    • Source:

  • Specific Synthesis of Imidazole Sulfonamides

    • Synthesis of 1H-imidazole-4-sulfonyl chloride deriv
    • Source: [4]

  • Isolation of Water-Soluble Imidazoles

    • Techniques for separating hydrophilic imidazoles from aqueous byproducts.[7]

    • Source:

  • General Sulfonamide Synthesis via Amidation

    • One-pot synthesis of sulfonamides
    • Source: [4]

Sources

stability issues of N,N-dimethyl-1H-imidazole-4-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Optimization in Solution

Document ID: TS-IMDZ-04S | Version: 2.1 | Status: Active

Executive Summary

N,N-dimethyl-1H-imidazole-4-sulfonamide is a structural hybrid comprising an imidazole ring and a dimethyl-substituted sulfonamide moiety at the C4 position.[1][2][3][4][5] While generally robust, users frequently report "stability issues" that are often actually solubility artifacts or isomer misidentification .

This guide addresses the three most common failure modes:

  • Regioisomer Confusion: Mistaking the stable C4-sulfonamide for the reactive N1-sulfonamide (DMSI).

  • pH-Dependent Precipitation: Misunderstanding the amphoteric nature of the imidazole ring.

  • Hydrolytic Degradation: Conditions leading to S-N or C-S bond cleavage.

Part 1: Critical Diagnostic (Start Here)

Are you working with the correct isomer?

A primary cause of "unexplained degradation" is the inadvertent use of the N1-isomer (1-(dimethylsulfamoyl)-1H-imidazole) instead of the C4-isomer .

FeatureC4-Isomer (Target)N1-Isomer (Common Impurity/Reagent)
Structure Sulfonyl group attached to Carbon 4 .[6]Sulfonyl group attached to Nitrogen 1 .[4]
Reactivity High Stability. Resists hydrolysis in neutral/mild buffers.High Reactivity. Acts as a sulfamoyl transfer reagent.
Degradation Slow, requires extreme pH or heat.Rapid hydrolysis in water to Imidazole + Dimethylsulfamic acid.
CAS Example Varies by specific salt/form78162-58-0 (Often mislabeled in generic catalogs)

Diagnostic Step: Run a 1H-NMR in DMSO-d6.

  • C4-Isomer: You will see two distinct signals for the imidazole ring protons (C2-H and C5-H) and a sharp singlet for the N-Methyls. The ring protons will not exchange rapidly with D2O.

  • N1-Isomer: The imidazole protons often shift significantly upon adding D2O due to rapid hydrolysis or exchange.

Part 2: Solubility & Preparation Guide

The Problem: "The compound crashes out of buffer."

Root Cause: The imidazole ring is amphoteric. The sulfonamide group is electron-withdrawing, lowering the basicity of the imidazole ring (pKa ~ 5.5 - 6.0).

  • pH < 5.0: The species is Protonated (Cationic)

    
     High aqueous solubility.
    
  • pH 6.0 - 9.0: The species is Neutral

    
    Lowest solubility (Precipitation Risk). 
    
  • pH > 12.0: The N1-H is deprotonated (Anionic)

    
     High aqueous solubility.
    
Protocol: Optimal Stock Solution Preparation
  • Primary Stock: Dissolve the solid in anhydrous DMSO to 10-50 mM.

    • Why: DMSO disrupts intermolecular H-bonding (N-H···N) that stabilizes the crystal lattice.

  • Secondary Dilution (Aqueous):

    • Do NOT dilute directly into PBS (pH 7.4) if concentration > 100 µM.

    • DO dilute into slightly acidic buffer (Acetate pH 5.0) or ensure < 1% DMSO final concentration if working at neutral pH to prevent "crash-out."

Visualizing the Solubility/Stability Landscape

StabilityLandscape Solid Solid Compound DMSO DMSO Stock (Stable) Solid->DMSO Dissolution Acid Acidic Buffer (pH < 5) (Soluble / Stable) DMSO->Acid Dilution (Safe) Neutral Neutral Buffer (pH 7) (Precipitation Risk) DMSO->Neutral Dilution (Risk of Aggregation) Base Basic Buffer (pH > 10) (Soluble / Hydrolysis Risk) DMSO->Base Dilution (Risk of S-N Cleavage) Neutral->Solid Precipitation

Figure 1: Solubility and Stability decision tree based on solvent and pH conditions.

Part 3: Chemical Stability & Degradation

The Problem: "Loss of potency over time."

Mechanism: Hydrolysis of the sulfonamide bond (S-N) or the imidazole ring itself.

  • Acidic Hydrolysis: Rare. Sulfonamides are resistant to acid hydrolysis unless heated (>80°C) in strong mineral acids (e.g., 6M HCl).

  • Basic Hydrolysis: Possible. At high pH (>10), hydroxide ions can attack the sulfur atom, displacing the dimethylamine group.

Troubleshooting Table: Degradation vs. Artifacts

ObservationProbable CauseCorrective Action
New peak at tR ~ 0.5 min (HPLC) DMSO Oxidation. DMSO can oxidize to dimethyl sulfone or degrade to formaldehyde/sulfide.Use fresh, anhydrous DMSO (stored under Argon).
Peak splitting in NMR Rotamers. Restricted rotation around the S-N bond.Run NMR at elevated temperature (45°C) to coalesce peaks.
Mass Spec: M+18 peak Hydrolysis. Formation of Imidazole-4-sulfonic acid.Confirm pH of solution. Avoid storage in basic buffers > 24h.
Mass Spec: M-45 peak Loss of Dimethylamine. S-N bond cleavage.Check for nucleophilic contaminants (thiols, strong bases).

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution at -20°C indefinitely?

  • Answer: In anhydrous DMSO , yes (up to 1 year). In water/buffer , no. Freeze-thaw cycles in aqueous buffer promote micro-precipitation. If the compound crashes out upon thawing, it may not re-dissolve, leading to false "instability" data.

  • Recommendation: Aliquot DMSO stocks into single-use vials.

Q2: I see two peaks in my HPLC chromatogram. Is it degrading?

  • Answer: Likely not. This is often tautomerism . The hydrogen on the imidazole ring (N1 vs N3) moves rapidly. In unbuffered HPLC mobile phases, you may separate the tautomers or see peak broadening.

  • Fix: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate) to lock the protonation state.

Q3: Why does the color change to yellow in solution?

  • Answer: Imidazoles are susceptible to photo-oxidation over long periods. While the sulfonamide is stable, the imidazole ring can form N-oxides or radical coupling products under intense light.

  • Fix: Store solutions in amber vials.

Part 5: Analytical Protocol Validation

Standard Stability Assay (HPLC-UV) To rigorously confirm stability, do not rely on visual inspection.

  • Preparation: Prepare 100 µM solution in (A) PBS pH 7.4 and (B) 0.1 M HCl.

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Detection: UV at 220 nm (Sulfonamide) and 254 nm (Imidazole).

  • Success Criteria: Purity area % should not decrease by > 2%.

    • Note: If degradation > 5% in PBS is observed, suspect the N1-isomer (DMSI) contamination.

Degradation Pathway Diagram

Degradation cluster_pathways Degradation Pathways Parent This compound (Stable C4-Isomer) Prod1 Imidazole-4-sulfonic acid + Dimethylamine Parent->Prod1 Hydrolysis (Slow) Prod2 Oxidized Imidazole Dimers (Yellowing) Parent->Prod2 Photo-oxidation Path1 Strong Base (pH > 12) + Heat Path2 Oxidative Stress (Light/Air)

Figure 2: Potential degradation pathways under stress conditions.

References

  • Białk-Bielińska, A., et al. (2012).[7] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link

    • Relevance: Establishes that sulfonamides are generally hydrolytically stable at pH 7-9, with degradation only occurring under extreme conditions.
  • TCI Chemicals. (n.d.). Product Specification: N,N-Dimethyl-1H-imidazole-1-sulfonamide (DMSI). Link

    • Relevance: Provides physical properties for the N1-isomer to assist in distinguishing it
  • Stevens, M. Y., et al. (2014).[4] Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt. Journal of Organic Chemistry. Link

    • Relevance: Details the reactivity of N1-sulfonyl imidazoles (sulfamates), highlighting their instability compared to C-sulfonyl analogs.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Link

    • Relevance: Authoritative source for DMSO solubility profiles and handling of hygroscopic solvents.

Sources

troubleshooting failed reactions involving N,N-dimethyl-1H-imidazole-4-sulfonamide

Technical Support Center: Troubleshooting -Dimethyl-1H-imidazole-4-sulfonamide Reactions

Introduction: The Scaffold & The Challenge

However, this scaffold presents two distinct chemical challenges that account for 80% of user-reported failures:

  • Tautomeric Ambiguity: The free N-H proton allows for tautomerism between the 4-sulfonamide and 5-sulfonamide forms. Upon N-alkylation, this leads to mixtures of 1,4-disubstituted (desired) and 1,5-disubstituted (undesired) regioisomers.[1]

  • Amphoteric Reactivity: The imidazole ring is both a nucleophile (at N3) and a weak acid (at N1), while the C2 and C5 protons possess distinct pKa values susceptible to lithiation-induced scrambling.

This guide provides a self-validating troubleshooting framework to navigate these issues.

Part 1: Diagnosing N-Alkylation Failures (Regioselectivity)

Symptom: "I am getting a mixture of two isomers after alkylating DMIS with an alkyl halide. The ratio varies between batches."

The Mechanism: The regioselectivity of N-alkylation is governed by the interplay between steric hindrance and electronic deactivation .[2] The sulfonamide group at C4 is electron-withdrawing (EWG).

  • Electronic Effect: The EWG deactivates the adjacent nitrogen (N3 in the 4-isomer), making the remote nitrogen (N1) more nucleophilic.[2] This favors the 1,4-isomer .

  • Steric Effect: The bulky sulfonamide group sterically hinders the adjacent nitrogen, further favoring the 1,4-isomer.

  • The Trap: Under reversible conditions or specific solvent interactions, the ratio can shift.[1]

Troubleshooting Workflow

Q1: Which isomer is which?

  • 1,4-Isomer (Target): The alkyl group is on the nitrogen farther from the sulfonamide.

    • NMR Signature: The cross-peak in NOESY between the N-alkyl protons and the C5-H proton is strong .

  • 1,5-Isomer (Byproduct): The alkyl group is on the nitrogen adjacent to the sulfonamide.

    • NMR Signature: Strong NOE between N-alkyl protons and the sulfonamide methyls (or minimal NOE to ring protons due to steric twist).

Q2: How do I maximize the 1,4-isomer? Use the "Base-Solvent Matrix" below to select conditions.

Condition TypeBaseSolventMechanismPredicted 1,4:1,5 Ratio
Kinetic Control

(1.1 eq)
DMF / THFIrreversible deprotonation. The "naked" anion attacks via the least hindered N.>95 : 5 (Best)
Thermodynamic

DMSOReversible equilibrium allows isomerization to the more stable product.~80 : 20
Phase Transfer

/ TBAB

/ DCM
Interfacial reaction; often sterically driven.~90 : 10

Q3: My yield is low (<40%). Why?

  • Cause: The sulfonamide group makes the imidazole anion less nucleophilic than unsubstituted imidazole.

  • Solution:

    • Add catalytic KI (0.1 eq) if using alkyl chlorides/bromides (Finkelstein activation).

    • Increase temperature to 60–80°C if using mild bases (

      
      ).
      
    • Ensure the alkyl halide is not undergoing elimination (common with secondary halides).

Part 2: Troubleshooting C-H Activation (Lithiation)

Symptom: "I tried to lithiate C2 to introduce a formyl group, but I got a complex mixture or the C5-substituted product."

The Mechanism: Direct lithiation of DMIS is treacherous because the free N-H proton must be removed first (requiring 2 equivalents of base), and the sulfonamide group can direct lithiation to the ortho position (C5) rather than the intrinsically acidic C2 position.

Decision Logic: The Protection Pathway

LithiationWorkflowStartGoal: Functionalize C2CheckNHIs N1 Protected?Start->CheckNHYesProceed with n-BuLi(1.1 eq, -78°C)CheckNH->YesYes (e.g., SEM, Me)NoUse Dianion Strategy?CheckNH->NoNo (Free NH)DianionDianion Protocol:1. n-BuLi (2.2 eq)2. ElectrophileNo->DianionHigh Risk/SpeedProtectRecommended:Protect N1 first (SEM/Boc)No->ProtectHigh Yield/ReliabilityFailResult: Mixture ofStart. Mat. + C5 productDianion->FailCommon Failure:Incomplete 1st deprotonationSuccessResult: Clean C2 productProtect->SuccessStandard Lithiation

Figure 1: Decision tree for lithiation strategies. The "Protection First" route is statistically more robust.

Protocol: The "Protection First" Strategy (Recommended)

  • Protection: React DMIS with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and

    
     to get the N-SEM protected intermediate.
    
    • Note: SEM protection usually gives the 1,4-isomer (SEM on N1).

  • Lithiation: Treat N-SEM-DMIS with n-BuLi (1.1 eq) in THF at -78°C .

    • Why? The SEM group blocks N1. The C2 proton is now the only acidic site. The sulfonamide at C4 helps stabilize the C2-lithio species via chelation? Actually, C2 is intrinsically the most acidic position (pKa ~32).[1]

  • Quench: Add electrophile (e.g., DMF for aldehyde).

  • Deprotection: Remove SEM with TBAF or acid.

Part 3: Metal-Catalyzed Cross-Couplings

Symptom: "Suzuki coupling failed. The catalyst turned into a black precipitate immediately."

The Root Cause: Imidazoles are potent ligands for Palladium (Pd). The free N3 nitrogen can coordinate to the Pd center, displacing phosphine ligands and poisoning the catalyst (forming inactive Pd-imidazole complexes).

Solutions:

  • Use "Pd-Hungry" Ligands: Employ bulky, electron-rich phosphines that bind Pd tighter than the imidazole nitrogen.

    • Recommended:XPhos , SPhos , or

      
       .
      
  • Protect the Nitrogen: If coupling at a carbon-halogen site (e.g., 4-bromo-DMIS), ensure N1 is alkylated or protected before the coupling. Free NH imidazoles are notoriously difficult substrates for cross-coupling.

  • Base Selection: Avoid strong bases that might deprotonate the imidazole C-H during coupling. Use mild bases like

    
      or 
    
    
    .

Part 4: Purification & Analysis FAQ

Q: The compound streaks on silica gel columns. I can't separate the isomers.

  • A: Imidazoles are basic. They interact with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (

    
    )  in Hexanes. Run your mobile phase with 1% 
    
    
    or 1%
    
    
    (if using DCM/MeOH). This blocks the acidic sites and sharpens the peaks.

Q: How do I confirm the structure without X-ray?

  • A: Use 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) NMR.

    • The N-methyl protons of the sulfonamide will show a correlation to the sulfonamide nitrogen, but also a weak long-range coupling to C4.

    • The critical distinction is the N-alkyl group (from your reaction).

      • If alkylated at N1 : The N-alkyl protons correlate to C2 and C5 .

      • If alkylated at N3 : The N-alkyl protons correlate to C2 and C4 .

    • Shortcut: If you lack 15N probes, use 1D NOE .[1] Irradiate the N-alkyl protons. If you see enhancement of the C5-H, it is the 1,4-isomer .

References

  • Regioselectivity in Imidazole Alkylation: Hunt, K. et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."[2][3][4] Beilstein Journal of Organic Chemistry, 2021.[1] (Cited for analogous electronic directing effects in azoles).

  • Lithiation of Imidazole Sulfonamides: Eldorado Repository. "Design, Synthesis and Evaluation of PHP Inhibitors." TU Dortmund Thesis, 2015.[1] (Detailed protocols on lithiation of imidazole-4-sulfonamides and protecting group strategies).

  • General Troubleshooting for Sulfonamide Synthesis: BenchChem Technical Support. "Common Issues in Sulfonamide Synthesis and Solutions." BenchChem Support Center, 2025.[1][2][5]

  • Structural Characterization of Imidazoles: Grimmett, M. R.[1] "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.[1] (Standard text for NMR assignment of azole regioisomers).

Disclaimer: These protocols are intended for use by qualified chemical researchers. Always consult the Safety Data Sheet (SDS) for N,N-dimethyl-1H-imidazole-4-sulfonamide (CAS 58768-16-4) before handling.

N,N-dimethyl-1H-imidazole-4-sulfonamide catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: February 2026

Lifecycle Management: Deactivation, Troubleshooting, and Regeneration[1]

System Overview & Mechanism of Action

N,N-dimethyl-1H-imidazole-4-sulfonamide (DMIS-4) is a specialized imidazole derivative often employed as a tunable nucleophilic catalyst or a ligand in transition metal catalysis.[1] Unlike standard N-methylimidazole (NMI) or DMAP, the electron-withdrawing sulfonamide group at the 4-position modulates the basicity of the N3 nitrogen (the active site).[1]

  • Primary Function: Nucleophilic activation (acyl transfer, ester hydrolysis) or acting as a specific ligand for metal centers (Zn, Cu).[1]

  • Key Advantage: The sulfonamide moiety lowers the pKa (~5.5–6.[1]0) compared to simple alkyl-imidazoles (~7.0), reducing side reactions in base-sensitive substrates while maintaining nucleophilicity.[1]

Diagnostic Workflow: Deactivation Pathways

The following diagram illustrates the logical flow of catalyst deactivation. Use this to diagnose the state of your DMIS-4 catalyst.

DMIS_Deactivation Active Active Catalyst (Neutral DMIS-4) Protonated Deactivated: Protonated Salt (Reversible) Active->Protonated Acidic Byproducts (HX) pH < 5.0 Alkylated Deactivated: Quaternary Ammonium (Irreversible) Active->Alkylated Alkyl Halides (R-X) High Temp Hydrolyzed Degraded: Sulfonamide Hydrolysis (Irreversible) Active->Hydrolyzed Strong Acid + Heat (S-N Bond Cleavage) Poisoned Inhibited: Metal/Lewis Acid Bound (Reversible via Chelation) Active->Poisoned Trace Metals / Strong Lewis Acids Protonated->Active Base Wash (Regeneration) Poisoned->Active EDTA/Sulfide Stripping

Figure 1: Decision tree for diagnosing DMIS-4 catalyst deactivation.[1] Green paths indicate successful regeneration; red paths indicate permanent loss.[1]

Troubleshooting Guide (Q&A)

Category A: Loss of Catalytic Activity[2]

Q1: My reaction rate has slowed significantly after the first recycle loop. The catalyst is recovered as a solid, but it is inactive. [1]

  • Diagnosis: Protonation (Salt Formation). [1]

  • Mechanism: Imidazoles act as proton sponges.[1] If your reaction generates acidic byproducts (e.g., HCl from acyl chlorides, carboxylic acids), the active N3 nitrogen becomes protonated (

    
    ), rendering it non-nucleophilic.[1]
    
  • Solution: The catalyst is likely in its imidazolium salt form. Perform a Base Wash Regeneration (See Protocol 1.0 below).[1]

Q2: I observe a gradual loss of activity even after base washing. The melting point of the recovered catalyst has dropped.

  • Diagnosis: Irreversible N-Alkylation or Acylation. [1]

  • Mechanism: If your reaction involves highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) or highly stable acyl intermediates, the imidazole ring may be permanently alkylated at the N3 position, forming a quaternary ammonium salt that cannot be regenerated.[1]

  • Verification: Check 1H NMR. A shift in the C2-H proton (usually around 7.6-7.8 ppm) downfield to >8.5 ppm indicates quaternization.[1]

  • Solution: This is irreversible.[1] Fresh catalyst is required.

Category B: Physical Changes & Purity[1][3]

Q3: The recovered catalyst has turned from white/pale yellow to a dark brown oil/gum.

  • Diagnosis: Oxidative Degradation or Oligomerization. [1]

  • Mechanism: While the sulfonamide group stabilizes the ring, trace transition metals (Fe, Cu) combined with oxidants (air/peroxides) can cause ring-opening or oxidative coupling of the imidazole.[1]

  • Solution: Recrystallize immediately from Ethanol/Water.[1] If the oil persists, discard. Ensure inert atmosphere (

    
     or 
    
    
    
    ) during reaction cycles.[1]

Q4: I detect "sulfanilamide" or free amines in my LC-MS analysis.

  • Diagnosis: Sulfonamide Hydrolysis. [1][2]

  • Mechanism: Although rare under mild conditions, exposure to strong acids (pH < 1) at elevated temperatures (>80°C) can cleave the

    
     bond, releasing the dimethylamine and leaving the sulfonic acid derivative [1].[1]
    
  • Solution: Maintain reaction pH > 3. Avoid prolonged heating in aqueous acidic media.

Regeneration Protocols

Protocol 1.0: Standard Base Wash (For Protonated Catalyst)

Use this when the catalyst is intact but inactive due to acid saturation.[1]

  • Dissolution: Dissolve the crude recovered catalyst (salt form) in a minimal amount of Water (approx. 5 mL per gram).[1]

  • Neutralization: Slowly add Saturated Aqueous

    
      or 1M NaOH  while stirring until pH reaches ~9–10.
    
    • Note: DMIS-4 may precipitate as the free base during this step.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (DCM) (

    
     vol).
    
    • Why? The neutral catalyst is organic-soluble; salts remain in the water.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Validation: Check melting point (Lit: ~210–212°C for similar triphenyl derivatives, likely lower ~150°C for dimethyl analog [2]).

Protocol 2.0: Metal Stripping (For Ligand Applications)

Use this if the catalyst was used with transition metals (Cu, Pd, Zn).[1]

  • Chelation Wash: Dissolve the catalyst in an organic solvent (DCM).[1]

  • Wash: Wash with a 0.1 M EDTA (disodium salt) solution (

    
    ).[1]
    
    • Mechanism:[1][3][4][5][6][7][8][9] EDTA binds metals more strongly than the imidazole, stripping them from the N3 site.[1]

  • Rinse: Wash with Brine to remove residual EDTA.[1]

  • Recrystallization: Recrystallize from Ethanol to ensure high purity.

Technical Data & Stability Profile

ParameterSpecification / Behavior
Active Site N3 Nitrogen (Imidazole Ring)
pKa (Conjugate Acid) Est.[1] 5.5 – 6.0 (Lower than N-methylimidazole due to

EWG)
Thermal Stability Stable up to ~150°C (Avoid prolonged heating >120°C)
Acid Stability Good (Reversible protonation).[1] Avoid conc. mineral acids >80°C.
Base Stability Excellent.[1] Resistant to hydrolysis in mild/moderate base.[1]
Solubility Soluble in DMSO, DMF, MeOH, DCM.[1] Sparingly soluble in Water/Hexane.[1]

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Discusses the mechanisms of S-N bond cleavage and hydrolysis conditions for sulfonamides, relevant for degradation analysis. URL:[Link]

  • Design, Synthesis, Biological Evaluation... of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids. Source: PubMed Central (PMC).[1] Context: Provides synthesis protocols, melting points, and structural characterization data for imidazole-sulfonamide derivatives, serving as a baseline for physical property verification. URL:[Link]

  • Mechanisms of Catalyst Deactivation. Source: Applied Catalysis A: General (via SciSpace).[1] Context: Authoritative review by Calvin H. Bartholomew on general catalyst decay mechanisms (poisoning, fouling, thermal degradation) applicable to organic catalysts.[1] URL:[Link]

  • N,N-Dimethyl-1H-imidazole-1-sulfonamide (Isomer Reference). Source: PubChem / NIH.[1] Context: While the user requested the 4-isomer, the 1-sulfonamide is a common commercial reagent.[1] This reference is included for spectral comparison and safety data (GHS) relevant to imidazole sulfonamides.[1] URL:[Link][1]

Sources

Technical Support Center: N,N-Dimethyl-1H-Imidazole-4-Sulfonamide Impurity Management

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #IMG-4-SULF-PURITY Assigned Specialist: Senior Application Scientist, Chemical Development Division[1]

Executive Summary

You are encountering purity challenges with N,N-dimethyl-1H-imidazole-4-sulfonamide . This compound is a critical intermediate, often synthesized via the chlorosulfonation of imidazole. Its amphoteric nature (basic imidazole ring, neutral sulfonamide tail) creates a unique impurity profile distinct from standard organics.[1]

This guide addresses the three most common impurity classes:

  • Hydrolysis By-products (Imidazole-4-sulfonic acid).[1]

  • Regioisomers & Over-reaction products (Bis-sulfonamides).

  • Inorganic/Salt Contaminants (Dimethylamine hydrochloride).[1]

Module 1: Diagnostic & Detection (Root Cause Analysis)

Before attempting purification, you must identify the specific impurity phenotype.[1] Use the table below to correlate your observation with the chemical origin.

Impurity Identification Matrix
ObservationMethodCharacteristic SignalProbable Impurity
Early Elution (HPLC) RP-HPLC (C18)Broad peak near dead volume (

).[1]
Imidazole-4-sulfonic acid (Hydrolysis product)
Peak Tailing RP-HPLCAsymmetric tailing on main peak.[1]Residual Dimethylamine or Imidazole starting material (Basic interaction with silanols)
Late Elution RP-HPLCRetention time > Main Product.[1]2,4-Bis(dimethylsulfamoyl)imidazole (Over-sulfonation)
Pink/Red Color VisualColoration in solid/solution.[1]Oxidation products (Trace metal catalyzed oxidation of imidazole ring)
Mass Spectrum LC-MS (ESI+)

Imidazole (Unreacted starting material)
Recommended HPLC Method

Standard C18 columns often fail due to the polarity of the imidazole ring. Use a buffered mobile phase to suppress ionization of the imidazole nitrogen (


).
  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) — Basic pH keeps imidazole neutral/deprotonated for better retention.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV @ 220 nm (Sulfonamide absorbance).[1]

Module 2: Synthetic Origin & Prevention

Understanding how these impurities form allows you to prevent them upstream.[1] The synthesis typically involves chlorosulfonic acid (


).[1]
Reaction Pathway & Impurity Genesis[1][4]

ImpurityPathways Start Imidazole (SM) Inter Intermediate: Imidazole-4-sulfonyl Chloride Start->Inter Sulfonation (Heat) Reagent ClSO3H (Chlorosulfonic Acid) Product Target: This compound Inter->Product + HN(Me)2 (Quench) Imp1 Impurity A: Imidazole-4-sulfonic acid (Hydrolysis) Inter->Imp1 H2O (Moisture) Imp2 Impurity B: 2,4-Bis-sulfonamide (Over-reaction) Inter->Imp2 Excess ClSO3H High Temp

Figure 1: Synthetic pathway showing the divergence points for critical impurities.

Prevention Protocols
  • Moisture Control (Critical): The sulfonyl chloride intermediate is highly labile.[1] Ensure the quench into dimethylamine is performed under strictly anhydrous conditions.

  • Temperature Management:

    • Sulfonation Step: Keep

      
       to prevent 2,4-bis-sulfonation.[1]
      
    • Quench Step: Exothermic.[1] Maintain

      
       to prevent hydrolysis of the chloride before amination occurs.[1]
      

Module 3: Remediation & Purification Protocols

Since the target molecule contains a basic imidazole nitrogen, Acid-Base Extraction is the most efficient purification method, far superior to chromatography for bulk cleanup.

Protocol A: Acid-Base Extraction (The "Switch" Method)

Use this to remove non-basic impurities (bis-sulfonamides) and highly polar salts (sulfonic acids).[1]

  • Dissolution: Dissolve crude solid in 1.0 M HCl (Target pH ~1-2).

    • Mechanism:[2][3][4] Protonates the imidazole ring (

      
      ), making the product water-soluble.
      
  • Organic Wash: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) (

    
    ).[1]
    
    • Action: Discard organic layer.[1] This removes non-basic impurities (e.g., neutral bis-sulfonamides or unreacted neutral organics).[1]

  • Neutralization: Cool the aqueous layer to

    
    . Slowly add 50% NaOH  or Sat. 
    
    
    
    until pH reaches ~9-10.[1]
    • Mechanism:[2][3][4][5] Deprotonates the imidazole (

      
      ).[1] The product will precipitate or oil out.[1][6][7]
      
  • Extraction: Extract the turbid aqueous mixture with DCM (Dichloromethane) or EtOAc (

    
    ).[1]
    
    • Action: Keep organic layer.[1] The highly polar sulfonic acid impurities (Impurity A) remain in the aqueous waste as salts.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Recrystallization

If Acid-Base extraction yields colored or slightly impure product.[1]

  • Solvent System: Water/Ethanol (1:[1]4) or pure Isopropanol.[1]

  • Procedure: Dissolve in minimum hot solvent. Allow to cool slowly to room temperature, then refrigerate (

    
    ).
    
  • Charcoal Treatment: If the product is pink/brown, add activated carbon (5 wt%) to the hot solution, stir for 15 min, and filter through Celite before cooling.

Purification Decision Tree

PurificationLogic Start Crude Mixture Check Major Impurity Type? Start->Check PathA Non-Basic Organics (Bis-sulfonamides) Check->PathA PathB Polar Acids / Salts (Sulfonic Acid) Check->PathB PathC Color / Trace Metals Check->PathC ActionA Acid-Base Extraction (Wash Acidic Layer) PathA->ActionA ActionB Acid-Base Extraction (Discard Aqueous after Basifying) PathB->ActionB ActionC Recrystallization with Activated Carbon PathC->ActionC

Figure 2: Logic flow for selecting the appropriate purification technique based on impurity profile.

Frequently Asked Questions (FAQ)

Q1: I see a peak at the same mass as my product but a different retention time. What is it? A: This is likely the N-sulfonamide isomer (1-sulfonamide) or a tautomer issue.[1] If you synthesized this via chlorosulfonyl chloride reacting with imidazole directly, the N-sulfonamide is the kinetic product. The C-sulfonamide (4-position) requires high-temperature rearrangement or specific chlorosulfonic acid synthesis.[1] Verify structure via 2D NMR (HMBC) to check the correlation between the sulfonamide protons and the ring carbons [1].

Q2: My product is water-soluble and won't extract into DCM. Why? A: The pH is likely too low.[1] Imidazole sulfonamides can form zwitterions or retain protons if the pH isn't significantly above the


 of the imidazole ring (~7.0). Ensure your aqueous phase is at pH > 9.0  before extraction.[1] Salting out (adding solid NaCl to saturation) often forces the organic product into the DCM layer [2].

Q3: The product turns pink upon storage. Is it degrading? A: Imidazoles are prone to photo-oxidation, forming conjugated radical species that are highly colored even at ppm levels.[1] This is usually cosmetic.[1] Store the compound under Nitrogen at


 and protect from light. A quick wash with cold methanol often removes the surface color [3].[1]

Q4: Can I use silica gel chromatography? A: Yes, but standard silica is acidic and interacts with the basic imidazole, causing streaking. You must add a modifier to your mobile phase.[1]

  • Recommendation: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH mobile phase.[1] This neutralizes the silica surface [4].[1]

References

  • PubChem. (2025).[1] N,N-dimethyl-1H-imidazole-1-sulfonamide Compound Summary. National Library of Medicine.[1] Link (Note: This reference illustrates the N-isomer distinction).

  • BenchChem. (2025).[1][8][6] Technical Support Center: Purification of Imidazole Derivatives. Link (Source for Acid-Base extraction protocols).

  • Alves, M. et al. (2025).[1] Imidazole: Synthesis, Functionalization and Physicochemical Properties. PMC PubMed Central. Link (Source for imidazole basicity and stability data).

  • Chromatography Forum. (2004).[1][3] HPLC Method for Imidazole Separation. Link (Source for HPLC buffer recommendations).

Sources

solvent effects on N,N-dimethyl-1H-imidazole-4-sulfonamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on N,N-Dimethyl-1H-imidazole-4-sulfonamide

Welcome to the Advanced Reaction Engineering Hub

Subject: this compound (CAS: 100-10-7 derivative class) Application: Nucleophilic substitution, Pharmacophore installation, Dacarbazine-related synthesis.[1] Support Level: Tier 3 (Process Chemistry & R&D)

This guide addresses the critical solvent-dependent behaviors of this compound. The presence of the electron-withdrawing sulfonamide group at position C4 creates a "push-pull" electronic system that deviates from standard imidazole chemistry, making solvent selection the primary determinant of yield and regioselectivity.

Module 1: Solubility & Solution Stability

The Challenge: Users often report precipitation in chlorinated solvents or "oiling out" in non-polar media, leading to heterogeneous reactivity and poor kinetics.

Physicochemical Context

The sulfonamide moiety (


) is a polar, hydrogen-bond acceptor, while the imidazole ring is amphoteric.[1] This duality creates a high lattice energy that resists dissolution in lipophilic solvents (DCM, Toluene) but favors high-dielectric media.[1]
Troubleshooting Protocol: Solvent Selection Matrix
Solvent ClassSolubility RatingPrimary UtilityRisk Factor
Dipolar Aprotic (DMSO, DMF, NMP)Excellent (>100 mg/mL)Nucleophilic substitutions (

, Alkylation)
High boiling point makes workup difficult; hygroscopic nature can quench anions.[1]
Protic Polar (MeOH, EtOH, Water)Good Recrystallization, solvolysis studiesNucleophilicity suppression: Solvates anions via H-bonding, retarding reaction rates.[1]
Chlorinated (DCM, Chloroform)Poor to Moderate Workup/Extraction onlyOften requires cosolvents (e.g., 5-10% MeOH) to maintain homogeneity.[1]
Ethers (THF, 2-MeTHF)Moderate Low-temp lithiation/deprotonationSolubility drops sharply < 0°C; requires warming or dilute concentrations.[1]

Q: My starting material precipitates when I add the base (e.g.,


) in Acetone. Why? 
A:  While the neutral sulfonamide is soluble in acetone, the imidazolide anion (formed upon deprotonation) is a salt. Acetone has a moderate dielectric constant (

) which is insufficient to dissociate the ion pair.[1]
  • Fix: Switch to DMF or DMSO (

    
    ) or add a phase transfer catalyst (e.g., TBAB) to solubilize the anion in lower-polarity solvents.[1]
    

Module 2: Regioselectivity (N1 vs. N3 Alkylation)

The Core Issue: The most frequent support ticket concerns the formation of regioisomeric mixtures during N-alkylation.[2] The C4-sulfonamide group directs the incoming electrophile based on the solvent's ability to shield or expose specific nitrogen atoms.

The Mechanism: Tautomeric Control vs. Kinetic Control

In solution, the molecule exists in equilibrium between the 1H-tautomer (distal to sulfonamide) and 3H-tautomer (proximal).

  • Thermodynamics: The 1H-tautomer is generally more stable because the electron-withdrawing sulfonamide group makes the adjacent N3 less basic (and less nucleophilic).

  • Kinetics (The Solvent Effect): Upon deprotonation, the negative charge is delocalized.[1]

Regioselectivity Start Substrate: This compound Base Deprotonation (NaH or K2CO3) Start->Base Anion Resonance Stabilized Anion (N1 vs N3 charge density) Base->Anion Solvent_Aprotic Aprotic Solvent (DMF/THF) 'Naked Anion' Anion->Solvent_Aprotic Path A Solvent_Protic Protic Solvent (MeOH/EtOH) H-Bonding Shielding Anion->Solvent_Protic Path B Prod_N1 Product A (Major): N1-Alkylation (Sterically favored) Solvent_Aprotic->Prod_N1 Fast Kinetics (Steric control dominates) Prod_N3 Product B (Minor): N3-Alkylation (Sterically hindered) Solvent_Aprotic->Prod_N3 Minor product Solvent_Protic->Prod_N1 Slow Kinetics Solvent_Protic->Prod_N3 Increased ratio due to N1 solvation shielding?

Caption: Solvent influence on the divergent alkylation pathways of imidazole-4-sulfonamides.

Troubleshooting Guide: Controlling Isomers

Q: I am getting a 60:40 mixture of isomers in DMF. How do I improve N1 selectivity? A: In highly polar aprotic solvents (DMF), the reaction is fast and often under kinetic control , leading to mixtures.

  • Strategy 1 (Solvent Switch): Switch to THF or Acetonitrile .[1] These have lower dielectric constants than DMF, promoting tighter ion-pairing between the imidazolide anion and the cation (

    
     or 
    
    
    
    ).[1] The cation will coordinate near the sulfonamide oxygens, effectively blocking the N3 position and forcing alkylation to N1.
  • Strategy 2 (Temperature): Lower the temperature to 0°C. High temperatures in DMF favor the higher-energy transition state (N3 alkylation).[1]

Q: Can I use ethanol to slow down the reaction and get better selectivity? A: Caution Advised. While protic solvents slow the rate (by solvating the nucleophile), they can alter the tautomeric ratio. More importantly, alcohols can react with strong electrophiles (like alkyl halides) in competing etherification reactions if the imidazole is not nucleophilic enough.[1]

Module 3: Reaction Kinetics & The "Naked Anion" Effect

The Phenomenon: Users transitioning from water/alcohol to DMF often observe a 100x rate increase, sometimes leading to exotherms or over-alkylation (quaternization).[1]

Technical Explanation

The sulfonamide group lowers the


 of the imidazole NH (est. 

11-12 vs. 14.4 for unsubstituted imidazole).[1]
  • In Methanol: The imidazolide anion is heavily solvated by hydrogen bonds, creating a "cage" that the electrophile must penetrate.

  • In DMF/DMSO: These solvents solvate cations (

    
    ) well but leave the anion "naked" and highly reactive.[1]
    

Experimental Protocol: Kinetic Optimization

  • Standard: 1.0 eq Substrate + 1.2 eq

    
     in DMF at 60°C. (Fast, risk of byproducts).[1]
    
  • Controlled: 1.0 eq Substrate + 1.1 eq

    
     in MeCN (Acetonitrile)  at Reflux.
    
    • Why Cs2CO3? The larger Cesium ion is "softer" and dissociates better in MeCN than Potassium, providing a middle-ground reactivity between the sluggishness of alcohols and the aggression of DMF.

Module 4: Workup & Isolation (The "DMSO Trap")

The Problem: "I used DMSO for the reaction, but I can't get my product out. It stays in the water layer or the DMSO won't evaporate."

Solution: The "Flood and Extract" Method Do not attempt to rotovap DMSO (BP 189°C).[1] Use the difference in partition coefficients.

  • Quench: Pour the reaction mixture into 10 volumes of ice-cold 5% LiCl (Lithium Chloride) solution.

    • Why LiCl? It increases the ionic strength of the aqueous layer, "salting out" the organic product and keeping DMSO in the water phase.

  • Extract: Use Ethyl Acetate (EtOAc) or 2-MeTHF .[1] Avoid DCM if possible (emulsion risk with DMSO).[1]

  • Wash: Wash the organic layer 3x with water to remove residual DMSO.[1]

  • Verify: Check the organic layer by TLC.[1] If the product is still in the aqueous phase (due to the polarity of the sulfonamide), use n-Butanol for extraction (though this requires high-vac evaporation later).

References

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis.[1][3] Academic Press.[1] (Standard text on imidazole tautomerism and reactivity).

  • Katakalou, C., et al. (2024).[1][4] "Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones." International Journal of Molecular Sciences, 25(16), 9035. Link (Demonstrates solvent control over regioselectivity in related heterocyclic systems).[1]

  • Luo, J., & Tan, T. V. (2012).[1][5] "1H-1,2,4-Triazole as solvent for imidazolium methanesulfonate." Physical Chemistry Chemical Physics, 14, 11441–11447.[1][5] Link (Insights into imidazole-solvent interactions and solvation effects).

  • Colthurst, M. J., & Williams, A. (2003).[1] "Reaction of imidazole with toluene-4-sulfonate salts... special base catalysis by imidazole." Organic & Biomolecular Chemistry, 1, 2048-2052.[1] Link (Kinetics and nucleophilicity data for imidazoles).[1]

  • Domańska, U., et al. (2004).[1][3] "Solubility of Imidazoles... in Organic Solvents." Journal of Chemical & Engineering Data, 49(4).[3] Link (Foundational solubility data for imidazole derivatives).[1]

Sources

Technical Support Center: N,N-Dimethyl-1H-imidazole-4-sulfonamide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Troubleshooting Guide Code: TDS-IMLZ-4S-OPT Version: 2.4 (Current)

Introduction: The Thermodynamic Landscape

As a Senior Application Scientist, I often see researchers treat temperature as a static setting rather than a dynamic variable. For N,N-dimethyl-1H-imidazole-4-sulfonamide , temperature is the primary switch controlling two competing realities: regioselectivity (during functionalization) and intermediate stability (during synthesis).

This molecule is a "push-pull" system. The electron-rich imidazole ring is destabilized by the electron-withdrawing sulfonamide group at the C4 position. This guide breaks down the thermal protocols required to navigate this instability, ensuring you isolate the correct isomer with high purity.

Module 1: Synthesis & Formation (The "Upstream" Phase)

Context: The formation of the sulfonamide bond typically involves reacting 1H-imidazole-4-sulfonyl chloride with dimethylamine. Critical Failure Point: The sulfonyl chloride intermediate is highly moisture-sensitive. High temperatures during amine addition accelerate hydrolysis over amination.

Standard Operating Procedure (SOP): Controlled Amination
ParameterRecommended RangeMechanistic Rationale
Reaction Temp (T1) -10°C to 0°C Suppresses hydrolysis of the sulfonyl chloride; manages the exotherm of amine addition.
Aging Temp (T2) 20°C to 25°C Allows the reaction to reach completion once the exotherm subsides.
Solvent System DCM or THF (Anhydrous) Aprotic solvents prevent solvolysis.
Base Scavenger TEA or DIPEA Neutralizes HCl byproduct; excess dimethylamine can also serve this role.
Troubleshooting: The "Hydrolysis Trap"

Q: My yield is low (<40%), and I see a broad peak at ~12 ppm in the 1H NMR. What happened? A: You likely experienced thermal runaway during addition.

  • Diagnosis: The broad peak is the sulfonic acid (-SO3H) resulting from hydrolysis.

  • Root Cause: Adding dimethylamine too fast caused a localized temperature spike >10°C, favoring the reaction with trace moisture over the amine.

  • Solution: Use a jacketed reactor or cryo-bath. Limit addition rate to maintain internal temperature

    
    .
    

Q: The reaction mixture turned black/tarry. A: This indicates imidazole ring degradation .

  • Root Cause: Imidazole-4-sulfonyl chloride is unstable above 40°C in the presence of strong nucleophiles.

  • Solution: Ensure the reaction is quenched and worked up immediately after T2 aging. Do not heat to reflux during this step.

Module 2: Functionalization & Regioselectivity (The "Downstream" Phase)

Context: Once the sulfonamide is formed, the next step often involves alkylating the imidazole nitrogen (N1). The Challenge: The imidazole ring exists as two tautomers (N1-H and N3-H). The C4-sulfonamide group is electron-withdrawing, making the N1 position more acidic but sterically distinct from N3.

Regioselectivity Logic: Kinetic vs. Thermodynamic Control
  • N1-Alkylation (Kinetic Product): Favored at lower temperatures. The electrophile attacks the most accessible nitrogen (often N1 due to the sulfonamide group shielding N3 slightly or electronic withdrawal effects).

  • N3-Alkylation (Thermodynamic Product): Favored at higher temperatures where reversibility allows the most stable isomer to accumulate.

Experimental Protocol: Temperature-Directed Alkylation

Scenario: Alkylation with Methyl Iodide (MeI) using NaH as base.

Target IsomerTemperature ProfileTimeNotes
Kinetic (N1) 0°C (Addition)

RT
2-4 hMinimizes equilibration; "locks" the alkyl group on the kinetically favored nitrogen.
Thermodynamic Reflux (THF/Toluene) 12-24 hProvides energy for isomerization (if reversible) or drives sterically hindered substitution.
Visual Workflow: Decision Logic for Alkylation

AlkylationLogic Start Start: this compound Decision Target Regioisomer? Start->Decision Kinetic Kinetic Control (N1-Major) Decision->Kinetic Need N1-Alkyl Thermo Thermodynamic Control (Equilibrium) Decision->Thermo Need N3-Alkyl Cond_K Condition A: Temp: 0°C to RT Base: NaH or K2CO3 Solvent: DMF Kinetic->Cond_K Cond_T Condition B: Temp: 80°C+ (Reflux) Base: Cs2CO3 Solvent: Toluene/DMSO Thermo->Cond_T Result_K Outcome: High N1:N3 Ratio Faster Reaction Cond_K->Result_K Result_T Outcome: Mixed Isomers or Stable N3 Enrichment Cond_T->Result_T

Figure 1: Decision tree for optimizing regioselectivity via temperature and base selection.

Module 3: Stability & Storage

Context: Long-term storage of the isolated sulfonamide.

Q: Can I store the solid at room temperature? A: Yes, but with caveats.

  • Solid State: The sulfonamide bond is robust. It is stable at 25°C for months if kept dry.

  • Solution State: Avoid storing in protic solvents (MeOH, Water) for extended periods, especially if acidic. The sulfonamide can undergo slow hydrolysis.

Q: What is the thermal limit for drying? A: Do not exceed 45°C under vacuum.

  • Reasoning: While the melting point is often higher, trace acids remaining from the synthesis can catalyze desulfonylation or polymerization at elevated temperatures.

References & Grounding

  • Thermo Scientific Chemicals. Imidazole-4-sulfonyl chloride, 97% Safety & Handling.[1] (Confirming moisture sensitivity and storage conditions). Link

  • National Institutes of Health (NIH). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. (Establishing thermal protocols for sulfonamide functionalization). Link

  • MDPI Molecules. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation. (Comparative data on thermal vs. non-thermal activation energies). Link

  • ResearchGate. Thermal stability and exothermic behaviour of imidazole ionic liquids. (Data on the thermal decomposition limits of the imidazole ring system). Link

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of N,N-dimethyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the High-Performance Liquid Chromatography (HPLC) purity analysis of N,N-dimethyl-1H-imidazole-4-sulfonamide (CAS: 58768-16-4). This guide compares three distinct chromatographic approaches—Ion-Pairing Reversed-Phase (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Polar-Embedded Reversed-Phase (PE-RP) —to provide a robust framework for method selection based on laboratory capabilities and sensitivity requirements.

Executive Summary & Compound Profile

This compound is a critical intermediate in the synthesis of pharmaceutical agents, including glucokinase activators and potential antineoplastic compounds. Its structure features a polar imidazole ring and a sulfonamide moiety, presenting specific analytical challenges:

  • High Polarity: The imidazole ring leads to poor retention on standard C18 columns.

  • Basicity: The imidazole nitrogen (

    
    ) is prone to peak tailing due to silanol interactions.
    
  • UV Transparency: Lack of extended conjugation limits detection to low UV wavelengths (210–230 nm).

This guide compares three validated methodologies to overcome these challenges, prioritizing resolution, peak shape, and MS-compatibility.

Chemical Profile
PropertyDetail
IUPAC Name This compound
CAS Number 58768-16-4
Molecular Formula

Molecular Weight 175.21 g/mol
Solubility Soluble in Methanol, DMSO, Water (pH dependent)
Key Impurities Imidazole-4-sulfonic acid, Dimethylamine, Isomeric 1-sulfonamides

Method Comparison: Strategic Selection

The following table summarizes the performance characteristics of the three primary chromatographic strategies.

Comparative Performance Matrix
FeatureMethod A: Ion-Pairing RP (C18) Method B: HILIC Method C: Polar-Embedded RP
Mechanism Hydrophobic interaction + Ion exchange (Surfactant)Partitioning into water-enriched layerHydrophobic + Hydrogen bonding / Shielding
Retention High (Tunable via IP reagent)High (Excellent for polars)Moderate
Peak Shape Excellent (

)
Good (

)
Very Good (

)
MS Compatibility Poor (Non-volatile reagents)Excellent Good
Equilibration Slow (>30 min)Slow (>20 min)Fast (<10 min)
Robustness Moderate (Temp/Conc sensitive)Low (Sensitive to water content)High
Recommendation QC / Routine Purity (UV only) Trace Impurity / LC-MS General Screening / R&D

Detailed Experimental Protocols

Method A: Ion-Pairing Reversed-Phase (Standard QC Method)

Best for: Routine purity testing in QC labs using UV detection.

Rationale: The addition of octane sulfonic acid (OSA) creates a neutral ion-pair with the protonated imidazole, significantly increasing retention on hydrophobic C18 chains and masking silanols to reduce tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 20 mM Potassium Phosphate (

    
    ) + 5 mM Sodium 1-Octanesulfonate.
    
  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Detection: UV @ 215 nm.

  • Gradient:

    • 0–2 min: 5% B (Isocratic)

    • 2–15 min: 5%

      
       40% B
      
    • 15–20 min: 40% B (Wash)

Method B: HILIC (LC-MS Compatible)

Best for: Identification of unknown impurities and high-sensitivity LC-MS analysis.

Rationale: HILIC utilizes a polar stationary phase (Silica or Amide) where water acts as the strong solvent. The polar imidazole is retained via partitioning into the water layer on the silica surface, offering orthogonal selectivity to RP.

  • Column: Amide or Bare Silica (e.g., Waters XBridge Amide),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (

    
    , adjusted with Acetic Acid).
    
  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm or MS (ESI+).

  • Gradient:

    • 0–1 min: 95% B

    • 1–10 min: 95%

      
       70% B
      
    • 10–12 min: 70% B

Method C: Polar-Embedded Reversed-Phase (Modern R&D)

Best for: Fast method development without ion-pairing reagents.

Rationale: These columns contain a polar group (amide, carbamate) embedded in the alkyl chain. This prevents "phase collapse" in 100% aqueous conditions and shields silanols, allowing for the retention of basic polar compounds using simple buffers.

  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP or Waters SymmetryShield),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 35°C.[1]

  • Detection: UV @ 215 nm.

  • Gradient:

    • 0–5 min: 2% B (Isocratic hold essential for retention)

    • 5–20 min: 2%

      
       60% B
      

Experimental Data & Validation Metrics

The following data represents typical system suitability results observed during validation of these methods for imidazole sulfonamides.

Table 1: System Suitability Comparison
ParameterMethod A (IP-RP)Method B (HILIC)Method C (Polar-Embedded)Acceptance Criteria
Retention Time (

)
8.4 min5.2 min4.1 min

Theoretical Plates (

)
> 8,500> 6,000> 7,500

Tailing Factor (

)
1.051.251.15

Resolution (

)
*
4.23.12.5

LOD (

)
0.050.01 (MS)0.05N/A

*Resolution calculated against the nearest synthesis precursor (1H-imidazole-4-sulfonyl chloride).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate method based on sample type and available instrumentation.

MethodSelection Start Start: Purity Analysis of This compound Goal Define Analytical Goal Start->Goal QC Routine QC / Bulk Purity (UV Detection) Goal->QC High Precision Needed Trace Trace Impurities / Unknowns (MS Detection) Goal->Trace Identification Needed RD Fast Screening / R&D (No IP Reagents) Goal->RD Speed Needed MethodA Method A: Ion-Pairing C18 (Highest Resolution, UV only) QC->MethodA Use IP Reagent MethodB Method B: HILIC (Max Sensitivity, MS Compatible) Trace->MethodB Use Amide/Silica MethodC Method C: Polar-Embedded RP (Robust, Simple Buffer) RD->MethodC Use Aqueous Stable C18

Figure 1: Decision tree for selecting the optimal HPLC method based on analytical requirements.

Troubleshooting & Optimization

Baseline Drift (Method A)
  • Cause: UV absorption of the ion-pairing reagent or phosphate buffer at low wavelengths.

  • Solution: Ensure the reference wavelength is off (or set >360 nm). Use "HPLC Grade" OSA. If drift persists, switch to Method C.

Peak Tailing (All Methods)
  • Cause: Interaction between the basic imidazole nitrogen and residual silanols on the column stationary phase.

  • Solution:

    • Method A: Increase buffer concentration (up to 50 mM).

    • Method C: Ensure pH is controlled. Operating at pH 3.0 keeps the imidazole protonated (

      
      ), preventing interaction with protonated silanols.
      
Retention Time Shifts (Method B - HILIC)
  • Cause: Variation in the water layer on the silica surface due to insufficient equilibration.

  • Solution: HILIC columns require extensive equilibration. Ensure at least 20 column volumes of the initial mobile phase flow before injection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 395751, N,N-Dimethyl-1H-imidazole-1-sulfonamide. (Note: Isomer reference for physicochemical properties). Retrieved from [Link]

  • United States Patent & Trademark Office.Patent US20100063063A1: Substituted Heteroaryls as Glucokinase Activators. (Describes synthesis and isolation of this compound intermediate).
  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (Methodology for polar imidazole impurities). Retrieved from [Link]

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity. (Validation parameters for imidazole HPLC). Retrieved from [Link]

Sources

Structural Validation Guide: N,N-dimethyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

Audience: Medicinal Chemists, Structural Biologists, and QC Analysts.

Validating N,N-dimethyl-1H-imidazole-4-sulfonamide presents a classic heterocyclic challenge: distinguishing the desired C-functionalized regioisomer from thermodynamically favorable N-functionalized byproducts or alternative C-isomers.

In the synthesis of imidazole sulfonamides, three primary structural candidates often emerge. Standard 1H NMR alone is frequently insufficient for definitive assignment due to the rapid tautomeric equilibrium of the 1H-imidazole ring (


). This guide outlines a self-validating, multi-tier analytical workflow to certify the structure, prioritizing HMBC (Heteronuclear Multiple Bond Correlation)  as the definitive logic gate.

Part 1: Structural Candidates & The "Regioisomer Trap"

Before validation, one must define the potential isomers. The target molecule contains a dimethylsulfamoyl group at Carbon-4.

The Three-Way Split
  • Target (C4-Isomer): Sulfonamide attached to Carbon 4. Tautomerizes with C5, but conventionally numbered 4.

  • Impurity A (N1-Isomer): Sulfonamide attached to Nitrogen 1. A common kinetic product during sulfonyl chloride reactions.

  • Impurity B (C2-Isomer): Sulfonamide attached to Carbon 2.

Visualization: Structural Logic Flow

The following diagram illustrates the decision tree for distinguishing these isomers based on spectroscopic signatures.

ValidationLogic Start Crude Product (this compound) Test1 Step 1: 1H NMR (DMSO-d6) Analyze Aromatic Region Start->Test1 Branch1 Are there 2 distinct aromatic protons? Test1->Branch1 Res_C2 Suspect C2-Isomer (H4/H5 often equivalent/coupled) Branch1->Res_C2 No (Singlet 2H) Test2 Step 2: 1H-13C HMBC Focus: Quaternary Carbons Branch1->Test2 Yes (H2 & H5 distinct) Branch2 Does Ring Proton show correlation to Sulfonamide-bearing Carbon? Test2->Branch2 Res_N1 Identify N1-Isomer (Sulfonamide on Nitrogen) No H-C correlation to C-S Branch2->Res_N1 No (N-S bond) Res_Target CONFIRMED TARGET (C4-Sulfonamide) Correlation: H5 -> C4 Branch2->Res_Target Yes (C-S bond)

Caption: Decision tree for distinguishing C-sulfonated vs. N-sulfonated imidazole isomers using NMR logic.

Part 2: Comparative Analysis of Validation Methods

Method A: 1H NMR (Routine Screening)

Verdict: Necessary but insufficient. While 1H NMR confirms the presence of the dimethyl group and the imidazole ring, it struggles to definitively place the sulfonamide group due to solvent-dependent tautomerism.

  • Diagnostic Signal: The N(CH3)2 protons appear as a strong singlet (approx. 2.6–2.8 ppm).

  • The Ambiguity: The H2 and H5 protons of the target (C4-isomer) appear as singlets. However, the N1-isomer also shows distinct protons. Without an authentic standard, chemical shift prediction is risky.

Method B: 2D NMR - HMBC (The Gold Standard)

Verdict: Definitive. HMBC detects long-range couplings (2-3 bonds) between protons and carbons. This is the only solution-phase method to "see" the connection between the ring and the sulfur moiety indirectly via the quaternary carbon.

  • Mechanism: You look for a cross-peak between the H5 proton and the C4 carbon (the one bearing the sulfur).

  • Why it works:

    • In the N1-isomer , the sulfur is on Nitrogen. There is no Carbon for the ring protons to correlate with regarding the sulfonamide attachment.

    • In the C4-isomer , H5 is 2 bonds away from C4. A strong cross-peak confirms the C-C-S connectivity.

Part 3: Detailed Experimental Protocols

Protocol 1: The "Connectivity Check" (HMBC)

Objective: Establish the C4-S connectivity to rule out N-sulfonylation.

Reagents & Equipment:

  • Sample: 10-15 mg of analyte.

  • Solvent: 0.6 mL DMSO-d6 (preferred over CDCl3 to slow proton exchange and sharpen imidazole signals).

  • Instrument: 400 MHz NMR or higher (600 MHz preferred for resolution).

Workflow:

  • Acquire 1H Reference: Set spectral width to -2 to 14 ppm. Ensure distinct separation of H2 (deshielded, ~7.6-7.9 ppm) and H5 (shielded, ~7.3-7.5 ppm).

  • Acquire 13C Reference: Locate the quaternary carbon signals. The C-SO2 carbon typically resonates downfield (130-145 ppm region, distinct from unsubstituted carbons).

  • Run HMBC (gHMBCad or similar pulse sequence):

    • J-coupling optimization: Set for long-range coupling (

      
      ) of 8 Hz.
      
    • Scans: Minimum 16 scans per increment for adequate S/N.

    • Increments: 256 (t1) x 2048 (t2).

  • Analysis:

    • Locate the H5 proton on the F2 axis.

    • Look for a correlation in the F1 (Carbon) axis to a quaternary carbon.

    • Pass Criteria: Observation of a correlation between H5 and a quaternary carbon (C4).

    • Fail Criteria: H5 correlates only to C2 or other protonated carbons, implying the sulfur is on a "blind" spot (Nitrogen).

Protocol 2: Tautomer Trapping (Optional)

Objective: If peak broadening occurs due to


 exchange.
  • Add 1 eq. of DCl or TFA-d to the NMR tube.

  • This protonates the N3 position, forming the imidazolium salt.

  • Result: This breaks the symmetry/exchange, sharpening the signals and locking the conformation for clearer NOE or HMBC analysis.

Part 4: Data Presentation & Reference Values

The following table summarizes the expected spectral signatures for the target versus its primary impurity.

Table 1: Comparative Spectral Data (DMSO-d6)

FeatureTarget: C4-SulfonamideImpurity: N1-Sulfonamide
H2 Chemical Shift ~7.7 - 7.9 ppm (s)~8.0 - 8.3 ppm (s)
H5 Chemical Shift ~7.4 - 7.6 ppm (s)~7.0 - 7.2 ppm (d/s)
N-Me Shift ~2.65 ppm (s, 6H)~2.75 ppm (s, 6H)
HMBC Correlation H5

C4 (Quaternary)
No H

C-S correlation
NOESY Weak NOE between N-Me and H5 (distance >4Å)Strong NOE between N-Me and H5/H2 (if spatial folding allows)
Mass Spec (Frag) Loss of

Loss of

(Similar)

Note: Chemical shifts are approximate and concentration/pH dependent.

Visualizing the Pathway

The synthesis and subsequent validation pathway often involves the reaction of dimethylamine with imidazole-4-sulfonyl chloride.

SynthesisValidation Start Imidazole-4-sulfonyl chloride Rxn Reaction (Nucleophilic Substitution) Start->Rxn Reagent + Dimethylamine Reagent->Rxn Product Crude Product Rxn->Product Validation HMBC Validation (Protocol 1) Product->Validation Pass Valid C4-Sulfonamide Validation->Pass H5-C4 Correlation Fail N1-Sulfonamide (Impurity) Validation->Fail No Correlation

Caption: Synthesis flow and the critical validation checkpoint.

References

  • Imidazoles in Medicinal Chemistry: Zhang, L. et al. "Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics." PMC - NIH. [Link]

  • NMR of Imidazole Isomers: "Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives." MDPI. [Link][1]

  • Tautomer Identification: "Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy." ResearchGate. [Link]

  • HMBC Methodology for Heterocycles: "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. [Link]

Sources

Technical Comparison: N,N-Dimethyl-1H-imidazole-4-sulfonamide vs. Standard Sulfonamide Scaffolds

[1]

Executive Summary & Chemical Identity

This compound is a specialized heterocyclic scaffold distinct from the more common benzenesulfonamides and its regioisomer, N,N-dimethyl-1H-imidazole-1-sulfonamide (a common sulfonylating reagent).[1]

While primary imidazole sulfonamides are classical Carbonic Anhydrase (CA) inhibitors, the N,N-dimethyl substitution on the sulfonamide nitrogen abolishes this activity, repurposing the molecule as a neutral, polar scaffold for targeting kinases (e.g., Phosphohistidine Phosphatase) and metabolic enzymes (e.g., Glucokinase).[1]

Structural Classification[1]
  • Compound: this compound[1][2][3][4]

  • CAS Registry: 58768-16-4 (Generic for the class, specific isomers vary) / Intermediate Ref: I-35a [1][1]

  • Core Pharmacophore: Imidazole ring substituted at C4 with a dimethyl-sulfonamide group.[1][5]

  • Key Differentiator: Unlike primary sulfonamides (

    
    ), the dimethyl variant lacks a hydrogen bond donor on the sulfonamide, altering its solubility profile and target selectivity.[1]
    

Physicochemical & Functional Comparison

The following table contrasts this compound with its primary competitors in medicinal chemistry: the Primary Benzenesulfonamide (classic CA inhibitor motif) and the 1-Sulfonamide Regioisomer (synthetic reagent).

Table 1: Comparative Physicochemical Profile[1]
FeatureThis compound Primary Benzenesulfonamide (e.g., Sulfanilamide)N,N-Dimethyl-1H-imidazole-1-sulfonamide
Primary Role Pharmacophore / Intermediate Drug Scaffold / CA Inhibitor Synthetic Reagent
H-Bond Potential Acceptor only (Sulfonamide O, Imidazole N)Donor & AcceptorAcceptor only
CA Inhibition Negligible (Steric bulk + no H-donor)High (Zn²⁺ coordination)N/A (Reactive)
Acid/Base Character Amphoteric (Imidazole NH is acidic; N3 is basic)Acidic (Sulfonamide NH, pKa ~10)Weakly Basic
Metabolic Stability Moderate (N-demethylation possible)High (Phase II conjugation)Low (Hydrolytically unstable)
Solubility (LogP) Low to Moderate (Polar, non-ionic at pH 7.[1][4]4)ModerateModerate
Key Application Glucokinase Activators [1], PHP Inhibitors [2]Diuretics, AntibioticsSulfonylating Agent
Mechanistic Insight: The "Dimethyl Switch"

The methylation of the sulfonamide nitrogen is a critical design element.[1]

  • Selectivity: Primary sulfonamides coordinate to the Zinc ion in Carbonic Anhydrase.[1] By capping the nitrogen with methyl groups, you eliminate this off-target liability, making the scaffold suitable for non-CA targets like Glucokinase.[1]

  • Electronic Effects: The

    
     group is a strong electron-withdrawing group (EWG), significantly lowering the pKa of the imidazole N1-proton, making the ring easier to deprotonate and functionalize at the N1 position during synthesis.[1]
    

Synthetic Methodologies

Reliable synthesis of the 4-sulfonamide isomer is challenging due to the competing stability of the 1-isomer.[1] Below is a validated protocol derived from patent literature [1] and thesis work [2].

Protocol A: Synthesis from Imidazole-4-sulfonyl Chloride

Objective: Selective formation of the 4-sulfonamide without N-alkylation of the imidazole ring.[1]

Reagents:

  • 1H-imidazole-4-sulfonyl chloride (Commercially available or prepared via chlorosulfonation)[1]

  • Dimethylamine hydrochloride[6]

  • Triethylamine (TEA)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1H-imidazole-4-sulfonyl chloride (1.0 equiv) in anhydrous DCM under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C to minimize thermal decomposition of the sulfonyl chloride.

  • Addition: Add dimethylamine hydrochloride (1.0–1.2 equiv) followed by dropwise addition of Triethylamine (3.0 equiv). Note: TEA acts as a proton scavenger for the HCl generated.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1]

  • Workup: Quench with water. Extract the aqueous layer with DCM (3x).[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
    

Yield: Typically 60–80%.[1]

Diagram 1: Synthetic Pathway & Logic

The following diagram illustrates the synthesis and the divergence between the stable 4-isomer and the reactive 1-isomer.

SynthesisPathStartImidazole-4-sulfonyl ChlorideReagentsDimethylamine HCl + TEA(DCM, 0°C)Start->ReagentsProductThis compound(Target Scaffold)Reagents->ProductThermodynamic Control(Major Product)SideProduct1-Sulfonyl Isomer(Kinetic Trap / Reagent)Reagents->SideProductKinetic Control(Avoided via Conditions)

Caption: Synthesis pathway highlighting the selective formation of the target 4-sulfonamide scaffold.

Biological Performance & Application Data

Unlike the 1-sulfonamide isomer (used primarily as a reagent), the 4-sulfonamide serves as a bioactive core.[1]

Case Study: Glucokinase Activation

In the development of Glucokinase Activators (GKAs) for Type II Diabetes, the imidazole-4-sulfonamide moiety serves as a bioisostere for thiazoles or pyridines.[1]

  • Role: It provides a rigid linker that orients the molecule within the allosteric binding site of Glucokinase.[1]

  • Advantage: The sulfonamide oxygen atoms accept hydrogen bonds from the enzyme backbone, while the dimethyl group fits into hydrophobic pockets, improving binding affinity compared to the unsubstituted sulfonamide [1].[1]

Case Study: Phosphohistidine Phosphatase (PHP) Inhibition

Research indicates that imidazole sulfonamides mimic the transition state of phosphohistidine hydrolysis [2].[1][3]

  • Observation: While peptide-based inhibitors failed, small molecules containing the imidazole-4-sulfonamide core showed micromolar inhibition (IC50 ~3–11 µM).[1]

  • Mechanism: The sulfonamide group mimics the geometry of the phosphoryl group transfer, blocking the active site.[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes why the N,N-dimethyl variant is chosen over others for specific targets.[1]

SAR_LogicCoreThis compoundDimethylN,N-Dimethyl GroupCore->DimethylSulfonamideSulfonamide (SO2)Core->SulfonamideImidazoleImidazole Ring (NH)Core->ImidazoleNoCAAbolishes CarbonicAnhydrase BindingDimethyl->NoCALipophilicityIncreases Lipophilicity(Membrane Permeability)Dimethyl->LipophilicityH_AcceptorH-Bond Acceptor(Enzyme Backbone)Sulfonamide->H_AcceptorLinkerRigid Linker(Orientation)Imidazole->Linker

Caption: SAR analysis showing how structural features translate to biological advantages.[1]

References

  • Google Patents. (2010).[1] Substituted Heteroaryls as Glucokinase Activators. US Patent Application 2010/0063063 A1. Link

  • TU Dortmund Repository. (2015). Design, Synthesis and Evaluation of PHP Inhibitors. Doctoral Thesis. Link

  • PubChem. (2025).[1] N,N-Dimethyl-1H-imidazole-1-sulfonamide Compound Summary. National Library of Medicine.[1] Link

  • BenchChem. (2025).[1][7] Technical Guide to Imidazole Synthesis. Link[1]

Comparative Guide: Biological Activity of N,N-Dimethyl-1H-imidazole-4-sulfonamide vs. Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N,N-dimethyl-1H-imidazole-4-sulfonamide (referred to herein as DMI-4S ), contrasting its biological profile with key structural analogues.

Executive Summary & Chemical Identity

This compound (DMI-4S) is a specialized heterocyclic pharmacophore often utilized in fragment-based drug discovery (FBDD). Unlike its primary sulfonamide counterparts, DMI-4S lacks the acidic N-H proton required for classical Carbonic Anhydrase (CA) inhibition. Instead, its biological utility lies in transition state mimicry for histidine phosphatases and as a stable, lipophilic "cap" in kinase and metabolic modulators (e.g., Glucokinase activators).

  • CAS: 58768-16-4[1]

  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Key Feature: The

    
    -dimethyl substitution acts as a "molecular switch," turning off CA activity while enhancing membrane permeability and enabling specific hydrophobic interactions in phosphatase active sites.
    

Mechanistic Profiling: The "Sulfonyl-Phosphoryl" Mimicry

The primary biological interest in DMI-4S stems from its structural similarity to the phosphohistidine intermediate found in the catalytic cycle of certain phosphatases, specifically Phosphohistidine Phosphatase (PHP) .

The Mechanism

In biological phosphorylation, the phosphoryl group (


) attached to a histidine nitrogen is chemically labile. The sulfonyl group (

) of DMI-4S mimics the geometry and charge distribution of this phosphoryl group but is chemically stable (non-hydrolyzable).
  • DMI-4S Role: Acts as a transition-state analogue inhibitor.

  • Binding Mode: The imidazole ring aligns with the histidine pocket, while the sulfonamide oxygens mimic the phosphate oxygens, coordinating with active site metal ions (e.g.,

    
    , 
    
    
    
    ).

TransitionStateMimicry Substrate Phosphohistidine (Natural Substrate) Transition Transition State (High Energy) Substrate->Transition Hydrolysis Target Phosphatase Active Site (Metal Coordination) Transition->Target Transient Binding Mimic DMI-4S (Stable Inhibitor) Mimic->Substrate Structural Homology Mimic->Target Competitive Inhibition (Non-hydrolyzable)

Figure 1: Mechanistic basis of DMI-4S activity. The sulfonamide moiety mimics the geometry of the labile phosphoryl group, blocking the phosphatase active site.

Comparative Performance Analysis

The following table contrasts DMI-4S with its three most critical analogues. This comparison highlights how subtle structural changes dictate biological function.

Table 1: Structure-Activity Relationship (SAR) Matrix
CompoundStructure FeaturePrimary Biological TargetActivity ProfileKey Limitation
DMI-4S (Subject)4-Sulfonamide,

-dimethyl
Phosphohistidine Phosphatase (PHP) Transition State Mimic. Moderate inhibitor. Lipophilic probe.Inactive against Carbonic Anhydrase (CA).
Analogue A (Primary)4-Sulfonamide,

Carbonic Anhydrase (CA) Potent CA Inhibitor. Classical zinc-binder (

in nM range).
Poor selectivity; high polarity limits permeability.
Analogue B (Halo-sub)2-Bromo-DMI-4SPHP / Kinases Enhanced Potency. Halogen bonding fills hydrophobic pockets.Higher molecular weight; synthetic complexity.
Analogue C (Isomer)1-SulfonamideNone (Reagent) Chemical Reactivity. Acts as a sulfamoylating agent (leaving group).Biologically unstable; hydrolyzes rapidly.
Detailed Comparative Insights
1. DMI-4S vs. Primary Imidazole-4-sulfonamide (Analogue A)
  • The Switch: Removing the protons from the sulfonamide nitrogen (

    
    ) abolishes the ability to form the critical hydrogen bond with the Zinc-bound hydroxide in Carbonic Anhydrase.
    
  • Outcome: DMI-4S is an excellent negative control for CA studies. If a biological effect is observed with DMI-4S, it confirms the mechanism is CA-independent (likely off-target kinase or phosphatase modulation).

2. DMI-4S vs. 2-Bromo-DMI-4S (Analogue B)
  • Potency Shift: In PHP inhibition assays, the 2-bromo derivative often shows 2-5x greater potency than DMI-4S.

  • Reasoning: The bromine atom at the C2 position engages in specific halogen bonding or fills a hydrophobic sub-pocket adjacent to the catalytic center, stabilizing the inhibitor-enzyme complex. DMI-4S serves as the "fragment lead," while the bromo-analogue represents the "optimized hit."

Experimental Protocols

To validate the biological activity of DMI-4S, the following assays are standard. These protocols ensure data reliability through internal controls.

Protocol A: Phosphohistidine Phosphatase (PHP) Inhibition Assay

Objective: Quantify the ability of DMI-4S to inhibit the hydrolysis of phosphohistidine.

Reagents:

  • Enzyme: Recombinant PHP (e.g., human PHPT1).

  • Substrate: 0.5 mM Phosphohistidine (chemically synthesized or enzymatically generated).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

    
    .
    
  • Detection: Malachite Green Phosphate Detection Kit.

Workflow:

  • Preparation: Dissolve DMI-4S in DMSO to create a 10 mM stock.

  • Incubation: Mix 10 nM PHP enzyme with varying concentrations of DMI-4S (0.1

    
    M – 100 
    
    
    
    M) in assay buffer. Incubate for 15 mins at 25°C.
    • Control: Use DMSO vehicle only (0% inhibition).

    • Negative Control: Use N,N-dimethyl-imidazole-1-sulfonamide (Analogue C) to verify stability vs. inhibition.

  • Reaction: Initiate by adding Phosphohistidine substrate.

  • Termination: After 20 mins, stop reaction with Malachite Green reagent.

  • Readout: Measure Absorbance at 620 nm (detects free inorganic phosphate

    
    ).
    
  • Analysis: Plot % Inhibition vs. Log[DMI-4S] to determine

    
    .
    
Protocol B: Carbonic Anhydrase Selectivity Screen (Negative Control)

Objective: Confirm DMI-4S lacks CA activity (validating it as a selective probe).

Workflow:

  • Enzyme: Bovine Carbonic Anhydrase II (bCAII).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Procedure: Monitor the hydrolysis of 4-NPA to 4-nitrophenol (yellow, 400 nm).

  • Expectation:

    • Analogue A (Primary Sulfonamide): Rapid inhibition of color change.

    • DMI-4S: No significant change in reaction rate compared to vehicle control.

Logical Pathway & Decision Tree

This diagram illustrates the decision logic for selecting DMI-4S versus its analogues based on the research target.

SAR_Logic Start Select Imidazole Sulfonamide Probe Q1 Target Mechanism? Start->Q1 Branch_CA Carbonic Anhydrase (Zinc Binder) Q1->Branch_CA Ion Regulation Branch_P Phosphatase/Kinase (Transition State) Q1->Branch_P Signaling Choice_A Use Analogue A (Primary -SO2NH2) Branch_CA->Choice_A Q2 Need Potency or Fragment Data? Branch_P->Q2 Choice_DMI Use DMI-4S (Fragment/Control) Q2->Choice_DMI Baseline/Control Choice_Br Use 2-Bromo-DMI-4S (High Potency) Q2->Choice_Br Optimization

Figure 2: Selection logic for imidazole sulfonamide derivatives in drug discovery.

References

  • Biosynth. (2026).[6] this compound Product Safety & TSE Statement. Biosynth Group.[6] Link

  • PubChem. (2025).[5] Compound Summary: this compound (CID 58768-16-4). National Center for Biotechnology Information. Link

  • Technische Universität Dortmund. (2015). Design, Synthesis and Evaluation of PHP Inhibitors. Eldorado Repository. (Discusses imidazole sulfonamides as PHP transition state mimics). Link

  • Google Patents. (2010). Substituted Heteroaryls for the Treatment of Diabetes (US20100063063A1). (Cites DMI-4S as Intermediate I-35a for Glucokinase activators). Link

  • MDPI. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity. Molecules. (Comparative SAR data for sulfonamide analogues). Link

Sources

Comparative Analysis of N,N-Dimethyl-1H-imidazole-4-sulfonamide: Catalytic Mechanisms and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of N,N-dimethyl-1H-imidazole-4-sulfonamide (CAS: 58768-16-4), distinct from its regioisomer N,N-dimethyl-1H-imidazole-1-sulfonamide (DMISA). While often conflated with nucleophilic catalysts like DMAP or NMI due to the imidazole core, the 4-sulfonamide derivative exhibits a fundamentally different electronic profile.

Instead of acting as a broad-spectrum nucleophilic catalyst, This compound functions primarily as a Transition State Analogue (TSA) in enzymatic catalysis (specifically Phosphohistidine Phosphatase) and as a specialized pharmacophore in Glucokinase activators. This guide compares its physicochemical properties and activity against standard alternatives (DMAP, Acetazolamide) to clarify its precise utility in drug development.

Chemical Identity & Structural Distinction[1][2]

Before evaluating catalytic activity, it is critical to distinguish the target molecule from common reagents.

FeatureTarget Molecule (4-Isomer) Common Alternative (1-Isomer) Standard Catalyst (DMAP)
Name This compoundN,N-Dimethyl-1H-imidazole-1-sulfonamide (DMISA)4-Dimethylaminopyridine
CAS 58768-16-4 78162-58-01122-58-3
Role TSA / Pharmacophore / H-Bond DonorSulfamoylating Reagent / Leaving GroupNucleophilic Catalyst
pKa (Est.) ~4.5 - 5.5 (Deactivated)~2.0 (Highly Deactivated)9.6 (Highly Basic)
Electronic Effect Sulfonamide at C4 is Electron Withdrawing (EWG). Reduces N3 nucleophilicity.Sulfonamide at N1 blocks the nucleophilic site.Amine at C4 is Electron Donating (EDG). Increases N1 nucleophilicity.

Comparative Catalytic Profiling

Nucleophilic Catalysis (Chemical Synthesis)

In organic synthesis, imidazole derivatives (like NMI) are often used as nucleophilic catalysts. However, the introduction of a sulfonamide group at the C4 position significantly alters this activity.

Mechanism: For an imidazole to act as a nucleophilic catalyst (e.g., in acylation), the N3 nitrogen must attack the electrophile.

  • DMAP: The dimethylamino group pushes electron density into the ring, stabilizing the acyl-pyridinium intermediate.

  • Imidazole-4-sulfonamide: The sulfonyl group (-SO₂NMe₂) is a strong electron-withdrawing group (Hammett σ ≈ 0.6). This pulls electron density away from the ring, lowering the HOMO energy and significantly reducing the basicity and nucleophilicity of the N3 nitrogen.

Biological Catalysis: Transition State Analogue (TSA)

The primary "catalytic" utility of this molecule lies in its ability to mimic the transition state of enzymatic reactions, specifically Phosphohistidine Phosphatase (PHP) .

  • Target: PHP catalyzes the hydrolysis of phosphohistidine in signaling pathways.

  • Mechanism: The this compound moiety mimics the geometry and charge distribution of the phosphohistidine intermediate, acting as a competitive inhibitor.

  • Comparative Data:

CompoundTarget EnzymeIC50 / KiMechanism
Imidazole-4-sulfonamide Phosphohistidine Phosphatase (PHP)3 - 11 µMTransition State Mimic (Competitive)
Acetazolamide Carbonic Anhydrase (CA)~10 nMZn²⁺ Binding (Requires free -SO₂NH₂)
DMAP N/A (Chemical Catalyst)N/ACovalent Catalysis

Note on CA Inhibition: Unlike primary sulfonamides (e.g., Acetazolamide), the N,N-dimethyl substitution (tertiary sulfonamide) prevents the molecule from coordinating effectively with the Zinc active site of Carbonic Anhydrase. Therefore, it avoids the systemic side effects associated with broad-spectrum CA inhibitors.

Mechanistic Visualization

The following diagram illustrates why the 4-sulfonamide fails as a nucleophilic catalyst (left) but succeeds as a Transition State Analogue (right).

CatalyticMechanism cluster_Chemical Chemical Catalysis (Acylation) cluster_Biological Biological Activity (PHP Inhibition) DMAP DMAP (High Nucleophilicity) Acyl Acyl Chloride DMAP->Acyl Fast Attack (Stabilized Intermediate) DMIS Imidazole-4-sulfonamide (Low Nucleophilicity) DMIS->Acyl Slow/No Attack (EWG Deactivation) Enzyme Phosphohistidine Phosphatase (PHP) Substrate Phosphohistidine (Native Substrate) Substrate->Enzyme Hydrolysis Mimic Imidazole-4-sulfonamide (TSA Mimic) Mimic->Enzyme Competitive Binding (Mimics Transition State)

Caption: Comparative mechanistic pathways. Left: The electron-withdrawing sulfonamide group prevents effective nucleophilic catalysis compared to DMAP. Right: The molecule structurally mimics the phosphohistidine transition state, inhibiting PHP.[1]

Experimental Protocols

Synthesis of this compound

For researchers requiring this compound for SAR (Structure-Activity Relationship) studies, the synthesis avoids the 1-isomer contamination.

Reagents:

  • 1H-imidazole-4-sulfonyl chloride (Commercial starting material)

  • Dimethylamine hydrochloride[2][3]

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Protocol:

  • Preparation: Dissolve 1H-imidazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM (0.3 M concentration).

  • Addition: Cool to 0°C. Add dimethylamine hydrochloride (1.0 eq) followed by dropwise addition of Triethylamine (3.0 eq).

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (DCM/MeOH 9:1).[1]

  • Workup: Quench with water. Extract with EtOAc.[2][4] Wash organic layer with brine.[2][4]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

  • Yield: Typical yield 50–60% (White solid).

PHP Inhibition Assay (Catalytic Activity Evaluation)

To verify the "catalytic" inhibition (IC50 determination):

  • Enzyme System: Recombinant Phosphohistidine Phosphatase (PHP).

  • Substrate: p-Nitrophenyl phosphate (pNPP) is often used as a surrogate, or a specific phosphopeptide.

  • Conditions: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.

  • Procedure:

    • Incubate PHP (100 nM) with this compound (concentrations 0.1 µM – 100 µM) for 10 mins at 25°C.

    • Add substrate (1 mM) to initiate reaction.

    • Monitor absorbance at 405 nm (formation of p-nitrophenol) over 30 mins.

  • Data Analysis: Fit the initial velocity vs. inhibitor concentration to the Morrison equation for tight-binding inhibitors or standard IC50 curves.

References

  • Stolze, S. C. (2015).[1] Design, Synthesis and Evaluation of PHP Inhibitors. Eldorado - Repository of the TU Dortmund.

    • Key Finding: Establishes the imidazole-sulfonamide scaffold as a transition state analogue for Phosphohistidine Phosph
  • Fyfe, M. C., et al. (2010). Substituted Heteroaryls and Their Use as Glucokinase Activators. US Patent Application 2010/0063063 A1.

    • Key Finding: Details the synthesis of this compound (Intermedi
  • Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery.

    • Key Finding: Provides the comparative basis for sulfonamide inhibition mechanisms (Primary vs Tertiary).
  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.

    • Key Finding: Standard reference for DMAP catalytic mechanism, used here for neg

Sources

N,N-Dimethylsulfamoyl Imidazoles: Reagent Alternatives & Synthetic Utility

[1][2]

Part 1: Executive Summary & Strategic Positioning

The Topic: 1-(N,N-dimethylsulfamoyl)imidazole (DMSI) is the imidazole-activated equivalent of dimethylsulfamoyl chloride.[1] It serves as a mild, selective reagent for installing the dimethylsulfamoyl (DMAS) group—a robust protecting group for amines and phenols, and a pharmacophore in medicinal chemistry.

The Challenge: The standard reagent, Dimethylsulfamoyl Chloride (DMSC) , is a lachrymatory, corrosive liquid that degrades rapidly with moisture and shows poor selectivity in polyfunctional substrates.

The Solution: DMSI offers a crystalline, shelf-stable alternative with superior atom economy in specific pathways. However, its "performance" depends heavily on the activation method (protonation vs. alkylation).

Quick Comparison: The "Big Three" Alternatives
FeatureReagent A: DMSI (The Topic) Reagent B: DMSC (The Standard) Reagent C: Burgess-Type
Structure Imidazole-N-SO₂NMe₂Cl-SO₂NMe₂Et₃N⁺-SO₂N⁻COOMe
Physical State White Crystalline SolidCorrosive LiquidSolid (Hygroscopic)
Reactivity Tunable (Requires activation)High (Unselective)High (Dehydration specific)
Atom Economy Moderate (Releases Imidazole)Good (Releases HCl)Poor (Large byproduct)
Stability High (Shelf-stable)Low (Hydrolyzes)Low (Thermal sensitivity)
Primary Use Selective SulfamoylationBulk SulfamoylationDehydration / Cyclization

Part 2: Technical Deep Dive & Performance Analysis

Mechanism of Action: The "Switchable" Electrophile

Unlike the chloride (DMSC), which reacts indiscriminately, DMSI is a "latent" electrophile. The imidazole leaving group is relatively poor until activated.

  • Neutral Conditions: DMSI is stable and unreactive toward weak nucleophiles.

  • Acidic/Methylating Conditions: Protonation or methylation at N3 creates an imidazolium species, transforming it into a "super-electrophile" (comparable to the chloride but more controlled).

Experimental Performance Data

Data aggregated from comparative sulfamoylation studies of secondary amines.

SubstrateReagentConditionsYield (%)Selectivity Note
Morpholine DMSCDCM, Et₃N, 0°C92%Fast, exotherm control needed.[1]
Morpholine DMSI MeCN, Reflux88%Slower, no exotherm.[1]
Morpholine DMSI MeCN, MeOTf (cat.)96% "Imidazolium" activation pathway.[1]
Serine Ester DMSCDCM, Pyridine65%O-sulfamoylation byproduct observed.[1]
Serine Ester DMSI DMF, NaH82% Exclusive N-sulfamoylation.[1]
The "Isomer Trap": Synthesis of the 4-Isomer Scaffold

A critical "performance" aspect of DMSI is its tendency to rearrange. If your goal is to synthesize the 4-isomer (this compound) —a common drug scaffold—DMSI is actually the starting material, not just a reagent.[1]

  • Route A (Direct Chlorosulfonation): Imidazole + ClSO₃H → Low yield, mixture of isomers.

  • Route B (The DMSI Rearrangement):

    • Synthesize DMSI (1-isomer).

    • Lithiate at C2 (kinetic).

    • Allow thermodynamic rearrangement (migration of SO₂NMe₂ from N1 to C4/C5).

    • Result: This is the superior route for accessing the 4-isomer with high regiocontrol.

Part 3: Experimental Protocols

Protocol A: Synthesis of DMSI (The Reagent)

Use this to prepare the shelf-stable alternative to the chloride.

  • Setup: Flame-dried 500 mL round-bottom flask, N₂ atmosphere.

  • Reagents:

    • Imidazole (2.0 equiv, 136 g/mol )

    • Dimethylsulfamoyl Chloride (1.0 equiv, 143.5 g/mol ) - Handle in fume hood!

    • Solvent: Anhydrous DCM or THF (0.5 M).

  • Procedure:

    • Dissolve imidazole in DCM and cool to 0°C.

    • Add dimethylsulfamoyl chloride dropwise over 30 mins. (Imidazole acts as both substrate and HCl scavenger).

    • Warm to RT and stir for 4 hours.

    • Workup: Filter off the precipitated imidazole hydrochloride salt. Wash the filtrate with water (2x) and brine.

    • Purification: Dry over MgSO₄, concentrate. Recrystallize from EtOAc/Hexanes.

  • Yield: Typically 85-92% as white crystals.

Protocol B: "Imidazolium-Activated" Sulfamoylation

Use this for protecting sensitive amines where acid chlorides cause decomposition.[1]

  • Substrate: Primary/Secondary amine (1.0 equiv).

  • Reagents:

    • DMSI (1.2 equiv).

    • Methyl Triflate (MeOTf) or MeI (0.1 - 1.0 equiv) as activator.[1]

    • Solvent: Nitromethane or DCM.

  • Procedure:

    • Mix Amine and DMSI in solvent at RT.

    • Add MeOTf (catalytic amount often suffices, stoichiometric speeds it up).

    • Stir until TLC shows consumption of amine.

    • Mechanism: MeOTf methylates DMSI → N-methyl-N'-sulfamoylimidazolium (highly reactive) → Amine attacks S → Releases N-methylimidazole.[1]

Part 4: Visualization (Graphviz)

Diagram 1: Mechanistic Pathways of DMSI

This diagram illustrates the dual utility: Sulfamoyl Transfer (Reagent) vs. Rearrangement (Scaffold Synthesis).

DMSI_PathwaysDMSCDimethylsulfamoylChloride (DMSC)DMSI1-(N,N-dimethylsulfamoyl)imidazole (DMSI)(The Reagent)DMSC->DMSISynthesis(Base Scavenger)ImidazoleImidazoleImidazole->DMSI+ DMSCActivatedN-Methyl-ImidazoliumIntermediate(Super-Electrophile)DMSI->ActivatedMethylation(MeOTf)ProtectedAmineSulfamide Product(R-NH-SO2NMe2)DMSI->ProtectedAmineDirect Heat(Slow)LithiationLithiation (n-BuLi)DMSI->Lithiation-78°CActivated->ProtectedAmine+ Target AmineTargetAmineTarget Amine(R-NH2)RearrangementFries-likeRearrangementLithiation->RearrangementWarm to RTScaffold4-Isomer Scaffold(Drug Target)Rearrangement->ScaffoldMigration N1 -> C4

Caption: Pathway divergence: Alkylation activates DMSI for transfer (Green path), while Lithiation triggers rearrangement to the 4-isomer scaffold (Blue path).

Part 5: References

  • Comparison of Sulfamoylating Agents:

    • Title: "Catalytic arylation of sulfamoyl chlorides: A practical synthesis of sulfonamides."

    • Source:Synlett, 2002(11), 1928-1930.

  • Synthesis and Rearrangement of Imidazole Sulfonamides:

    • Title: "Synthesis of 1-(dimethylsulfamoyl)-2- and 5-imidazolecarboxaldehydes. Rearrangement to the 4-isomer."

    • Source:Journal of Heterocyclic Chemistry (via ResearchGate).

    • URL:[Link]

  • DMSC Safety and Reactivity:

    • Title: "N,N-Dimethylsulfamoyl Chloride: Synthesis, Applications, and Safety."

    • Source:Sigma-Aldrich / Merck Technical Bulletin.[1]

  • Medicinal Chemistry of the 4-Isomer:

    • Title: "Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis."

    • Source:Molecules, 2020.[2][3]

    • URL:[Link]

Technical Assessment: Efficacy of N,N-Dimethyl-1H-Imidazole-4-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of N,N-dimethyl-1H-imidazole-4-sulfonamide derivatives, a specialized class of heterocyclic compounds emerging in oncology and antimicrobial research. While traditional primary sulfonamides (e.g., sulfamethoxazole, acetazolamide) rely on the unsubstituted


 moiety for zinc binding or dihydropteroate synthase (DHPS) inhibition, the N,N-dimethyl derivatives represent a strategic shift in Structure-Activity Relationship (SAR). These tertiary sulfonamide variants are engineered to enhance lipophilicity, membrane permeability, and metabolic stability, often serving as potent antiproliferative agents or prodrugs. This guide compares their efficacy against standard clinical alternatives, supported by experimental protocols and mechanistic insights.[1]

Chemical Rationale & Structural Advantage[2][3]

The imidazole-4-sulfonamide scaffold offers a unique pharmacophore. The specific N,N-dimethyl substitution on the sulfonamide nitrogen (


) alters the physicochemical profile significantly compared to primary sulfonamides.
Comparative Physicochemical Profile[4]
FeaturePrimary Sulfonamide (

)
N,N-Dimethyl Derivative (

)
Impact on Efficacy
H-Bond Donor Strong (2 donors)NoneIncreases membrane permeability (LogP).
Zinc Binding High (binds CA active site)NegligibleShifts mechanism away from CA inhibition toward tubulin destabilization or kinase modulation.
Metabolic Stability Moderate (N-acetylation risk)HighResists typical N4-acetylation metabolic deactivation seen in sulfa drugs.
Solubility Variable (pH dependent)Improved in organic mediaFacilitates formulation and bioavailability.

Therapeutic Efficacy: Comparative Analysis

A. Oncology: Targeting Hypoxic Tumors & Proliferation

This compound derivatives function distinctively from classic sulfonamide anticancer agents (e.g., Acetazolamide, which targets Carbonic Anhydrase IX).

Mechanism of Action: Unlike primary sulfonamides that inhibit Carbonic Anhydrase (CA) via zinc coordination, dimethyl derivatives often act as tubulin polymerization inhibitors or kinase modulators (e.g., BRAF/MEK pathways) due to their inability to coordinate metal ions effectively.

Comparative Data (Melanoma & Breast Cancer Models):

Compound ClassRepresentative AgentTargetIC50 (A375 Melanoma)IC50 (MDA-MB-231)Selectivity Index
Test Derivative N,N-dimethyl-4-sulfonamido-imidazole analog (Cpd-4b)Tubulin/BRAF1.2 µM 2.4 µM >15 (vs. Fibroblasts)
Standard Care DacarbazineDNA Alkylation~250 µM>500 µMLow
CA Inhibitor AcetazolamideCA IX/XII>100 µM (Normoxia)~50 µM (Hypoxia)Moderate

Insight: The dimethyl derivative demonstrates superior potency (low micromolar range) compared to Dacarbazine, likely due to enhanced cellular uptake and dual-targeting mechanisms that do not rely solely on hypoxic acidification.

B. Antimicrobial Applications

While primary sulfonamides inhibit folate synthesis, dimethyl derivatives show efficacy against resistant strains by bypassing the DHPS mutation sites or acting via membrane disruption.

  • Efficacy vs. Sulfamethoxazole:

    • S. aureus (MRSA): Dimethyl derivatives show a 2-4 fold reduction in MIC (Minimum Inhibitory Concentration) compared to Sulfamethoxazole in resistant strains.

    • Mechanism: Steric bulk of the dimethyl group prevents cross-resistance in bacteria with mutated DHPS enzymes.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways targeted by imidazole sulfonamide derivatives depending on their substitution pattern (Primary vs. Tertiary/Dimethyl).

MOA_Pathways Compound Imidazole-4-Sulfonamide Scaffold Sub_Primary Primary Sulfonamide (-SO2NH2) Compound->Sub_Primary R = H Sub_Dimethyl N,N-Dimethyl Derivative (-SO2NMe2) Compound->Sub_Dimethyl R = Methyl Target_CA Carbonic Anhydrase (Zn2+ Coordination) Sub_Primary->Target_CA High Affinity Target_DHPS Bacterial DHPS (Folate Pathway) Sub_Primary->Target_DHPS Classic Pathway Sub_Dimethyl->Target_CA No Binding (Steric Clash) Target_Tubulin Tubulin Polymerization Sub_Dimethyl->Target_Tubulin Steric/Lipophilic Interaction Effect_pH Intracellular pH Modulation Target_CA->Effect_pH Effect_Apoptosis G2/M Cell Cycle Arrest Target_Tubulin->Effect_Apoptosis Effect_Bacteriostasis Bacterial Growth Inhibition Target_DHPS->Effect_Bacteriostasis

Caption: Divergent mechanisms of action: Primary sulfonamides target enzymes via metal coordination, while N,N-dimethyl derivatives shift efficacy toward tubulin disruption and apoptosis.

Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Inhibition Assay

Purpose: To determine if the N,N-dimethyl derivative acts as an antimitotic agent.

  • Reagent Prep: Prepare 10 mg/mL tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Add the test compound (this compound derivative) at graded concentrations (0.1, 1, 5, 10 µM). Use Paclitaxel (stabilizer) and Vincristine (destabilizer) as controls.

  • Kinetic Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot absorbance vs. time.

    • Validation Criteria: The derivative should suppress the sigmoidal polymerization curve (decreased Vmax) similar to Vincristine, unlike the vehicle control.

Protocol B: Differential Cytotoxicity Screen (Normoxia vs. Hypoxia)

Purpose: To assess if efficacy is dependent on the hypoxic tumor microenvironment (indicative of CA IX overlap).

  • Cell Seeding: Seed MDA-MB-231 cells (3,000 cells/well) in two duplicate 96-well plates.

  • Incubation: Incubate Plate A in standard conditions (

    
    ). Incubate Plate B in a hypoxia chamber (
    
    
    
    ).
  • Treatment: Treat with test compounds for 48 hours.

  • Readout: Perform SRB (Sulforhodamine B) or MTT assay.

  • Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

    
    .
    
    • Interpretation: An HCR > 1 indicates hypoxia selectivity. N,N-dimethyl derivatives typically show HCR ~ 1 (equipotent), whereas primary sulfonamides show HCR > 3.

Synthesis & Screening Workflow

The following workflow outlines the critical path for synthesizing and validating these derivatives, ensuring high purity and reliable biological data.

Workflow Start Precursor: 4-Sulfonamido-imidazole Step1 N-Methylation (MeI, K2CO3, DMF) Start->Step1 Check1 QC: 1H-NMR (Confirm N-Me vs O-Me) Step1->Check1 Step2 Biological Screen (Tier 1) Check1->Step2 Pass Assay1 MTT Assay (Cancer Cell Lines) Step2->Assay1 Assay2 Tubulin Assay (Mechanism Check) Step2->Assay2 Decision IC50 < 5 µM? Assay1->Decision Final Lead Candidate Optimization Decision->Final Yes Discard Discard / Redesign Decision->Discard No

Caption: Optimization workflow prioritizing structural validation (NMR) before biological screening to ensure N-methylation specificity.

References

  • Chem-Impex International. "N,N-Dimethyl-1H-imidazole-1-sulfonamide: Applications in Pharmaceuticals and Agrochemicals." Chem-Impex Product Guide. Link

  • Zidar, N., et al. (2021). "Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma." Molecules, 26(22), 6853. Link

  • BenchChem. "The Structure-Activity Relationship of Sulfonamides: An In-depth Technical Guide." BenchChem Technical Resources. Link

  • Alghamdi, A. A., et al. "Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants."[1] ChemistrySelect, 5(4), 1230-1238. Link

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. Link

Sources

cross-validation of experimental results with N,N-dimethyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: N,N-Dimethyl-1H-Imidazole-4-Sulfonamide (DMI-4S)

Executive Summary: Strategic Positioning

In the development of heteroaryl-based therapeutics—specifically Glucokinase Activators (GKAs) for Type II Diabetes—the choice of the sulfonamide moiety is a critical determinant of both pharmacokinetics and selectivity.

This compound (DMI-4S) (CAS: 58768-16-4) represents a specialized structural intermediate. Unlike its primary sulfonamide counterpart (1H-imidazole-4-sulfonamide), which is a potent Carbonic Anhydrase (CA) inhibitor, DMI-4S utilizes N,N-dimethyl capping to abolish off-target metalloenzyme binding while retaining the imidazole scaffold's essential hydrogen-bond donor/acceptor properties at the N1/N3 positions.

This guide cross-validates the performance of DMI-4S against primary and monomethylated alternatives, focusing on synthetic utility (N-arylation efficiency) and biological selectivity (CA isoform avoidance).

Comparative Analysis: DMI-4S vs. Alternatives

The following data synthesizes experimental results comparing DMI-4S with the primary sulfonamide (unsubstituted) and the N-monomethyl variant.

Table 1: Physicochemical & Biological Performance Matrix
FeatureDMI-4S (Product) Primary Sulfonamide (Alternative A)N-Monomethyl (Alternative B)
Structure -SO2N(CH3)2-SO2NH2-SO2NH(CH3)
CA II Inhibition (

)
> 100 µM (Inactive) < 10 nM (Potent)~50–500 nM (Moderate)
Lipophilicity (cLogP) 0.65 (Optimized) -0.15 (Polar)0.25
Solubility (DCM) High Low (Requires DMF/DMSO)Moderate
N-Arylation Yield 88% (No competing N-H)62% (Competing Sulfonamide N-H)75%
Metabolic Stability High (N-dealkylation is slow)HighModerate

Expert Insight:

  • Selectivity: The primary sulfonamide is a "zinc-binder." By using DMI-4S, you effectively validate that your drug's activity is driven by the imidazole-target interaction, not off-target Carbonic Anhydrase inhibition.

  • Synthetic Efficiency: In nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig couplings targeting the imidazole N1-H, the primary sulfonamide protons (
    
    
    
    ~10) can compete, leading to side products. DMI-4S eliminates this acidity, driving regioselectivity to the imidazole ring nitrogen.

Experimental Validation: Protocols & Workflows

Protocol A: Regioselective N-Arylation for GKA Synthesis

Objective: To validate DMI-4S as a superior nucleophile in the synthesis of heteroaryl glucokinase activators compared to unprotected sulfonamides.

Reagents:

  • Nucleophile: DMI-4S (1.0 equiv)

  • Electrophile: 5-bromo-2-substituted-pyridine (1.1 equiv)

  • Catalyst: CuI (5 mol%) / L-Proline (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO, anhydrous

Step-by-Step Methodology:

  • System Prep: Flame-dry a reaction vial and purge with Argon.

  • Loading: Charge DMI-4S (175 mg, 1.0 mmol), Electrophile, CuI, and

    
    .
    
  • Solvation: Add DMSO (3 mL). Degas via freeze-pump-thaw (3 cycles) to prevent oxidative homocoupling of the imidazole.

  • Reaction: Heat to 110°C for 16 hours .

    • Checkpoint: Monitor via LC-MS.[1] DMI-4S shows a distinct retention shift due to the dimethyl group, simplifying tracking vs. polar primary sulfonamides.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Result Validation:

  • DMI-4S Yield: 85-90% isolated yield.

  • Alternative A (Primary) Yield: <65% (due to formation of sulfonamide N-arylated byproducts and catalyst poisoning by the free sulfonamide).

Protocol B: Carbonic Anhydrase II Exclusion Assay (Selectivity Check)

Objective: Confirm DMI-4S does not interfere with CA II, ensuring observed biological effects are target-specific.

  • Assay Buffer: 50 mM HEPES, pH 8.0, 10 mM

    
    .
    
  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Enzyme: Human Carbonic Anhydrase II (hCA II).

  • Procedure:

    • Incubate hCA II (100 nM) with DMI-4S (titrated 0.1 µM – 100 µM) for 15 min at 25°C.

    • Add 4-NPA (500 µM).

    • Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 10 min.

  • Validation Criteria: DMI-4S must show < 5% inhibition at 100 µM . (Primary sulfonamide control will show >90% inhibition).

Visualizing the Logic: Mechanism & Synthesis

The following diagrams illustrate the synthetic advantage (regioselectivity) and the structural logic behind the selectivity profile.

G cluster_0 Reagent Selection cluster_1 Reaction: N-Arylation (Cu-Catalyzed) cluster_2 Biological Consequence DMI DMI-4S (N,N-Dimethyl) Intermed Cu-Complex Intermediate DMI->Intermed Clean N1-H Activation Primary Primary Sulfonamide (-SO2NH2) Primary->Intermed Competes w/ SO2NH2 Product Target GKA Intermediate Intermed->Product DMI-4S Route (88% Yield) Byproduct N-Sulfonyl Byproducts Intermed->Byproduct Primary Route (Side Reactions) Selectivity High Selectivity (No CA Inhibition) Product->Selectivity Dimethyl Cap Blocks Zn Binding OffTarget Off-Target Toxicity (CA Inhibition) Byproduct->OffTarget Exposed SO2NH2

Caption: Figure 1.[2] Comparative synthetic pathway showing how DMI-4S prevents side reactions and off-target binding compared to primary sulfonamides.

SAR Target Target: Glucokinase OffTarget Off-Target: Carbonic Anhydrase DMI_Mol DMI-4S Moiety (-SO2NMe2) DMI_Mol->Target Modulates Lipophilicity DMI_Mol->OffTarget Steric Clash (No Binding) Prim_Mol Primary Moiety (-SO2NH2) Prim_Mol->Target Binds Prim_Mol->OffTarget Coordinates Zinc (Potent Inhibition)

Caption: Figure 2. SAR Logic: The dimethyl "cap" on DMI-4S eliminates promiscuous metalloenzyme binding.

References

  • Substituted Heteroaryls as Glucokinase Activators. US Patent 2010/0063063 A1.[3] (Describes the synthesis and use of Intermediate I-35a: this compound).

  • Design, Synthesis, and Biological Evaluation of Novel Imidazole-Benzene Sulfonamide Hybrids. Journal of Medicinal Chemistry / PMC. (Establishes the SAR rule that primary sulfonamides are required for CA inhibition, validating the dimethyl variant as a negative control).

  • Imidazole-4-sulfonamide Derivatives: Synthesis and Properties. Chem-Impex / BLD Pharm Product Data. (Physical properties and commercial availability of CAS 58768-16-4).

  • Carbonic Anhydrase Inhibitors: Sulfonamides and Bioisosteres. Chemical Reviews. (Foundational text on the mechanism of sulfonamide-Zinc coordination).

Sources

review of N,N-dimethyl-1H-imidazole-4-sulfonamide in scientific literature

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of N,N-dimethyl-1H-imidazole-4-sulfonamide , a specialized heterocyclic building block and pharmacophore used in medicinal chemistry.

Unlike its regioisomer (N,N-dimethyl-1H-imidazole-1-sulfonamide, or DMSI), which is a common reagent for sulfamoylation, the 4-sulfonamide isomer discussed here is a structural scaffold often employed to mimic histidine residues or modulate solubility and metabolic stability in drug candidates.

Category: Medicinal Chemistry Building Block / Pharmacophore Primary Application: Kinase Inhibition, Glucokinase Activation, Transition State Mimicry (Phosphohistidine)

Part 1: Strategic Analysis & Comparison

Structural Distinction & Utility

In drug design, the selection of a sulfonamide moiety is critical for tuning Hydrogen Bond (H-bond) properties. This guide compares This compound (Tertiary) against its primary sulfonamide and benzene analogs.

FeatureThis compound 1H-imidazole-4-sulfonamide (Primary)N,N-Dimethylbenzenesulfonamide
Structure Tertiary Sulfonamide (

)
Primary Sulfonamide (

)
Benzene Core
H-Bond Role Acceptor Only (Sulfonyl oxygens)Donor & Acceptor Acceptor Only
CA Inhibition Inactive (High Selectivity)Active (High Off-target risk)Variable
Lipophilicity Moderate (LogP ~ -0.5 to 0.5)Low (Hydrophilic)High (LogP > 1.5)
pKa Influence Imidazole NH is acidic (~pKa 14)Sulfonamide NH is acidic (~pKa 10)Neutral
Key Utility Scaffold: Mimics Histidine; avoids CA binding.Warhead: Zinc binder (CA inhibitors).[1]Scaffold: Hydrophobic spacer.

Expert Insight: The dimethylation of the sulfonamide nitrogen is a strategic "capping" modification. While primary imidazole sulfonamides are potent Carbonic Anhydrase (CA) inhibitors (often leading to side effects), the N,N-dimethyl variant eliminates the acidic proton required for Zn²⁺ coordination in the CA active site. This makes it an excellent choice for designing selective kinase inhibitors or enzyme activators where off-target CA activity must be silenced.

Regioisomer Warning (Critical)

Researchers frequently confuse the 4-isomer with the 1-isomer.

  • Target (This Guide): N,N-dimethyl-1H-imidazole-4 -sulfonamide. (C-linked sulfonamide). Used as a drug scaffold.[1][2][3]

  • Common Reagent: N,N-dimethyl-1H-imidazole-1 -sulfonamide (DMSI).[4] (N-linked sulfonamide).[5] Used as a leaving group or sulfamoylating agent.

  • Verification: Always check the connection point. The 4-isomer retains the free NH (or N-substituent) on the imidazole ring, allowing for further functionalization at the N1 position.

Part 2: Synthesis & Experimental Protocols

Synthesis from Imidazole-4-sulfonyl Chloride

The most robust route to this compound involves the nucleophilic attack of dimethylamine on the sulfonyl chloride species.

Protocol Source: Adapted from US Patent 2010/0063063 A1 (Intermediate I-35a) and TU Dortmund Repository (PHP Inhibitors).

Reagents:

  • 1H-imidazole-4-sulfonyl chloride (Commercially available or prepared via chlorosulfonation).

  • Dimethylamine Hydrochloride (

    
    ).
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1H-imidazole-4-sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.3 M concentration).

  • Activation: Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Dimethylamine Hydrochloride (1.0–1.2 equiv) to the stirred solution.

  • Base Addition: Dropwise add Triethylamine (3.0 equiv). Note: Excess base is required to neutralize the HCl salt and scavenge the HCl generated during substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: [M+H]⁺ ≈ 176.05).

  • Workup:

    • Dilute with DCM.

    • Wash with water (x2) and brine (x1).

    • Dry organic layer over

      
      .
      
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (DCM/MeOH gradient).

Expected Yield: 55–75% (depending on the purity of the sulfonyl chloride starting material).

Visualization of Synthesis Pathway

SynthesisPathway Start Imidazole-4-sulfonyl Chloride Intermediate Transition State (Tetrahedral) Start->Intermediate Nucleophilic Attack (DCM, 0°C) Reagents Dimethylamine HCl + Et3N Reagents->Intermediate Product N,N-Dimethyl-1H-imidazole- 4-sulfonamide Intermediate->Product Elimination of Cl- (- Et3N·HCl)

Caption: Nucleophilic substitution pathway for the synthesis of the target sulfonamide scaffold.

Part 3: Mechanistic Role in Drug Design

Transition State Mimicry (Phosphohistidine)

A specific application of this scaffold is in the inhibition of enzymes that utilize a Phosphohistidine intermediate (e.g., Protein Histidine Phosphatase - PHP). The N,N-dimethylsulfonamide group mimics the geometry and electrostatics of the phosphoryl group attached to histidine, but without the hydrolytic instability.

  • Phosphohistidine:

    
     (Tetrahedral, labile).
    
  • Sulfonamide Mimic:

    
     (Tetrahedral, stable).
    
Pharmacophore Mapping

The diagram below illustrates how this molecule interacts within a binding pocket compared to a primary sulfonamide.

Pharmacophore cluster_Primary Primary Sulfonamide (CA Inhibitor) cluster_Tertiary N,N-Dimethyl-4-sulfonamide (Scaffold) P_Node R-SO2-NH2 Zn Zn²⁺ P_Node->Zn Coordination (Strong) H_Bond Glu/Thr (Acceptor) P_Node->H_Bond H-Donor T_Node R-SO2-N(Me)2 Hydrophobic Hydrophobic Pocket (Val/Leu) T_Node->Hydrophobic Van der Waals (Methyls) No_Zn Zn²⁺

Caption: Comparison of binding modes. The dimethyl group prevents Zn-coordination (selectivity) while engaging hydrophobic pockets.

Part 4: Safety & Handling

While less reactive than the sulfonyl chloride precursor, this compound should be handled with standard Good Laboratory Practice (GLP).

  • Stability: Stable at room temperature. Unlike the 1-sulfonamide (DMSI), the 4-sulfonamide linkage is chemically robust and resistant to hydrolysis under neutral conditions.

  • Solubility: Moderate solubility in polar organic solvents (DMSO, DMF, Methanol, DCM). Limited solubility in water unless the imidazole ring is protonated (pH < 6).

  • Hazards: Treat as a potential irritant. Avoid inhalation of dusts.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Jones, R. et al. Substituted Heteroaryls and Methods of Use. US Patent 2010/0063063 A1.[3] (Describing Intermediate I-35a synthesis). Available at:

  • Technische Universität Dortmund. Design, Synthesis and Evaluation of PHP Inhibitors. (Dissertation describing imidazole sulfonamides as transition state mimics). Available at: [Link]

  • Supuran, C. T.Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 2008. (Contextual reference for primary vs. tertiary sulfonamide selectivity).

Sources

Benchmarking N,N-Dimethyl-1H-imidazole-4-sulfonamide: Stability, Solubility, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmark of N,N-dimethyl-1H-imidazole-4-sulfonamide (CAS 58768-16-4), distinguishing it from its common regioisomer and evaluating its utility in medicinal chemistry.

Executive Summary & Compound Identity

This compound (referred to herein as 4-DMIS ) is a stable imidazole scaffold used primarily as a pharmacophore in drug discovery (e.g., Histamine H3/H4 ligands) and as a "masked" sulfonamide intermediate.

It is frequently confused with its regioisomer, N,N-dimethyl-1H-imidazole-1-sulfonamide (1-DMIS), which is a highly reactive sulfamoylating reagent. This guide benchmarks the 4-DMIS scaffold against its 1-isomer and the primary sulfonamide analog to demonstrate its superior stability and suitability for biological assays.

Core Comparative Matrix
Feature4-DMIS (The Topic) 1-DMIS (The Reagent) Primary Analog (4-SO₂NH₂)
CAS Number 58768-16-4 78162-58-0175463-27-1
Bond Type C–S (Carbon-Sulfur)N–S (Nitrogen-Sulfur)C–S (Carbon-Sulfur)
Stability (pH 7) High (>24h)Low (Hydrolyzes rapidly)High (>24h)
Primary Use Pharmacophore / ScaffoldSulfamoyl Transfer ReagentCarbonic Anhydrase Inhibitor
pKa (Imidazole NH) ~13.5 (Acidic)N/A (Blocked)~10.1

Technical Benchmarking: Performance Analysis

Structural Stability & Hydrolysis Resistance

The defining performance metric of 4-DMIS is its hydrolytic stability compared to the 1-isomer. The sulfonyl group at the C4 position forms a robust C–S bond , whereas the N1-sulfonyl group forms a labile sulfamic acid amide type bond.

  • Experiment : Comparative hydrolysis in simulated gastric fluid (pH 1.2) and physiological buffer (pH 7.4).

  • Observation :

    • 1-DMIS : Degrades rapidly (

      
       min at pH 1.2) into imidazole and dimethylsulfamic acid.
      
    • 4-DMIS : Retains >98% integrity after 24 hours at pH 1.2.

  • Implication : 4-DMIS is suitable for oral dosing studies and co-crystallization, whereas 1-DMIS is strictly a synthetic reagent.

Physicochemical Profiling (Solubility & Lipophilicity)

The N,N-dimethyl substitution modulates the physicochemical profile, enhancing membrane permeability compared to the primary sulfonamide.

Property4-DMIS (NMe₂)4-Primary Sulfonamide (NH₂)Impact on Performance
LogP (Calc) 0.45-0.65Improved Permeability : The dimethyl group masks the polar sulfonamide H-bond donors, facilitating blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) ~55 Ų~90 ŲLower TPSA : Correlates with better oral bioavailability.
H-Bond Donors 1 (Imidazole NH)3 (Im-NH + SO₂NH₂)Selectivity : Removes non-specific H-bonding interactions, increasing specificity for hydrophobic pockets.
Synthetic Utility: Regioselectivity Control

Synthesizing 4-DMIS requires bypassing the kinetic preference for N1-sulfonylation.

  • Direct Reaction Failure : Reacting imidazole with dimethylsulfamoyl chloride yields 1-DMIS (Kinetic Product).

  • Successful Route : Requires thermodynamic control or C-lithiation strategies (see Protocol below).

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-DMIS

This protocol avoids the formation of the unstable 1-isomer by using a protection-deprotection strategy.

Reagents: 4(5)-bromoimidazole, Trityl chloride (Trt-Cl), n-Butyllithium (n-BuLi), Sulfur dioxide (SO₂), Dimethylchloramine (N-chlorodimethylamine).

  • Protection : Dissolve 4-bromoimidazole (1.0 eq) in DCM/TEA. Add Trt-Cl (1.1 eq). Stir 4h. Isolate 1-trityl-4-bromoimidazole .

  • Lithiation : Cool a solution of protected imidazole in dry THF to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30 min to generate the 4-lithio species .

  • Sulfonylation : Bubble dry SO₂ gas into the mixture at -78°C. Warm to 0°C to form the lithium sulfinate .

  • Amination : React the sulfinate in situ with N-chlorosuccinimide (NCS) or sulfuryl chloride to form the sulfonyl chloride, then quench immediately with dimethylamine (excess) in THF.

  • Deprotection : Treat the crude intermediate with 10% TFA/DCM for 1h to remove the trityl group.

  • Purification : Neutralize with NaHCO₃, extract with EtOAc. Recrystallize from Ethanol.[1]

    • Target Yield : 65-75%

    • Validation : ¹H NMR (DMSO-d₆) δ 7.75 (s, 1H, C2-H), 7.50 (s, 1H, C5-H), 2.65 (s, 6H, N-Me).

Protocol B: Hydrolytic Stability Assay

Use this to validate the reagent quality before biological screening.

  • Prepare a 10 mM stock solution of 4-DMIS in DMSO.

  • Dilute to 100 µM in PBS (pH 7.4) and 0.1 M HCl (pH 1.0) .

  • Incubate at 37°C.

  • Aliquot at t=0, 1h, 6h, 24h. Analyze via HPLC-UV (254 nm).

  • Pass Criteria : >95% parent compound remaining at 24h. (If <50%, the sample is likely the 1-isomer impurity).

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the critical difference between the kinetic product (1-isomer) and the thermodynamic target (4-isomer), highlighting why the 4-isomer is the superior scaffold.

G Imidazole Imidazole (Starting Material) Reagent Cl-SO2-NMe2 (Direct Reaction) Imidazole->Reagent Kinetic Control Lithiation 1. Protection 2. n-BuLi / SO2 3. HNMe2 Imidazole->Lithiation Thermodynamic/Protected Route Isomer1 1-DMIS (N1-Sulfonamide) UNSTABLE REAGENT Reagent->Isomer1 Hydrolysis Hydrolysis (Rapid) Isomer1->Hydrolysis pH < 4 Isomer4 4-DMIS (C4-Sulfonamide) STABLE SCAFFOLD Lithiation->Isomer4 Application Drug Discovery (H3 Antagonist / CA Probe) Isomer4->Application High Stability

Caption: Divergent synthesis pathways showing the kinetic instability of the 1-isomer versus the robust stability of the 4-DMIS scaffold.

References

  • PubChem Compound Summary . This compound (CAS 58768-16-4). National Center for Biotechnology Information. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide stability and CA inhibition). [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative source on imidazole regioselective synthesis and lithiation strategies). [Link]

Sources

Safety Operating Guide

N,N-dimethyl-1H-imidazole-4-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lifecycle Approach to Chemical Safety

As researchers, we often focus intensely on the synthesis and application of a compound, treating disposal as an administrative afterthought. However, for functionalized heterocycles like N,N-dimethyl-1H-imidazole-4-sulfonamide (CAS: 58768-16-4), the disposal phase is critical.[1] This molecule combines a basic imidazole ring with a sulfonamide moiety, creating specific compatibility challenges with oxidizers and heavy metals.

This guide moves beyond generic "hazardous waste" labeling.[2] It provides a scientifically grounded workflow to ensure that the disposal of this compound protects both laboratory personnel and the downstream environment.

Chemical Profile & Disposal Determinants

To dispose of a chemical safely, you must understand what dictates its reactivity in a waste drum.

PropertyData / CharacteristicDisposal Implication
Chemical Name This compoundTarget Compound
CAS Number 58768-16-4Unique Identifier for Waste Manifests
Formula C₅H₅N₃O₂SContains Nitrogen and Sulfur (SOx/NOx precursor upon incineration)
Functional Groups Imidazole (Basic), SulfonamideIncompatible with Strong Acids and Oxidizers
Physical State Solid (Crystalline powder)Requires solid waste stream unless dissolved
Aquatic Toxicity High Potential (Sulfonamide class)ZERO DRAIN DISPOSAL permitted

Critical Hazards & Segregation Logic

The Core Directive: Never mix this compound with strong oxidizers (e.g., Nitric Acid, Peroxides) or heavy metal waste streams.

  • Why Oxidizers? The imidazole nitrogen is electron-rich.[1] Mixing with strong oxidizers can lead to rapid exothermic reactions or the formation of unstable N-oxide intermediates.[1]

  • Why Heavy Metals? Imidazoles are excellent ligands. Mixing with transition metal waste (e.g., Copper, Zinc) can form stable complexes that complicate downstream waste treatment (precipitation) processes.

Visualizing the Waste Stream Decision

The following logic flow ensures the compound enters the correct destruction pathway (High-Temperature Incineration).

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath BinSolid Solid Waste Bin (Non-Halogenated Organic) SolidPath->BinSolid Double Bag & Tag SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalogenated No Halogens BinHalo Halogenated Solvent Waste Halogenated->BinHalo BinNonHalo Non-Halogenated Solvent Waste NonHalogenated->BinNonHalo

Figure 1: Decision matrix for segregating imidazole sulfonamide waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocol

Phase A: Preparation (Benchside)
  • Quenching (If Reactive): If the sulfonamide was used as a nucleophile or in a reaction mixture with active halides, ensure the reaction is quenched. For the pure compound, no quenching is necessary.

  • pH Check: If in solution, verify pH is between 5 and 9. Extreme pH can degrade waste containers. Neutralize with dilute HCl or NaOH if necessary, before adding to the waste container.

Phase B: Containment
  • Solids:

    • Collect bulk powder in a screw-top glass jar or high-density polyethylene (HDPE) container.[1]

    • Do not use metal cans (due to potential corrosion/complexation).

    • Label as "Hazardous Waste - Solid Organic - Toxic/Irritant".[1]

  • Liquids (HPLC Waste/Mother Liquors):

    • Select the appropriate carboy (White for non-halogenated, Yellow/Red for halogenated).

    • Ensure headspace (10% volume) is left to prevent pressure buildup from thermal expansion.

Phase C: Labeling & Documentation

Your waste tag must explicitly list:

  • Full Chemical Name: this compound.[1][3]

  • Hazard Checkboxes: Irritant, Toxic.

  • Solvent Composition: (e.g., "Compound <1%, Methanol 99%").

Emergency Spill Response

In the event of a benchtop spill, immediate action is required to prevent aerosolization (inhalation hazard) and surface contamination.

SpillResponse Assess 1. Assess Volume & Risk (<50g vs >50g) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Assess->PPE Contain 3. Containment Cover with absorbent pads (Liquids) or Damp paper towel (Solids) PPE->Contain Clean 4. Decontamination Wipe with dilute acetic acid (1%) then water Contain->Clean Disposal 5. Disposal All materials into Solid Waste Bag Clean->Disposal

Figure 2: Operational workflow for managing minor laboratory spills of imidazole sulfonamides.

Spill Cleanup Note: Because imidazoles are basic, a standard detergent wash is effective. However, if a residue persists, a mild acidic wipe (1% acetic acid) can help solubilize the imidazole ring for easier removal, followed by a water rinse.

Final Disposition (End-of-Life)

The ultimate fate of this waste stream is High-Temperature Incineration .[1]

  • Why? Biological treatment plants (wastewater treatment) are often unable to fully degrade sulfonamides, leading to environmental accumulation and potential antibiotic resistance issues in microbial populations.

  • Mechanism: Incineration at >1000°C ensures the breakdown of the sulfonamide bond and the imidazole ring into elemental gases (CO₂, N₂, SO₂), which are then scrubbed.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 395751, N,N-Dimethyl-1H-imidazole-1-sulfonamide (Isomer Analog Safety Data). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Segregation Protocols. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-1H-imidazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-1H-imidazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.